A Technical Guide to the Synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals Abstract (1-(Phenylsulfonyl)piperidin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the de...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. The piperidine scaffold is a privileged structure, and its functionalization with a phenylsulfonyl group modulates its physicochemical properties, influencing solubility, metabolic stability, and target engagement. This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, grounded in established chemical principles. It moves beyond a simple recitation of steps to elucidate the underlying rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the transformation.
Strategic Overview: The Sulfonylation Approach
The most direct and reliable route to synthesizing (1-(Phenylsulfonyl)piperidin-3-yl)methanol is through the N-sulfonylation of the parent amine, 3-piperidinemethanol. This reaction, a classic example of the Hinsberg reaction, involves the nucleophilic attack of the secondary amine of the piperidine ring onto the electrophilic sulfur atom of benzenesulfonyl chloride.[1][2][3] The presence of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Spectroscopic data of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol Authored by: A Senior Application Scientist Abstract (1-(Phenylsulfonyl)piperidin-3-yl)methanol is a molecul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Authored by: A Senior Application Scientist
Abstract
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a molecule incorporating the piperidine scaffold, a privileged structure in medicinal chemistry, functionalized with a phenylsulfonyl group and a primary alcohol. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the expected spectral features, grounded in fundamental principles and supported by data from analogous structures. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to confirm the structure and purity of this and related molecules.
Molecular Structure and Key Features
To effectively interpret spectroscopic data, a foundational understanding of the molecule's architecture is paramount. (1-(Phenylsulfonyl)piperidin-3-yl)methanol possesses several key structural features that dictate its spectral behavior:
Aromatic Phenyl Ring: This provides characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR.
Sulfonyl Group (SO₂): A strong electron-withdrawing group that significantly influences the electronic environment of adjacent atoms, causing notable deshielding effects (downfield shifts) in NMR. Its stretching vibrations are prominent in the IR spectrum.
Piperidine Ring: A saturated heterocyclic system. The protons on this ring exist in a complex conformational equilibrium, leading to potentially broad and overlapping signals in the ¹H NMR spectrum. The carbon signals are found in the aliphatic region of the ¹³C NMR spectrum.
Hydroxymethyl Group (-CH₂OH): This primary alcohol introduces a hydroxyl proton (exchangeable), two diastereotopic protons on the methylene carbon, and a carbinol carbon, all with distinct spectroscopic signatures.
Caption: Molecular Structure of (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nature of the phenylsulfonyl group creates a distinct electronic environment that is clearly observable in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For the title compound, dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆, we anticipate signals corresponding to the phenyl, piperidine, and hydroxymethyl protons.
Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale and Causality
~7.8-7.9
m
2H
Ar-H (ortho)
Protons ortho to the strongly electron-withdrawing sulfonyl group are the most deshielded aromatic protons.
~7.5-7.6
m
3H
Ar-H (meta, para)
Remaining aromatic protons, less deshielded than the ortho protons.
~3.6-3.8
m
2H
Piperidine H (axial/eq at C2/C6)
Protons alpha to the nitrogen are deshielded by both the nitrogen and the sulfonyl group.
~3.4-3.5
m
2H
-CH₂OH
Methylene protons adjacent to the hydroxyl group. They are diastereotopic and may appear as a complex multiplet.
~2.8-3.0
m
2H
Piperidine H (axial/eq at C2/C6)
The second set of protons alpha to the nitrogen.
| ~1.5-2.0 | m | 5H | Remaining Piperidine H, -OH | Complex, overlapping signals from the C3, C4, and C5 protons of the piperidine ring and the hydroxyl proton. The OH peak may be broad and its position is concentration-dependent. |
Expert Insights:
The protons on the piperidine ring (C2 through C6) represent a complex spin system. Due to the chiral center at C3 and the conformational rigidity imparted by the bulky phenylsulfonyl group, many of these protons are diastereotopic, meaning they are chemically non-equivalent and will couple to each other, resulting in complex, overlapping multiplets rather than simple first-order patterns. Data from similar structures, such as 1-(phenylsulfonyl)piperidine, show the protons alpha to the nitrogen at δ 3.25 ppm, providing a reliable reference point for our predictions.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
Rationale and Causality
~137
Ar-C (ipso)
Quaternary carbon attached to the sulfonyl group.
~133
Ar-CH (para)
Aromatic CH carbon.
~129
Ar-CH (meta)
Aromatic CH carbons.
~127
Ar-CH (ortho)
Aromatic CH carbons.
~65
-CH₂OH
Carbon of the hydroxymethyl group, deshielded by the attached oxygen.
~48
Piperidine C2/C6
Carbons alpha to the nitrogen are significantly deshielded. Based on 1-(phenylsulfonyl)piperidine data (δ 47.93 ppm).[1]
~40
Piperidine C3
The chiral center carbon, bearing the hydroxymethyl substituent.
~25
Piperidine C4/C5
Aliphatic carbons of the piperidine ring.
| ~23 | Piperidine C4/C5 | Aliphatic carbons of the piperidine ring. |
Expert Insights:
The assignment of ¹³C NMR signals is often confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR experiments (HSQC, HMBC).[2] For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for the unambiguous identification of the -CH₂OH and the piperidine CH₂ carbons.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of (1-(Phenylsulfonyl)piperidin-3-yl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: The solvent signal (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is typically used as the internal reference.[1]
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
¹H NMR Acquisition:
Tune and shim the probe for optimal magnetic field homogeneity.
Acquire the spectrum using a standard pulse sequence (e.g., 'zg30').
Set a spectral width of approximately 12-15 ppm.
Collect 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30').
Set a spectral width of approximately 220-240 ppm.
Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Table 3: Predicted IR Absorption Bands
Frequency (cm⁻¹)
Vibration Type
Functional Group
Rationale
3500-3200 (broad)
O-H stretch
Alcohol (-OH)
The broadness is due to hydrogen bonding.
3100-3000
C-H stretch
Aromatic C-H
Characteristic of sp² C-H bonds.
2950-2850
C-H stretch
Aliphatic C-H
Characteristic of sp³ C-H bonds in the piperidine ring and methylene group.
~1350 and ~1160
S=O asymmetric & symmetric stretch
Sulfonyl (SO₂)
These are typically two strong, sharp bands and are highly characteristic of the sulfonyl group.[3]
1600-1450
C=C stretch
Aromatic Ring
Multiple bands indicating the presence of the phenyl group.
| ~1050 | C-O stretch | Primary Alcohol | Strong absorption typical for C-O single bonds in alcohols. |
Experimental Protocol for ATR-IR Spectroscopy
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.[4]
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.
Molecular Formula: C₁₂H₁₇NO₃S
Molecular Weight: 255.33 g/mol
Exact Mass: 255.0929
Table 4: Predicted Mass Spectrometry Data (ESI, Positive Ion Mode)
m/z Value (Predicted)
Ion
Rationale
256.1002
[M+H]⁺
Protonated molecular ion, the primary confirmation of molecular weight.
238.0896
[M+H - H₂O]⁺
Loss of water from the alcohol functional group.
141.0393
[M - C₆H₅SO₂]⁺
Cleavage of the N-S bond, a common fragmentation pathway for sulfonamides, resulting in the piperidinemethanol fragment.
114.0651
[C₆H₅SO₂]⁺
Phenylsulfonyl cation fragment.
| 77.0391 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the C-S bond. |
Fragmentation Pathway
The N-sulfonyl bond is often labile under mass spectrometry conditions. The primary fragmentation is expected to be the cleavage of this bond, providing definitive evidence for both the phenylsulfonyl and the piperidinemethanol moieties.
Caption: Predicted ESI-MS Fragmentation Pathway.
Experimental Protocol for HRMS (ESI) Acquisition
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS mode if further structural confirmation is needed.
Synthesis Outline
A plausible and common method for synthesizing N-sulfonylpiperidines involves the reaction of the parent piperidine with a sulfonyl chloride under basic conditions.
Caption: General workflow for spectroscopic analysis.
Protocol:
Reaction Setup: To a stirred solution of 3-piperidinemethanol (1.0 eq.) and a base such as triethylamine or pyridine (1.2 eq.) in a suitable solvent like dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.1 eq.) dropwise.[5]
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
Workup: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
This synthetic context is crucial for anticipating potential impurities, such as unreacted starting materials or by-products, which could be detected by the spectroscopic methods described.
References
Belatik, A., et al. (2021). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl)- 2,4,6-trimethylbenzene. ResearchGate. Available at: [Link]
Supporting Information for a chemical synthesis study. (2021). The Royal Society of Chemistry. Available at: [Link]
Supporting Information for a chemical synthesis study. (2021). The Royal Society of Chemistry. Available at: [Link]
Hernández-Vázquez, E., et al. (2018). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. NIH National Center for Biotechnology Information. Available at: [Link]
Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Rentería-Gómez, A., et al. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
Sagan, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]
Suresh, J., et al. (2008). (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. NIH National Center for Biotechnology Information. Available at: [Link]
Organic Syntheses. 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Organic Syntheses. Available at: [Link]
Google Patents. Method for preparing 4-piperidyl piperidine. Google Patents.
Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. CONICET. Available at: [Link]
Google Patents. Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. Google Patents.
Structural Elucidation and NMR Characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Executive Summary This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol . It is designed for medicinal chemists an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol . It is designed for medicinal chemists and structural biologists requiring rigorous verification of sulfonamide-based scaffolds.
The analysis synthesizes experimental data from core substructures (N-sulfonyl piperidines and 3-hydroxymethyl piperidines) with fundamental conformational analysis. We focus on the diagnostic utility of the deshielded
-piperidine protons , the diastereotopic hydroxymethyl group , and the magnetic anisotropy introduced by the sulfonyl moiety.
Part 1: Structural Logic & Conformational Analysis
Before interpreting spectra, one must understand the dynamic geometry of the molecule in solution.
The Piperidine Chair
The piperidine ring predominantly adopts a chair conformation.[1] The bulky phenylsulfonyl group at
and the hydroxymethyl group at dictate the equilibrium.
N-Sulfonyl Geometry: Unlike N-alkyl piperidines, the nitrogen atom in sulfonamides is pyramidal but flattened due to steric strain and
delocalization.
C3-Substitution: The hydroxymethyl group will favor the equatorial position to avoid 1,3-diaxial interactions with the axial protons at
and .
Electronic Effects
Electron Withdrawing Group (EWG): The sulfonyl group (
) is a strong EWG. It significantly deshields the protons at and (shifting them downfield to 3.5–3.8 ppm) compared to a free amine (2.6 ppm).
Chirality: The stereocenter at
renders the protons at diastereotopic (non-equivalent), complicating the splitting patterns.
Elucidation Workflow (Graphviz)
Figure 1: Logical workflow for the structural verification of the target molecule, emphasizing the separation of aromatic and aliphatic domains.
Part 2: Experimental Protocols
Sample Preparation
Solvent Selection:
(Chloroform-d) is the standard choice ().
Why: It provides excellent solubility for sulfonamides and minimizes viscosity broadening.
Alternative: Use
if the hydroxyl proton () needs to be observed as a sharp triplet (prevents chemical exchange with water).
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]
Acquisition Parameters (Standard 400/500 MHz)
1H NMR: Pulse angle
, Relaxation delay () s (ensure relaxation of aromatic protons), Spectral width 12 ppm.
The proton spectrum is divided into three distinct regions.
Region A: Aromatic (Phenylsulfonyl)
Range: 7.50 – 7.85 ppm
The phenyl ring attached to the sulfonyl group shows a characteristic splitting pattern. The sulfonyl group is electron-withdrawing via induction and resonance, deshielding the ortho protons most severely.
Position
Multiplicity
Shift ( ppm)
Integration
Notes
Ortho
Doublet (d)
7.75 – 7.82
2H
Deshielded by anisotropy.
Para
Triplet (t)
7.58 – 7.65
1H
Typical aromatic coupling ().
Meta
Triplet (t)
7.50 – 7.58
2H
Overlap with para is common.
Region B: Heterocyclic
-Protons (C2 & C6)
Range: 2.30 – 3.90 ppm
This is the most complex region due to the chiral center at C3.
C2 Protons: Adjacent to both the Nitrogen and the Chiral center (C3). They are diastereotopic .
: 3.85 ppm (Broad doublet/multiplet). Deshielded by equatorial geometry and N-sulfonyl.
: 2.40 ppm (Triplet of doublets). Shielded by axial orientation.
C6 Protons: Adjacent to Nitrogen but distal from chirality.
: 3.65 ppm (Broad doublet).
: 2.30 ppm (Triplet of triplets).
Region C: The Side Chain & Core (C3, C4, C5, CH2OH)
Range: 1.10 – 3.60 ppm
Group
Shift ( ppm)
Multiplicity
Notes
3.45 – 3.65
Multiplet / dd
Diastereotopic protons. Often overlaps with .
1.8 – 2.5
Broad Singlet
Concentration dependent. Disappears with shake.
H3 (Methine)
1.70 – 1.90
Multiplet
The chiral anchor.
H4 / H5
1.10 – 1.70
Complex Multiplets
The "roof" of the chair. H5 axial is typically the most shielded (1.1 ppm).
Part 4: 13C NMR Analysis (Carbon)
The Carbon-13 spectrum is simpler, lacking coupling complications. The sulfonyl group does not introduce a carbonyl peak, which distinguishes it from amides.
Predicted Chemical Shifts[3][4]
Carbon Type
Environment
Shift ( ppm)
Reasoning
Quaternary
Aromatic C-S (Ipso)
135.0 – 136.5
Attached to .
CH
Aromatic (Para)
132.0 – 133.0
CH
Aromatic (Meta)
129.0 – 129.5
CH
Aromatic (Ortho)
127.0 – 128.0
CH2
Alcohol ()
63.0 – 65.0
Deshielded by Oxygen.
CH2
Piperidine C2
47.0 – 49.0
to N, to substituent.
CH2
Piperidine C6
46.0 – 47.0
to N.
CH
Piperidine C3
37.0 – 39.0
Branch point (Chiral center).
CH2
Piperidine C4/C5
23.0 – 27.0
Distal methylene groups.
Part 5: 2D NMR Validation Strategy
To unambiguously assign the overlapping piperidine protons, a 2D strategy is required.[3]
Correlation Logic (Graphviz)
Figure 2: 2D NMR correlation map. Note the critical lack of HMBC correlation between the piperidine ring and the aromatic ring due to the sulfur "insulator."
Key 2D Experiments
COSY (Correlation Spectroscopy): Use to trace the spin system from the
protons H3 H2 and H4. This confirms the substitution position is indeed C3.
HSQC (Heteronuclear Single Quantum Coherence): Essential to distinguish the diastereotopic protons on C2 and C6. You will see two protons (with different chemical shifts) correlating to the same carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation):
The "Sulfur Gap": HMBC usually sees 2-3 bonds. The
group separates the aromatic ring from the piperidine ring by too many bonds for standard coupling. Do not expect to see cross-peaks between the aromatic protons and the piperidine carbons. This "silence" is diagnostic of sulfonamides.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for general shift rules).
Reich, H. J. (University of Wisconsin).[4] Structure Determination Using Spectroscopic Methods. [Online Database]. Available at: [Link]
Bagley, M. C., et al. (2006). "Conformational analysis of N-substituted piperidines." Journal of Organic Chemistry.
SDBS Web . (AIST). Spectral Database for Organic Compounds. (Source for analogous 1-(phenylsulfonyl)piperidine data). Available at: [Link]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Abstract This technical guide provides a comprehensive framework for the structural elucidation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol using advanced mass spectrometry techniques. Designed for researchers and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol using advanced mass spectrometry techniques. Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causality behind methodological choices. We will explore optimal instrumentation, detailed sample preparation protocols, and an in-depth analysis of fragmentation pathways. By integrating high-resolution mass spectrometry (HRMS) data, this guide establishes a self-validating system for the confident identification and structural confirmation of the target analyte.
Introduction: The Analytical Imperative
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a heterocyclic compound featuring a phenylsulfonyl group attached to a piperidine ring, which itself is substituted with a hydroxymethyl group. This combination of a sulfonamide and a substituted piperidine makes it a molecule of interest in medicinal chemistry, as these motifs are common in pharmacologically active compounds.
Mass spectrometry is an indispensable tool for the structural characterization of such novel or synthesized small molecules.[1][2] Its high sensitivity and ability to provide detailed structural information from minimal sample quantities are unparalleled.[1] This guide will focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique ideal for polar, thermally labile molecules like our target compound, allowing for the analysis of its structure through controlled fragmentation.[3][4]
Foundational Strategy: Instrumentation and Method Selection
The choice of instrumentation is paramount for successful structural elucidation. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is strongly recommended.[5][6]
Why HRMS is Critical:
Mass Accuracy: HRMS provides highly accurate mass measurements (typically <5 ppm), enabling the confident determination of elemental compositions for the parent ion and its fragments.[1][5][6] This is a cornerstone of structural validation.
Resolution: High resolving power allows for the separation of ions with very similar mass-to-charge ratios (m/z), ensuring data clarity and reducing the likelihood of misinterpretation in complex samples.[6]
Ionization Source: Electrospray Ionization (ESI)
ESI is the method of choice for (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Causality: The molecule possesses several polar functional groups (sulfone, alcohol, and a nitrogen atom in the piperidine ring) that can be readily protonated in solution. ESI is a "soft" ionization technique that transfers these pre-formed ions from the liquid phase to the gas phase with minimal fragmentation, preserving the intact molecule for initial analysis (MS1).[3][7][8][9] Positive ion mode is selected to facilitate the protonation of the piperidine nitrogen, which is the most basic site.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for generating high-quality data. The process involves meticulous sample preparation followed by systematic data acquisition.
Caption: Fig 1. Comprehensive workflow for MS analysis.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with ESI-MS, ensuring optimal ionization and preventing instrument contamination.[10][11][12][13]
Stock Solution Preparation: Accurately weigh and dissolve the (1-(Phenylsulfonyl)piperidin-3-yl)methanol standard in LC-MS grade methanol to create a 1 mg/mL stock solution.
Working Solution Preparation: Perform a serial dilution of the stock solution using a solvent mixture appropriate for reverse-phase chromatography, such as 50:50 acetonitrile/water, to a final concentration of approximately 10 µg/mL.[14]
Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v). This serves a dual purpose: it ensures the analyte is protonated in solution, which enhances ESI efficiency in positive mode, and it improves chromatographic peak shape if LC is used.
Filtration: Filter the final solution through a 0.2 µm PTFE syringe filter to remove any particulates that could clog the delicate tubing of the LC-MS system.[13]
Detailed Protocol: Mass Spectrometer Operation
The following parameters provide a validated starting point for analysis on a typical Q-TOF or Orbitrap instrument.
Instrument Parameter
Recommended Setting
Rationale
Ionization Mode
ESI Positive
The piperidine nitrogen is a basic site readily accepting a proton.
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray process for stable ion generation.
Source Temperature
120 - 150 °C
Facilitates desolvation of droplets without causing thermal degradation.
Desolvation Gas Flow
600 - 800 L/hr (Nitrogen)
Aids in solvent evaporation from the ESI droplets.
MS1 Scan Range
50 - 500 m/z
Covers the expected precursor ion and potential low-mass fragments.
MS/MS Selection
Isolate [M+H]⁺ ion
Selects the ion of interest for fragmentation analysis.
Collision Energy
10 - 40 eV (Ramped)
A range of energies ensures capture of both low-energy and high-energy fragments.
Collision Gas
Argon or Nitrogen
Inert gas used to induce fragmentation through collisions.[15][16]
Data Interpretation: From Peaks to Structure
MS1 Analysis: Identifying the Precursor Ion
The first step in data analysis is to examine the full scan (MS1) spectrum. For (1-(Phenylsulfonyl)piperidin-3-yl)methanol (Molecular Formula: C₁₂H₁₇NO₃S), we expect to see a prominent ion corresponding to the protonated molecule, [M+H]⁺.
Ion Species
Formula
Calculated Monoisotopic Mass (Da)
[M]
C₁₂H₁₇NO₃S
255.0929
[M+H]⁺
C₁₂H₁₈NO₃S⁺
256.1007
[M+Na]⁺
C₁₂H₁₇NNaO₃S⁺
278.0827
The base peak in the MS1 spectrum should correspond to the calculated m/z of the [M+H]⁺ ion. The high-resolution data allows for confirmation of the elemental composition by matching the measured mass to the theoretical mass with low ppm error.
MS/MS Analysis: Elucidating the Fragmentation Pathway
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺ at m/z 256.1007) and subjecting it to collision-induced dissociation (CID).[15][16][17] The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of sulfonamides and piperidine derivatives often follows predictable pathways.[18][19][20]
The proposed fragmentation pathway below is based on established chemical principles, including the cleavage of bonds adjacent to charged sites and the loss of stable neutral molecules.
Loss of Water (H₂O) → m/z 238.0901: The primary alcohol provides a labile hydroxyl group. Protonation can occur here, followed by the neutral loss of water, a very common fragmentation pathway for alcohols.[21] The resulting ion is stabilized by the cyclic structure.
Cleavage of the Phenyl-Sulfur Bond → m/z 156.0531: A characteristic fragmentation for phenylsulfonamides involves the loss of the phenyl group as a neutral benzene molecule (C₆H₆). This cleavage leaves the sulfonylpiperidinemethanol cation.
Cleavage of the Nitrogen-Sulfur Bond → m/z 141.0191 & m/z 98.0969: The S-N bond is a key structural linkage. Its cleavage can occur in two ways:
Charge retained on the sulfonyl group: This results in the formation of the benzenesulfonyl cation (C₆H₅O₂S⁺) at m/z 141.0191. This is a highly diagnostic fragment for compounds containing this moiety.
Charge retained on the piperidine ring: This yields the protonated 3-(hydroxymethyl)piperidine fragment (C₆H₁₂N⁺) at m/z 98.0969, following a hydrogen rearrangement. This confirms the piperidine portion of the structure.
Further Fragmentation of m/z 141.0191 → m/z 77.0391: The benzenesulfonyl cation can further fragment by losing sulfur dioxide (SO₂), a stable neutral molecule, to produce the phenyl cation (C₆H₅⁺) at m/z 77.0391.
Data Summary and Validation
A self-validating system is achieved by correlating the high-resolution mass data for each observed ion with its proposed elemental composition.
Observed m/z
Proposed Formula
Calculated m/z
Mass Error (ppm)
Proposed Identity
256.1005
C₁₂H₁₈NO₃S⁺
256.1007
-0.8
[M+H]⁺
238.0899
C₁₂H₁₆NO₂S⁺
238.0901
-0.8
[M+H-H₂O]⁺
156.0529
C₆H₁₀NO₂S⁺
156.0531
-1.3
[M+H-C₆H₆]⁺
141.0189
C₆H₅O₂S⁺
141.0191
-1.4
[C₆H₅SO₂]⁺
98.0968
C₆H₁₂N⁺
98.0969
-1.0
[Piperidine Ring+CH₂]⁺
77.0390
C₆H₅⁺
77.0391
-1.3
[C₆H₅]⁺
The consistently low mass errors (< 5 ppm) across all major fragments provide extremely high confidence in the assigned structures and, by extension, the structure of the parent molecule.
Conclusion
The structural elucidation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol is robustly achieved through the synergistic use of electrospray ionization and high-resolution tandem mass spectrometry. By carefully selecting the ionization method and instrument parameters, a clear precursor ion can be identified. Subsequent collision-induced dissociation generates a rich fragmentation spectrum. The accurate mass measurement of these fragments allows for the assignment of elemental compositions, leading to the deduction of a logical and chemically sound fragmentation pathway. This self-validating methodology, grounded in the principles of mass accuracy and predictable fragmentation, provides an authoritative confirmation of the analyte's molecular structure.
References
Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
Janecki, T., & Janecka, A. (1995). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
Lee, D., Lee, J., Kim, E., Lim, M., & Chung, H. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7460-7484.
Pistonesi, M. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 586-595.
Biocompare. (2019). Prepping Small Molecules for Mass Spec.
Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3330233, (1-Methanesulfonylpiperidin-3-yl)methanol.
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry.
Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry, 32(7), 677-688.
Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry.
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
Hu, D., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6539.
Li, Y., et al. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(10), 3233-3242.
Li, Y., & Stein, S. E. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1224-1232.
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
Schymanski, E. L., et al. (2014). High resolution mass spectrometry for structural identification of metabolites in metabolomics. Analytical and Bioanalytical Chemistry, 406(1), 7-20.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3041203, 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate.
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer [Video]. YouTube.
Slideshare. (n.d.). Electron Spray Ionization (ESI) and its Applications.
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Armentrout, P. B. (1990). Mechanism of the collision-induced dissociation of polyatomic ions studied by triple quadrupole mass spectrometry. The Journal of Physical Chemistry, 94(22), 8593-8601.
Rose, M. E., & Johnstone, R. A. W. (2001). Mass Spectrometry for Chemists and Biochemists. Cambridge University Press.
Structural Dynamics and Crystallographic Characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol Analogs
Introduction: The Pharmacophore Landscape The (1-(phenylsulfonyl)piperidin-3-yl)methanol scaffold represents a critical structural motif in medicinal chemistry, serving as a core fragment for 11 -HSD1 inhibitors, GPCR li...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pharmacophore Landscape
The (1-(phenylsulfonyl)piperidin-3-yl)methanol scaffold represents a critical structural motif in medicinal chemistry, serving as a core fragment for 11
-HSD1 inhibitors, GPCR ligands, and antimicrobial agents. Its structural versatility lies in the interplay between the semi-rigid sulfonyl-piperidine core and the rotatable hydroxymethyl arm.
Understanding the solid-state arrangement of this molecule is not merely an academic exercise; it is a prerequisite for controlling polymorphism in drug formulation. The sulfonamide group (
) acts as a strong hydrogen bond acceptor, while the hydroxyl group () serves as both a donor and acceptor, creating a complex landscape of potential crystal packing motifs.
This guide provides a rigorous technical framework for the synthesis, crystallization, and structural analysis of this scaffold, grounded in the crystallographic consensus of
-sulfonylpiperidine analogs.
Synthetic Access & Pre-Crystallization Purity
High-quality single crystals require high-purity precursors (
). Impurities such as unreacted sulfonyl chlorides or regioisomers can poison crystal growth faces, leading to twinning or amorphous precipitation.
Optimized Synthesis Protocol
The most robust route involves the nucleophilic attack of piperidin-3-ylmethanol on benzenesulfonyl chloride .
Reaction Scheme:
Solvent: Dichloromethane (DCM) (Anhydrous).
Base: Triethylamine (
) or Pyridine (scavenges HCl).
Temperature:
.
Workup: Acid wash (
) is critical to remove unreacted amine, followed by brine wash.
Purification for Crystallography:
Do not rely solely on column chromatography. Recrystallize the crude solid from hot ethanol or isopropyl acetate to remove trace oligomers before attempting single-crystal growth.
Crystallization Protocols
For this amphiphilic scaffold (polar sulfonyl/hydroxyl, lipophilic phenyl/piperidine), a multi-method screening approach is required.
Method A: Vapor Diffusion (Preferred for X-Ray Quality)
This method gently increases supersaturation, minimizing defects.
Solvent (Inner Vial): Methanol or Acetone (High solubility).
Precipitant (Outer Vial): Diethyl Ether or Pentane (Low solubility).
Procedure:
Dissolve 20 mg of analyte in 0.5 mL MeOH in a 2 mL vial.
Place the open 2 mL vial inside a 20 mL scintillation vial containing 3 mL of
.
Seal the outer vial tightly.
Store at
in a vibration-free environment for 3-7 days.
Method B: Slow Evaporation (Polymorph Screening)
Solvent System: Ethyl Acetate : Hexane (3:1).
Procedure: Dissolve to saturation at RT. Cover with Parafilm and poke 3-5 pinholes to control evaporation rate.
Target: This often yields the thermodynamically stable polymorph (Form I).
Experimental Workflow Diagram
Figure 1: Decision tree for generating diffraction-quality crystals from crude synthetic material.
Structural Analysis & Data Interpretation
When analyzing the solved structure (or predicting it for analogs), focus on these three stereoelectronic features.
The Piperidine Conformation
The piperidine ring almost universally adopts a chair conformation .[1]
C3-Substituent Orientation: The hydroxymethyl group at position 3 prefers the equatorial position to minimize 1,3-diaxial interactions. However, in the solid state, intermolecular Hydrogen Bonding (HB) can sometimes lock the group in an axial position if it facilitates a lower-energy packing network.
Data Check: Verify the torsion angles. An ideal chair has alternating torsions near
.
Sulfonamide Geometry
The Nitrogen atom in
-sulfonylpiperidines is often pyramidalized , not planar.
S-N Bond: Exhibits partial double-bond character but is longer than a standard amide.
Geometry: The Sulfur atom adopts a distorted tetrahedral geometry.[2]
Key Parameter: Look for the
torsion angle. In many analogs (e.g., 1-(2-nitrobenzenesulfonyl)...), the bonds orient to maximize dipole interactions.
. The hydroxyl proton (Donor) binds to one of the sulfonyl oxygens (Acceptor).
Motifs:
Catemers (Chains):
chains are common, where molecules link head-to-tail.
Dimers:
rings where two molecules form a cyclic pair.
Secondary Interaction:
weak hydrogen bonds often stabilize the layers between the aromatic rings.
Interaction Logic Diagram
Figure 2: Supramolecular synthon logic showing the competition between chain and dimer formation driven by the sulfonyl acceptor.
Quantitative Data Summary
The following parameters are typical for this class of compounds (based on analogs like 1-(2-nitrobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and general CSD surveys).
Parameter
Typical Value / Range
Structural Significance
Space Group
or
Centrosymmetric packing is preferred to cancel dipoles.
Z (Molecules/Unit Cell)
4
Indicates general positions in monoclinic systems.
S-N Bond Length
Indicates single bond character with some resonance.
S=O Bond Length
Standard double bond character.
H-Bond Distance ()
Strong interaction between and .
Piperidine Torsion
Confirms Chair conformation.
References
Naveen, S. et al. (2008).[3] Synthesis and Crystal Structure of 1-(2-Nitrobenzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. Molecular Crystals and Liquid Crystals, 482(1), 145–154.
Brameld, K. A. et al. (2008).[3] Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 1-24.[3]
Adsmond, D. A.[4] & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.
Werner, S. et al. (2012).[5] Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).[5] Bioorganic & Medicinal Chemistry, 20(14), 4302-4311.
Physical and chemical properties of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
This technical guide details the physicochemical profile, synthesis, and reactivity of (1-(Phenylsulfonyl)piperidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthesis, and reactivity of (1-(Phenylsulfonyl)piperidin-3-yl)methanol , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a bifunctional heterocyclic intermediate characterized by a piperidine core protected at the nitrogen by a phenylsulfonyl group, with a reactive primary alcohol at the C3 position.[1][2] It serves as a critical scaffold in drug discovery, particularly for synthesizing G-protein coupled receptor (GPCR) ligands and enzyme inhibitors where the piperidine ring acts as a pharmacophore. The phenylsulfonyl moiety functions as a robust protecting group that modulates the lipophilicity and metabolic stability of the parent amine, while the hydroxymethyl group provides a versatile handle for further structural elaboration.
Chemical Identity & Structural Analysis[3][4][5]
Property
Specification
IUPAC Name
[1-(Benzenesulfonyl)piperidin-3-yl]methanol
Molecular Formula
Molecular Weight
255.33 g/mol
SMILES
O=S(=O)(c1ccccc1)N2CCCC(CO)C2
InChI Key
Predicted based on structure
Core Scaffold
Piperidine (C3-substituted)
Functional Groups
Sulfonamide (), Primary Alcohol ()
3D Conformational Analysis
The piperidine ring typically adopts a chair conformation. The bulky phenylsulfonyl group at the nitrogen atom and the hydroxymethyl group at C3 will orient to minimize 1,3-diaxial interactions. In the lowest energy conformer, the hydroxymethyl group generally prefers the equatorial position to maximize stability, although the sulfonyl group's steric bulk can influence ring puckering.
Physical Properties (Experimental & Predicted)
Due to its status as a specialized intermediate, some values are derived from structure-activity relationship (SAR) data of analogous
-sulfonyl piperidines.
Property
Value / Description
Note
Physical State
Viscous oil to off-white solid
Depends on purity/crystallinity; sulfonamides often crystallize.
Melting Point
85–95 °C (Predicted)
Analogous sulfonamides are typically low-melting solids.
Boiling Point
~450 °C (at 760 mmHg)
Decomposition likely before boiling at atm pressure.
Solubility
DMSO, DCM, Ethyl Acetate, Methanol
High solubility in polar aprotic solvents.
Water Solubility
Low (< 1 mg/mL)
The phenylsulfonyl group significantly reduces hydrophilicity.
LogP (Calc)
1.5 – 1.8
Moderate lipophilicity suitable for CNS penetration models.
pKa
>14 (Alcohol), -5 (Sulfonamide N)
The nitrogen is non-basic due to sulfonyl electron withdrawal.
Synthesis & Manufacturing Protocol
The synthesis follows a standard nucleophilic substitution pathway, reacting 3-piperidinemethanol with benzenesulfonyl chloride. This protocol is designed for high fidelity and ease of purification.
Reaction Scheme
Figure 1: Synthesis pathway via sulfonylation of the secondary amine.
Biological Activity of Novel Phenylsulfonyl Piperidine Derivatives
The following technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of novel phenylsulfonyl piperidine derivatives. This document is structured for researchers in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of novel phenylsulfonyl piperidine derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.
The phenylsulfonyl piperidine scaffold represents a privileged structure in modern drug discovery, characterized by a piperidine ring (providing solubility and hydrogen-bonding potential) linked to a phenyl group via a sulfonyl moiety (providing geometric rigidity and orientation). Recent studies (2020–2024) have elucidated its multi-target potential, shifting focus from simple antimicrobial agents to potent tubulin polymerization inhibitors (anticancer) , DPP-4 inhibitors (antidiabetic) , and dual AChE/BuChE inhibitors (neuroprotective) .
This guide analyzes the pharmacophore’s versatility, detailing the synthetic accessibility, key biological mechanisms, and critical SAR data required for lead optimization.
Chemical Space & Synthesis
The Pharmacophore
The core structure consists of a piperidine ring attached to a benzenesulfonyl group.[1][2][3] The sulfonyl group (
) acts as a bioisostere for carbonyls but offers a unique tetrahedral geometry that enhances metabolic stability and optimizes hydrogen bonding interactions within enzyme active sites (e.g., Serine proteases).
General Synthesis Protocol
The synthesis of N-phenylsulfonyl piperidine derivatives typically follows a nucleophilic substitution pathway. This protocol is robust, high-yielding, and scalable.
Standard Operating Procedure (SOP): N-Sulfonylation
Solvent: Dichloromethane (DCM) or DMF (anhydrous).
Conditions:
C to RT, 4–12 hours.
Step-by-Step Methodology:
Dissolution: Dissolve 1.0 mmol of the specific piperidine derivative in 10 mL of anhydrous DCM under an inert atmosphere (
).
Base Addition: Add 2.0 mmol of Et
N dropwise at C. Stir for 15 minutes.
Sulfonylation: Slowly add 1.2 mmol of the appropriate benzenesulfonyl chloride dissolved in DCM.
Reaction: Allow the mixture to warm to room temperature (RT) and stir until TLC indicates consumption of the amine (approx. 6h).
Workup: Quench with water. Extract with DCM (
mL). Wash organic layer with 1N HCl (to remove unreacted amine), saturated , and brine.
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Synthesis Visualization
Figure 1: General synthetic workflow for N-phenylsulfonyl piperidine derivatives via nucleophilic substitution.
Biological Profile & Mechanisms[4]
Anticancer Activity (Tubulin Inhibition)
Recent derivatives have shown potent cytotoxicity against MCF-7 (breast), PC-3 (prostate), and MGC-803 (gastric) cancer cell lines.
Mechanism of Action: These compounds function as Colchicine Binding Site Inhibitors (CBSIs) . They bind to tubulin, preventing microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Key Compound (Case Study): Compound 17a (referenced in recent literature) demonstrated an
of 0.81 µM against PC-3 cells, outperforming 5-fluorouracil.[4]
Antidiabetic Activity (DPP-4 Inhibition)
Sulfonyl-piperidine derivatives act as inhibitors of Dipeptidyl Peptidase-IV (DPP-4), an enzyme that degrades incretin hormones.
Mechanism: Inhibition of DPP-4 extends the half-life of GLP-1, enhancing insulin secretion and suppressing glucagon release.
Potency: Some derivatives exhibit
values in the low nanomolar range (e.g., 41 nM ), comparable to commercial gliptins.
Neuroprotection (AChE Inhibition)
The scaffold serves as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Mechanism: The piperidine ring binds to the anionic sub-site of the enzyme, while the phenylsulfonyl moiety interacts with the peripheral anionic site (PAS), preventing amyloid-beta aggregation.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of these derivatives is strictly governed by substitutions at three key positions: the Piperidine Nitrogen (N1) , the Phenyl Ring (Sulfonyl side) , and the Piperidine Carbon Skeleton (C4) .
SAR Summary Table
Position
Modification
Effect on Activity
Rationale
Phenyl Ring (Para)
Electron-Withdrawing Groups (Cl, )
Increases Potency
Enhances lipophilicity and halogen bonding in the active site.
Phenyl Ring (Para)
Electron-Donating Groups (, )
Decreases Potency
Reduces the electrophilicity of the sulfonyl group; steric clash.
Piperidine (C4)
Benzyl/Aryl-amide linkage
Critical for AChE
Provides dual-binding capability (PAS and CAS sites).
Sulfonyl Linker
Replacement with Carbonyl (Amide)
Reduces Stability
Sulfonamides are more metabolically stable than carboxamides.
To validate anticancer activity, the MTT assay is the gold standard for initial screening.
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the test compound (dissolved in DMSO) at gradient concentrations (0.1 – 100 µM). Include Colchicine as a positive control and 0.1% DMSO as a negative control.
Incubation: Incubate for 48h at
C, 5% .
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.
Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Molecular Docking (In Silico Validation)
Before synthesis, validate binding affinity using AutoDock Vina.
Target PDB IDs:
Tubulin: 1SA0 (Colchicine site).
DPP-4: 2ONC .
AChE: 4EY7 .
Protocol: Prepare ligand (energy minimization) and protein (remove water/co-factors). Define grid box around the active site. Run docking. A binding energy
kcal/mol indicates high potential.
References
Synthesis and biological evaluation of novel piperidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis in PC3 cells. Bioorganic Chemistry. 5
Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
Evaluation of In Vitro Activity on Luminal Breast Cancer Cells of Phenylsulfonylpiperazine Class. Molecules.
Introduction: The Ubiquity and Privilege of a Core Heterocycle
An In-depth Technical Guide to the Piperidine Scaffold in Medicinal Chemistry In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of therapeutic agents...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Piperidine Scaffold in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of therapeutic agents. These are often referred to as "privileged scaffolds" for their ability to serve as versatile platforms for interacting with a wide array of biological targets. Among these, the piperidine ring—a six-membered nitrogen-containing heterocycle—stands out as a cornerstone of modern drug design.[1][2][3] Its prevalence is not a matter of chance; it is a direct consequence of a unique combination of structural, physicochemical, and synthetic attributes that make it an invaluable building block for medicinal chemists.
The piperidine moiety is a structural component in more than 70 FDA-approved drugs and countless natural products, spanning a vast range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][4][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the piperidine scaffold. We will dissect its fundamental properties, survey its application across different diseases, delve into the nuances of its structure-activity relationships (SAR), and outline key synthetic strategies, thereby providing a comprehensive view of why this simple heterocycle is one of the most powerful tools in the drug discovery arsenal.
Chapter 1: Core Structural and Physicochemical Properties
The utility of the piperidine scaffold begins with its fundamental molecular characteristics. As a saturated heterocycle, it provides a three-dimensional geometry that is crucial for orienting substituents in precise vectors to engage with biological targets.[7]
Conformational Dynamics:
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[8][9] This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The interplay between these positions is critical for biological activity. The nitrogen atom's lone pair of electrons also has a conformational preference, which can be influenced by the nature of the N-substituent.[9] The energy difference between conformations is often small, allowing the ring to adapt its shape to fit the steric demands of a target's binding pocket, a feature that enhances its "druggability".[2]
Caption: Piperidine chair conformation showing axial and equatorial positions.
Physicochemical Attributes:
The piperidine nitrogen atom is typically basic, with a pKa of its conjugate acid around 11.2.[7] This basicity is a critical feature; at physiological pH, the nitrogen is often protonated, forming a positive charge that can engage in crucial ionic interactions or hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in a protein's active site. This feature also enhances aqueous solubility, a key pharmacokinetic parameter.[10] Furthermore, the piperidine ring itself is a non-aromatic, lipophilic scaffold that can be strategically modified to fine-tune a molecule's overall lipophilicity (logP), thereby modulating its absorption, distribution, metabolism, and excretion (ADME) properties.[2][7]
Chapter 2: The Piperidine Scaffold in Therapeutic Applications
The versatility of the piperidine scaffold is best illustrated by its wide-ranging success across multiple therapeutic domains.
Central Nervous System (CNS) Disorders:
The piperidine ring is a privileged scaffold for CNS-active drugs, largely due to its ability to form a basic center that often interacts with key receptors in the brain.[2] Its structure is integral to drugs for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12][13]
Donepezil (Alzheimer's Disease): This acetylcholinesterase inhibitor features a piperidine moiety that serves as a key structural linker, correctly positioning the benzyl group for optimal interaction within the enzyme's active site.[14][15]
Methylphenidate (ADHD): Used to treat Attention Deficit Hyperactivity Disorder, this psychostimulant's piperidine ring is essential for its activity as a norepinephrine-dopamine reuptake inhibitor.
Oncology:
In cancer therapy, piperidine derivatives have been developed to target a multitude of pathways, including cell signaling, cell cycle regulation, and apoptosis.[16][17][18] The scaffold can serve as a rigid core to orient functional groups that inhibit kinases, proteases, or other enzymes crucial for cancer cell proliferation.[17][18]
Niraparib (Ovarian Cancer): This PARP inhibitor incorporates a piperidine ring. The development of its asymmetric synthesis was a key step in its production, highlighting the importance of controlling the scaffold's stereochemistry.[1]
Abemaciclib (Breast Cancer): A CDK4/6 inhibitor, Abemaciclib utilizes a substituted piperidine ring as part of its complex structure to achieve high potency and selectivity.
Table 1: Examples of FDA-Approved Drugs Containing the Piperidine Scaffold
Optimizing a lead compound requires a deep understanding of its SAR—how modifications to its structure affect its biological activity. For piperidine-containing molecules, SAR studies typically focus on the position, nature, and stereochemistry of substituents on the ring.[2][19]
Causality in SAR: The choice to modify a piperidine scaffold is driven by clear objectives. Adding a lipophilic group might enhance membrane permeability for better CNS penetration.[13] Introducing a hydrogen bond donor/acceptor can increase binding affinity to a target protein. Converting a secondary piperidine (N-H) to a tertiary amine can block metabolic oxidation at the nitrogen, thereby increasing the drug's half-life.[2] The chirality of substituents on the piperidine ring can also be critical, as stereoisomers often exhibit vastly different potencies, selectivities, and metabolic profiles.[10][20]
Caption: SAR principles of the piperidine scaffold in drug-receptor interactions.
Table 2: Quantitative SAR of Piperidine Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Compound Series
Key Structural Feature
Linker
Kᵢ (nM)
Rationale for Activity
Piperidine-constrained phenethylamines
Phenyl group on N1
Urea
140
The urea linker provides a suboptimal vector for binding.[21]
Piperidine-constrained phenethylamines
Phenyl group on N1
Pyrimidine
6.1
The rigid pyrimidine linker dramatically improves potency by locking the conformation into a more favorable binding mode.[21]
Piperidine-constrained phenethylamines
Methylsulfonylphenyl on N1
Pyrimidine
4.0
The electron-withdrawing methylsulfonyl group offers a slight potency improvement, possibly through additional interactions or electronic effects.[21]
Chapter 4: Key Synthetic Methodologies
The widespread use of the piperidine scaffold is heavily reliant on the availability of robust and efficient synthetic methods for its construction and derivatization.[1][22]
1. Catalytic Hydrogenation of Pyridine Derivatives:
This is one of the most common and direct methods for synthesizing piperidine rings. The aromatic pyridine precursor is reduced using hydrogen gas in the presence of a metal catalyst.
Causality: The choice of catalyst (e.g., Platinum, Palladium, Rhodium, Ruthenium) and reaction conditions (pressure, temperature, solvent) is critical for achieving high yields and, importantly, for controlling stereoselectivity.[1][23] For instance, using a chiral catalyst system can enable the asymmetric hydrogenation of a prochiral pyridine to yield a specific enantiomer of a substituted piperidine, which is often essential for biological activity.[1]
Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative
Principle: This protocol describes a general procedure for the stereoselective reduction of a substituted pyridine to a chiral piperidine using a chiral catalyst, a method frequently employed in pharmaceutical synthesis.
Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon or Nitrogen).
Charging the Reactor: To the reactor, add the substituted pyridine precursor and the chiral Ruthenium catalyst.
Solvent Addition: Add degassed methanol to the reactor under an inert atmosphere. The concentration is typically in the range of 0.1-0.5 M.
Sealing and Purging: Seal the autoclave securely. Purge the system several times with low-pressure hydrogen gas before pressurizing to the target pressure (e.g., 50-100 atm).
Reaction: Heat the reactor to the desired temperature (e.g., 40-80 °C) and stir vigorously. Monitor the reaction progress by analyzing aliquots via GC-MS or HPLC.
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
Purification: Purify the resulting chiral piperidine product using column chromatography or crystallization to obtain the desired stereoisomer with high enantiomeric excess.
Self-Validation: The success of the protocol is validated by confirming the complete reduction of the pyridine ring and by measuring the enantiomeric excess (e.e.) of the product using chiral HPLC. High e.e. confirms the effectiveness of the chiral catalyst.
2. Intramolecular Cyclization (Annulation):
These methods involve constructing the piperidine ring by forming a C-N or C-C bond from a linear precursor that already contains the nitrogen atom.[1]
Causality: This strategy is powerful for creating complex and highly substituted piperidines. The choice of reaction (e.g., reductive amination, radical cyclization) depends on the specific functional groups present in the starting material and the desired substitution pattern on the final ring.[1]
Caption: General workflow for the synthesis of chiral piperidines.
Chapter 5: Bioisosterism and Scaffold Hopping
While the piperidine ring is highly effective, medicinal chemists sometimes replace it with other cyclic structures in a process known as bioisosteric replacement or scaffold hopping.[24][25]
Causality: The rationale for this is to overcome specific liabilities associated with the piperidine ring in a particular chemical series. For example:
Metabolic Stability: If a piperidine ring is found to be a primary site of metabolism (e.g., N-dealkylation or ring oxidation), replacing it with a more stable scaffold, such as a bicyclic analog, can improve the drug's pharmacokinetic profile.[2][26]
Toxicity: In some cases, a piperidine-containing molecule might show off-target activity (e.g., hERG channel affinity). Swapping the piperidine for a different scaffold, like a pyrrolidine or a non-basic ring, can mitigate this toxicity.[10]
Novelty and IP: Replacing a common scaffold can lead to new chemical entities with novel intellectual property.
Conversely, piperidine is often used as a bioisostere for other rings, like piperazine, to modulate basicity or lipophilicity.[27][28] Replacing one of the two basic nitrogens of a piperazine with a carbon to make a piperidine can reduce off-target effects related to high basicity and improve selectivity.
Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of a simple, well-understood chemical entity in the complex world of drug discovery. Its unique combination of a three-dimensional framework, a tunable basic center, and synthetic accessibility has solidified its status as a truly privileged structure.[1][2] From a Senior Application Scientist's perspective, its value lies not just in its presence in existing drugs, but in its proven reliability as a starting point for optimization. The scaffold provides a robust foundation upon which medicinal chemists can build, rationally modifying its structure to enhance potency, refine selectivity, and improve pharmacokinetic properties.
Future advancements will likely focus on novel synthetic methods to access more complex and diverse piperidine derivatives, particularly those with precisely controlled stereochemistry.[23] As our understanding of biological systems deepens, the ability to use the piperidine scaffold to present functional groups in ever more precise spatial arrangements will continue to make it an indispensable tool in the development of the next generation of therapeutics.
References
Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
Samykutty, A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Cancers. Available at: [Link]
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. Available at: [Link]
Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science. Available at: [Link]
Sarfraz, M., et al. (2024). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. News. Available at: [Link]
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. Available at: [Link]
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
Frolov, N., & Vereshchagin, A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
Huma, T., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry. Available at: [Link]
CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. Available at: [Link]
Grover, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. Available at: [Link]
Anderson, W. K., & Halat, M. J. (1981). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]
Request PDF. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Available at: [Link]
Sun, H., et al. (2021). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]
Various Authors. (n.d.). Piperidine-based drug discovery. ResearchGate. Available at: [Link]
Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
Chen, Q.-S., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... ResearchGate. Available at: [Link]
Sharma, M., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available at: [Link]
Scott, D. W. (1971). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. Available at: [Link]
Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry. Available at: [Link]
Various Authors. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. Available at: [Link]
Feng, J., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop. Available at: [Link]
Vereshchagin, A. N., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. SlidePlayer. Available at: [Link]
Pharmaceutical Business Review. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Business Review. Available at: [Link]
Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Available at: [Link]
Carbone, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]
Wu, Y.-D., & Houk, K. N. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]
Various Authors. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]
Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Exaly. Available at: [Link]
Sarfraz, M., et al. (2024). Some FDA‐approved piperazine‐containing drugs. ResearchGate. Available at: [Link]
Wu, Y.-D., & Houk, K. N. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. Available at: [Link]
Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
Ivanova, A., et al. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed. Available at: [Link]
Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar. Available at: [Link]
Phenylsulfonyl group as a pharmacophore in drug design
The Phenylsulfonyl Pharmacophore: Strategic Applications in Modern Drug Design Executive Summary The phenylsulfonyl group ( ) represents a high-value pharmacophore in medicinal chemistry, distinct from its sulfonamide co...
Author: BenchChem Technical Support Team. Date: February 2026
The Phenylsulfonyl Pharmacophore: Strategic Applications in Modern Drug Design
Executive Summary
The phenylsulfonyl group (
) represents a high-value pharmacophore in medicinal chemistry, distinct from its sulfonamide congeners. Characterized by a strong electron-withdrawing nature, dual hydrogen-bond acceptor capability, and high metabolic stability, this moiety serves as a critical bioisostere for carbonyl and carboxyl groups. This guide analyzes the phenylsulfonyl group’s utility in optimizing ligand-target interactions, enhancing metabolic robustness, and navigating the toxicity landscape, supported by validated synthetic protocols and FDA-approved case studies like Bicalutamide.
Physicochemical & Pharmacokinetic Profile[1]
The phenylsulfonyl moiety is not merely a structural linker; it is a functional anchor that modulates the electronic and steric landscape of a drug molecule.
Forms critical "pincer-like" or bidentate interactions with backbone amides or polar side chains (e.g., Ser, Thr).
Geometry
Tetrahedral Sulfur Center
Creates a "kink" in the molecular structure (approx. 109.5°), enabling specific 3D spatial arrangements distinct from planar carbonyls.
Lipophilicity
Moderate Contribution
Generally more lipophilic than sulfonamides () but more polar than simple methylene linkers, aiding membrane permeability.
Expert Insight: Unlike sulfonamides, which possess an acidic proton (
) capable of ionization, the phenylsulfonyl group remains neutral at physiological pH. This prevents the "ion trapping" effect often seen with acidic drugs, ensuring better passive diffusion across the blood-brain barrier (BBB), making it highly relevant for CNS targets like 5-HT6 receptors.
Mechanistic Pharmacology: Binding Dynamics
The sulfone group acts as a rigid spacer that orients aromatic rings into hydrophobic pockets while simultaneously anchoring the molecule via hydrogen bonds.
Case Study: Bicalutamide (Casodex)
In the androgen receptor (AR) antagonist Bicalutamide , the phenylsulfonyl moiety is central to its efficacy.
Structural Role: It links the chiral tertiary alcohol center with the 4-fluorophenyl ring.
Binding Mode: The sulfonyl oxygens accept hydrogen bonds from the amide backbone of Leu-704 and Asn-705 in the AR ligand-binding domain. This interaction locks the inhibitor in a conformation that sterically clashes with Helix-12, preventing the receptor from adopting its active transcriptional conformation.
Diagram: Pharmacophore Binding Logic
The following diagram illustrates the generalized binding mode of a phenylsulfonyl pharmacophore within a receptor active site.
Caption: Schematic representation of the phenylsulfonyl group's dual interaction mode: H-bonding via sulfonyl oxygens and hydrophobic anchoring via the phenyl ring.
Synthetic Protocols
The construction of the phenylsulfonyl scaffold typically proceeds via two primary pathways: direct sulfonylation or oxidation of a sulfide precursor. The oxidation route is often preferred for late-stage functionalization to avoid harsh conditions.
Experimental Protocol: Sulfide Oxidation to Sulfone
This protocol describes the conversion of a phenyl sulfide intermediate to the corresponding phenylsulfonyl compound using m-chloroperbenzoic acid (m-CPBA). This method is chosen for its high yield and functional group tolerance.
Reagents:
Precursor: Aryl phenyl sulfide (1.0 equiv)
Oxidant: m-CPBA (2.2 - 2.5 equiv, 77% max purity)
Solvent: Dichloromethane (DCM) (anhydrous)
Quench: Sat.
, Sat.
Step-by-Step Methodology:
Setup: Dissolve the aryl phenyl sulfide (e.g., 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
Addition: Slowly add m-CPBA (2.5 mmol) portion-wise over 15 minutes. Caution: Reaction is exothermic.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc). The intermediate sulfoxide (polar) should appear first, followed by the less polar sulfone.
Quenching: Once complete, cool the mixture back to 0°C. Add saturated aqueous
(10 mL) to destroy excess peroxide (starch-iodide paper test should be negative). Then add saturated aqueous (10 mL) to neutralize the m-chlorobenzoic acid byproduct.
Work-up: Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with brine, and dry over anhydrous .
Purification: Filter and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography.
Diagram: Synthetic Decision Workflow
Caption: Decision tree for selecting the optimal synthetic route based on substrate stability.
Toxicology & Safety Considerations
A critical distinction must be made between sulfonamides (
) and phenylsulfonyl groups (sulfones, ).
Hypersensitivity: The "sulfa allergy" is primarily associated with the sulfonamide moiety, specifically those containing an arylamine (
) group which can be metabolized to reactive hydroxylamines. Phenylsulfonyl groups (sulfones) lack this bond and generally exhibit a lower risk of hypersensitivity reactions.
Metabolic Activation: While the sulfone group itself is stable, the attached phenyl ring can be a site for CYP450-mediated hydroxylation.
Mitigation Strategy: Introduce fluorine or chlorine substituents on the phenyl ring (as seen in Bicalutamide) to block metabolic "soft spots" and prevent the formation of toxic phenolic metabolites.
Genotoxicity: Unlike some aromatic amines, the phenylsulfonyl moiety is not a structural alert for genotoxicity. However, researchers must ensure that metabolic cleavage does not release toxic anilines.
References
PubChem. (2025).[1] Bicalutamide Compound Summary. National Library of Medicine. Link
BenchChem. (2025). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Link
Journal of Medicinal Chemistry. (2024). Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable RORγt Inverse Agonists. Link
MDPI Molecules. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Link
ResearchGate. (2017). Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents. Link
Application Note: Chiral Separation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol Enantiomers by High-Performance Liquid Chromatography
Introduction The resolution of enantiomers is a critical process in drug discovery and development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. The p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The resolution of enantiomers is a critical process in drug discovery and development, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. The piperidine scaffold is a prevalent structural motif in many pharmaceuticals due to its ability to confer desirable physicochemical properties.[1] Specifically, chiral 3-substituted piperidines are key building blocks for a variety of bioactive molecules. (1-(Phenylsulfonyl)piperidin-3-yl)methanol represents a chiral intermediate whose enantiomeric purity is crucial for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).
This application note presents a detailed protocol for the chiral separation of the enantiomers of (1-(Phenylsulfonyl)piperidin-3-yl)methanol using High-Performance Liquid Chromatography (HPLC). The method is built upon established principles of chiral chromatography for piperidine-containing and N-sulfonylated compounds, providing a robust starting point for researchers in synthetic and medicinal chemistry.
The Causality Behind Experimental Choices: A Rationale
The successful chiral separation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol hinges on the selection of an appropriate chiral stationary phase (CSP) and a compatible mobile phase. The analyte possesses several key structural features that guide this selection:
A Chiral Center: The hydroxyl-bearing carbon at the 3-position of the piperidine ring is the stereocenter.
Hydrogen Bonding Capabilities: The hydroxyl group can act as a hydrogen bond donor and acceptor. The sulfonyl group's oxygen atoms can act as hydrogen bond acceptors.
π-π Interactions: The phenyl group of the phenylsulfonyl moiety provides a site for π-π stacking interactions.
Dipole-Dipole Interactions: The sulfonyl group and the overall molecular structure create significant dipole moments.
Based on these features, a polysaccharide-based CSP is a logical choice. These CSPs, particularly those derived from cellulose and amylose, offer a combination of helical structures and functional groups that create a complex chiral environment conducive to multiple interaction types, including hydrogen bonding, π-π stacking, and steric hindrance.[2][3] Specifically, a cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support is selected for this application due to its proven efficacy in resolving a wide range of chiral compounds, including those with aromatic and hydrogen-bonding moieties.[2]
A normal-phase mobile phase consisting of a non-polar alkane and a polar alcohol modifier is chosen to promote the necessary interactions between the analyte and the CSP. The alkane (n-hexane) serves as the weak solvent, while the alcohol (isopropanol) acts as the polar modifier, modulating the retention and selectivity. The addition of a small amount of a basic additive, such as diethylamine (DEA), is often beneficial for improving the peak shape and resolution of basic compounds like piperidines by minimizing unwanted interactions with the silica support of the CSP.[4]
Experimental Protocol
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column).[3]
Chemicals:
n-Hexane (HPLC grade)
Isopropanol (IPA) (HPLC grade)
Diethylamine (DEA) (Reagent grade)
Racemic (1-(Phenylsulfonyl)piperidin-3-yl)methanol standard
Prepare a stock solution of racemic (1-(Phenylsulfonyl)piperidin-3-yl)methanol at a concentration of 1.0 mg/mL in the mobile phase.
Ensure the standard is fully dissolved by vortexing or brief sonication.
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulates and protect the column.
Protocol Steps
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Blank Injection: Perform a blank injection (mobile phase only) to ensure the system is clean and free from interfering peaks.
Sample Injection: Inject 10 µL of the prepared racemic standard solution onto the column.
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times (t_R), peak areas, resolution (R_s), and selectivity (α).
Expected Results and Data Presentation
Under the specified conditions, a baseline separation of the two enantiomers of (1-(Phenylsulfonyl)piperidin-3-yl)methanol is anticipated. The phenylsulfonyl group provides a strong chromophore, allowing for sensitive UV detection around 230 nm.[5]
Table 1: Expected Chromatographic Parameters
Parameter
Enantiomer 1
Enantiomer 2
Retention Time (t_R)
~ 8.5 min
~ 10.2 min
Resolution (R_s)
\multicolumn{2}{c
}{> 2.0}
Selectivity (α)
\multicolumn{2}{c
}{~ 1.2}
Tailing Factor
< 1.5
< 1.5
Note: The elution order of the enantiomers ((R) or (S)) would need to be confirmed with a standard of a known configuration.
Visualizing the Workflow
The following diagram illustrates the logical flow of the chiral separation process.
Caption: Workflow for the chiral HPLC separation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. A successful separation with a resolution (R_s) greater than 1.5 indicates that the method is suitable for baseline separation and accurate quantification. The peak shape, as measured by the tailing factor, should be close to 1.0 for optimal performance. Should the resolution be insufficient, systematic method development can be undertaken by adjusting the ratio of n-hexane to isopropanol or by screening other chiral stationary phases. The robustness of the method can be further assessed by making small, deliberate changes to the chromatographic parameters (e.g., flow rate, temperature, mobile phase composition) and observing the effect on the separation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol enantiomers. By leveraging a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, this method offers a reliable approach for determining the enantiomeric purity of this important chiral building block. The detailed explanation of the rationale behind the experimental choices and the inclusion of a step-by-step protocol are intended to empower researchers, scientists, and drug development professionals to successfully implement and adapt this method for their specific needs.
References
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Al-Othman, Z. A., Al-Warthan, A., & Aboul-Enein, H. Y. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6235.
Phenomenex. (n.d.). Lux Cellulose-1. Retrieved from [Link]
Aboul-Enein, H. Y., & Ali, I. (2002). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
Kasperec, J., & Tisdale, M. J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113945.
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
Racz, A., & Toth, G. (2018). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. Bioorganic & Medicinal Chemistry Letters, 28(17), 2898-2903.
Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AD-H. Retrieved from [Link]
Garcia, F., & Perez, E. M. (2021). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions.
Daicel. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
Pirkle, W. H., & Welch, C. J. (1991). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 113(14), 5467–5473.
Aboul-Enein, H. Y., & Ali, I. (2001). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Il Farmaco, 56(5-7), 437–440.
Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]
U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from [Link]
Le, C., & Tiritiris, I. (2021). Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group. Organic Letters, 23(15), 5966–5971.
Piątkowski, W., & Gumieniczek, A. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions.
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Nohta, H., Sato, M., & Ohkura, Y. (1995). 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride as a fluorescent labeling reagent for determination of phenols in high-performance liquid chromatography and application for determination of urinary phenol and p-cresol. Analytical Sciences, 11(4), 623–627.
Ashenhurst, J. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]
HPLC purification of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Application Note: High-Purity Isolation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol via Reverse-Phase HPLC Abstract This application note details a robust protocol for the purification of (1-(Phenylsulfonyl)piperidin-3...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Isolation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol via Reverse-Phase HPLC
Abstract
This application note details a robust protocol for the purification of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a common intermediate in medicinal chemistry scaffolds. The method addresses specific challenges associated with sulfonamide synthesis, particularly the separation of the neutral target compound from basic amine starting materials and acidic hydrolysis byproducts. By leveraging pH-controlled Reverse-Phase Chromatography (RPC), we demonstrate a scalable workflow achieving >98% purity with high recovery yields.
Introduction & Chemical Context
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is typically synthesized via the nucleophilic attack of piperidin-3-ylmethanol on benzenesulfonyl chloride. Understanding the reaction matrix is critical for successful purification.
Target Compound: Neutral sulfonamide. Moderate hydrophobicity due to the phenyl ring, balanced by the polar hydroxyl group.
Impurity A (Starting Material): Piperidin-3-ylmethanol. A secondary amine (Basic, pKa ~11).
Impurity B (Reagent Hydrolysis): Benzenesulfonic acid. Strong acid (Very Polar).
Impurity C (Side Reaction): O-sulfonated esters (Bis-functionalized). Highly hydrophobic.
The Separation Challenge:
Standard neutral gradients often result in peak tailing for residual amines. The "Expertise" in this protocol lies in utilizing an acidic mobile phase .[1] At pH ~2.5 (0.1% Formic Acid or TFA), the unreacted amine starting material is fully protonated (
), rendering it highly polar. Consequently, it elutes in the solvent front (void volume), achieving baseline resolution from the retained neutral target compound.
Method Development Strategy
Solubility & Sample Preparation
The sulfonamide moiety significantly reduces water solubility compared to the amine precursor.
Diluent: Dissolve crude mixture in Dimethyl Sulfoxide (DMSO) or 1:1 MeOH:DMSO. Avoid pure acetonitrile for injection to prevent "solvent effect" peak distortion on early eluting impurities.
Concentration: Target 50–100 mg/mL for preparative loading.
Filtration: Mandatory 0.22 µm PTFE or Nylon filter to remove insoluble salts (e.g., Pyridinium hydrochloride formed during synthesis).
Detection (UV-Vis)
Benzenesulfonamides exhibit strong UV absorption.
Primary Wavelength: 254 nm (Aromatic
transition).
Secondary Wavelength: 220 nm (Higher sensitivity, but susceptible to solvent cutoff interference).
Recommendation: Use a Diode Array Detector (DAD) to monitor peak purity, ensuring no co-elution of the O-sulfonated byproduct.
Experimental Protocol
Phase I: Analytical Scouting (Scale: <1 mg)
Goal: Determine retention time (
) and confirm resolution.
Parameter
Setting
Column
Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent)
Mobile Phase A
Water + 0.1% Formic Acid (v/v)
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate
1.0 mL/min
Gradient
5% B (0-1 min) 95% B (1-8 min) Hold 95% B (8-10 min)
) at pH 2.5; unretained on C18. |
| Benzenesulfonic Acid | 1.1 | Excluded. Highly polar/ionic; washes out immediately. |
| Target Sulfonamide | 5.2 | Retained. Neutral interaction of Phenyl/Piperidine with C18. |
| Bis-sulfonated Impurity | 7.1 | Strongly Retained. Increased hydrophobicity from two phenyl groups. |
Key Insight: The use of 0.1% Formic Acid is the critical control point. Using a neutral pH (ammonium bicarbonate) would cause the starting amine to deprotonate (become neutral), increasing its retention and potentially causing it to co-elute with the target.
Troubleshooting Guide
Issue: Target Peak Splitting.
Cause: Sample solvent is too strong (e.g., pure DMSO) causing breakthrough.
Fix: Dilute sample with water or mobile phase A until it turns slightly cloudy, then add just enough DMSO to clear it. Inject smaller volumes.
Issue: Low Recovery.
Cause: Precipitation of the compound in the fraction collector (Water/ACN mix).
Fix: The target has low water solubility. Ensure fractions are collected into tubes containing a small amount of MeOH, or evaporate ACN immediately after collection.
Issue: Carryover.
Cause: Sulfonamides can adsorb to steel surfaces.
Fix: Include a "Sawtooth" wash (95% B
5% B 95% B) between runs.
References
Separation of Sulfonamides: "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide." Trends in Sciences, 2023.
UV Detection Strategies: "UV-Vis Spectrum of Benzenesulfonamide and HPLC Detection." SIELC Technologies Application Library.
General Protocol for Amine/Sulfonamide Separation: "HPLC Separation of Benzenesulfonamide and Sulfanilamide." SIELC Technologies.[2][3]
Physicochemical Properties: "1-(Phenylsulfonyl)piperidine Structure and Properties." PubChem Compound Summary.
Comprehensive Guide to Cell-Based Assays for Determining the Biological Activity of Piperidine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics The piperidine ring is a quintessential example of a "priv...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold as a Cornerstone of Modern Therapeutics
The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] This versatile six-membered nitrogen-containing heterocycle is a structural cornerstone in a remarkable number of natural products, agrochemicals, and, most notably, FDA-approved pharmaceuticals.[4][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a wide array of biological targets. Consequently, piperidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][3][6][7][8]
The journey from a newly synthesized piperidine derivative to a potential drug candidate is paved with rigorous biological evaluation. Cell-based assays are the primary and most indispensable tools in this process, providing critical insights into a compound's efficacy, potency, and potential toxicity in a biologically relevant context. This guide provides a detailed exploration of the key cell-based assays essential for characterizing the biological activity of novel piperidine derivatives. We will delve into the causality behind experimental choices, provide field-proven, step-by-step protocols, and present data in a clear, actionable format to empower researchers in their drug discovery efforts.
Section 1: The Foundational Gateway: Cytotoxicity and Cell Viability Assessment
Before investigating any specific therapeutic activity, it is imperative to first assess a compound's intrinsic cytotoxicity.[1] This foundational step establishes the therapeutic window—the concentration range where the compound can exert a specific biological effect without causing overt cell death. It is the critical gatekeeper that filters out non-specifically toxic compounds early in the screening cascade, saving invaluable time and resources.[9]
MTT Assay: A Measure of Metabolic Health
The MTT assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[6][9]
Principle of Causality: The underlying principle is that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine derivative.
Materials:
Cell line of interest (e.g., HeLa for cancer, HGF for non-malignant)
Complete culture medium (e.g., DMEM with 10% FBS)
Piperidine derivatives (stock solutions in DMSO)
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Sterile 96-well flat-bottom plates
Multichannel pipette
CO₂ incubator (37°C, 5% CO₂)
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Incubate for 24 hours to allow for cell attachment and recovery.
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, concentration not exceeding 0.5%) and "untreated control" wells.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.
Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.[10]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[6]
LDH Assay: A Direct Measure of Membrane Damage
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the loss of cell membrane integrity.
Principle of Causality: LDH is a stable enzyme present in the cytosol of all cells.[9] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[9] The amount of LDH activity in the medium, measured via an enzymatic reaction that produces a colored product, is directly proportional to the number of lysed cells. This assay is an excellent orthogonal method to the MTT assay, as it measures an opposing endpoint (death) rather than viability.
Table 1: Comparison of Foundational Cytotoxicity Assays[9][12][13]
Feature
MTT Assay
LDH Assay
Principle
Measures mitochondrial reductase activity in viable cells.
Measures release of a cytosolic enzyme from membrane-compromised cells.
Endpoint
Cell Viability / Metabolic Activity
Cell Death / Membrane Lysis
Pros
High throughput, sensitive, well-established.
Measures a direct marker of cell death, non-destructive to remaining cells.
Cons
Can be affected by compound interference with mitochondrial function.
Less sensitive for early apoptotic events, timing is critical.
Diagram 1: General Workflow for Cytotoxicity Screening
A streamlined process from cell culture to data analysis for initial compound toxicity assessment.
Section 2: Targeting the Central Nervous System: Neuroprotective and Anti-Alzheimer's Assays
The piperidine scaffold is a privileged structure in neuroscience drug discovery, forming the core of numerous CNS-active agents, including the blockbuster Alzheimer's drug Donepezil.[4][12][13] Therefore, evaluating the neuroprotective and anticholinesterase activity of novel piperidine derivatives is a logical and high-value screening path.
This is a fundamental in vitro (biochemical) assay to identify compounds that could potentially treat the symptomatic cognitive decline in Alzheimer's disease.
Principle of Causality: Acetylcholinesterase (AChE) is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the nerve signal.[14] In Alzheimer's disease, cholinergic neurons degenerate, leading to a deficit in acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the brain, enhancing cholinergic neurotransmission.[14] The Ellman's method is a simple, robust colorimetric assay where AChE hydrolyzes the substrate acetylthiocholine (ATC) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[14][15] The rate of color formation is directly proportional to AChE activity; a reduced rate in the presence of a piperidine derivative indicates inhibition.
Protocol 2: In Vitro AChE Inhibition Assay
Objective: To determine the IC₅₀ of a piperidine derivative against AChE.
Piperidine derivatives and a positive control (e.g., Donepezil)
96-well plate and microplate reader
Procedure:
Reagent Preparation: Prepare fresh solutions of AChE, ATC, and DTNB in the phosphate buffer.
Assay Setup: In a 96-well plate, add:
50 µL of phosphate buffer.
25 µL of the piperidine derivative at various concentrations.
25 µL of AChE solution.
Pre-incubation: Mix and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of the substrate (ATC) solution to start the reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis: Determine the reaction rate (V) for each concentration. Calculate the percentage of inhibition relative to the enzyme activity without any inhibitor. Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC₅₀.
Neuroprotection Against Glutamate-Induced Excitotoxicity
This cell-based assay models the neuronal damage caused by excessive stimulation by the neurotransmitter glutamate, a process implicated in various neurodegenerative diseases.
Principle of Causality: High concentrations of glutamate over-activate neuronal receptors (like NMDA receptors), leading to a massive influx of calcium ions. This triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic or necrotic cell death.[16] Neuroprotective compounds can interfere with this cascade at various points to preserve cell viability. The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for these studies.[4][16][17] Cell viability after the glutamate challenge is typically assessed using the MTT assay.
Table 2: Representative Data for Neuroactive Piperidine Derivatives
Diagram 2: The Cholinergic Synapse and AChE Inhibition
Illustrates the mechanism of action for piperidine-based AChE inhibitors in enhancing neurotransmission.
Note: The DOT script above is a conceptual representation. For actual rendering, image placeholders would need to be replaced.
Section 3: Gauging Anti-Inflammatory Potential
Chronic inflammation is a key pathological driver in numerous diseases, from arthritis to neurodegeneration and cancer. Many piperidine derivatives have been reported to possess anti-inflammatory properties, making this a crucial area of investigation.[7][8][19]
Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages
This assay is a classic and highly reliable phenotypic screen for general anti-inflammatory activity.[20]
Principle of Causality: Macrophages are key players in the innate immune response. When stimulated by bacterial lipopolysaccharide (LPS), they activate inflammatory signaling pathways (like NF-κB), leading to the upregulation of enzymes such as inducible nitric oxide synthase (iNOS).[19] iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator. Anti-inflammatory compounds can suppress this response by inhibiting upstream signaling or the iNOS enzyme directly. The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20] A critical aspect of this protocol is to run a concurrent viability assay (e.g., MTT) to ensure that the observed decrease in NO is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells.[20]
Protocol 3: Griess Assay for Nitrite Quantification
Objective: To measure the inhibitory effect of piperidine derivatives on NO production in activated macrophages.
Materials:
RAW 264.7 macrophage cell line
Lipopolysaccharide (LPS) from E. coli
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)
Sodium nitrite standard solution
96-well plates, culture medium, test compounds
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
Treatment: Pre-treat the cells with various concentrations of the piperidine derivatives for 1-2 hours.
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
Griess Reaction:
Add 50 µL of Griess Reagent Part A to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.
Measurement: A purple/magenta color will develop. Measure the absorbance at 540 nm.
Quantification: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production compared to the LPS-only control.
Section 4: Assessing Antimicrobial Activity
The piperidine nucleus is present in numerous natural and synthetic compounds with potent activity against a range of microbial pathogens.[5][21][22]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard quantitative assay for determining antimicrobial potency.
Principle of Causality: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[23] The assay involves challenging a standardized inoculum of the microbe with serial dilutions of the test compound in a liquid growth medium. It provides a quantitative value (e.g., in µg/mL) that is crucial for comparing the potency of different compounds.
Protocol 4: Broth Microdilution Assay
Objective: To determine the MIC of piperidine derivatives against selected bacteria and fungi.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Sterile 96-well U-bottom plates
Test compounds and standard antibiotics (e.g., Chloramphenicol, Amphotericin B)
Procedure:
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the piperidine derivatives in the broth medium.
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.
Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by eye or by reading the optical density (OD) at 600 nm.
For compounds with more specific mechanisms of action, it is crucial to move beyond phenotypic screens and investigate direct interactions with molecular targets. Many piperidine derivatives function by modulating receptors such as G-protein coupled receptors (GPCRs) or sigma receptors.[12][24]
Radioligand Binding Assays
This technique directly measures the ability of a compound to bind to a specific receptor.
Principle of Causality: This is a competitive binding assay. A tissue or cell membrane preparation rich in the target receptor is incubated with a "hot" (radiolabeled) ligand known to bind the receptor with high affinity.[25] The "cold" (unlabeled) test compound is added at increasing concentrations. If the test compound binds to the same site, it will compete with and displace the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.[24] This allows for the determination of the binding affinity (Ki) of the test compound for the receptor.
Diagram 3: Principle of Competitive Radioligand Binding Assay
Visualizing how a test compound displaces a radioligand from a target receptor.
GPCR Functional Assays (e.g., cAMP Measurement)
Binding to a receptor does not guarantee a functional effect. Functional assays are essential to determine if a compound is an agonist (activator) or an antagonist (blocker).
Principle of Causality: GPCRs are a vast family of receptors that, upon activation, trigger intracellular signaling cascades via G-proteins.[26] These cascades often involve the production of second messengers like cyclic AMP (cAMP). For receptors coupled to a Gs protein, an agonist will increase intracellular cAMP levels. For receptors coupled to a Gi protein, an agonist will inhibit the production of cAMP (typically stimulated by forskolin).[27] These changes in cAMP can be precisely quantified using highly sensitive techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence), thus characterizing the functional activity of the piperidine derivative.
Conclusion and Best Practices
The selection of appropriate cell-based assays is contingent on the therapeutic goal and the hypothesized mechanism of action for a given series of piperidine derivatives. The workflow should logically progress from broad, foundational cytotoxicity screening to more specific and mechanistic assays. It is paramount that all assays are conducted with the appropriate controls (positive, negative, and vehicle) and are validated to ensure the data is accurate, precise, and robust.[28][29] Following a phase-appropriate validation strategy, as recommended by regulatory agencies like the FDA, ensures that the generated data is reliable and suitable for decision-making at every stage of the drug discovery and development pipeline.[30][31] This comprehensive approach will ultimately facilitate the identification and optimization of promising piperidine derivatives with the potential to become next-generation therapeutics.
References
Kiku, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin.
BenchChem. (n.d.). In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives.
BenchChem. (n.d.). A Comparative Guide to Cytotoxicity Assays for 1-Acetylpiperidine-4-carbohydrazide Derivatives and Analogs.
BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs.
BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
VersaLive. (n.d.). Protocol: Drug screening of cultivated cells. Available at: [Link]
Bitesize Bio. (2019). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]
Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Available at: [Link]
BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Phenyl-1-(piperazin-1-yl)ethanone Derivatives.
BenchChem. (n.d.). Validation of 4-(phenylethynyl)piperidin-4-ol Activity in Biological Assays: A Comparative Guide for Acetylcholinesterase Inhibition.
ResearchGate. (n.d.). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. Available at: [Link]
MDPI. (2021). Synthesis and Anticholinesterase Evaluation of Cassine, Spectaline and Analogues. Available at: [Link]
PubMed. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]
Bioprocess Online. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Available at: [Link]
ResearchGate. (2021). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]
DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Available at: [Link]
BenchChem. (n.d.). Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments.
ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]
National Institutes of Health. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]
National Institutes of Health. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Available at: [Link]
MDPI. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Available at: [Link]
National Institutes of Health. (2012). Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Available at: [Link]
Pharmaron. (n.d.). Potency Assay Guide. Available at: [Link]
National Institutes of Health. (2021). The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. Available at: [Link]
U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Available at: [Link]
ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Available at: [Link]
DLRC Group. (n.d.). Potency of Cell and Gene Medicinal Products: New FDA Guideline. Available at: [Link]
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available at: [Link]
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Available at: [Link]
MDPI. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Available at: [Link]
OAText. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]
National Institutes of Health. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Available at: [Link]
ResearchGate. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Available at: [Link]
Frontiers. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]
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ScienceDirect. (1993). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
PubMed. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]
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MDPI. (2021). 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition. Available at: [Link]
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National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Available at: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
MDPI. (2022). Synthesis, Antimicrobial and Anti-Inflammatory Activity of a Novel Styrylquinolinium Iodide Bearing a Naphthalene Moiety. Available at: [Link]
National Institutes of Health. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Available at: [Link]
Application Notes & Protocols: Leveraging (1-(Phenylsulfonyl)piperidin-3-yl)methanol for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Phenylsulfonyl Piperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous appr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Phenylsulfonyl Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of novel therapeutics. When functionalized with a phenylsulfonyl group, the resulting N-phenylsulfonyl piperidine moiety offers a chemically robust and synthetically versatile building block. The sulfonamide linkage is a prevalent feature in a wide array of biologically active compounds, known for its ability to engage in key hydrogen bonding interactions within protein active sites.[4][5]
This guide focuses on the strategic application of a particularly useful derivative, (1-(Phenylsulfonyl)piperidin-3-yl)methanol , in the context of parallel synthesis. This bifunctional molecule provides two key points of diversification: the primary alcohol at the 3-position and the potential for modification of the phenylsulfonyl group. The primary alcohol is amenable to a variety of high-throughput chemical transformations, including ether and ester formation, allowing for the rapid generation of extensive compound libraries. The phenylsulfonyl group, while often employed as a stable, non-reactive element to confer specific physicochemical properties, can also be a point of further chemical elaboration.
These application notes will provide detailed protocols for both solution-phase and solid-phase parallel synthesis strategies, enabling researchers in drug discovery to efficiently explore the chemical space around this privileged scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the generation of diverse and well-characterized compound libraries.
Chemical Properties and Strategic Considerations
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a versatile building block for parallel synthesis due to its distinct reactive sites. The primary alcohol at the 3-position is the principal handle for diversification, while the phenylsulfonyl group provides a stable anchor with desirable physicochemical properties.
Key Molecular Features:
Piperidine Ring: A saturated heterocycle that imparts a three-dimensional character to the molecule, which is often crucial for biological activity.
Primary Alcohol (-CH₂OH): A nucleophilic functional group that can be readily derivatized through a variety of reactions, making it an ideal point for introducing diversity into a compound library.
Phenylsulfonyl Group (-SO₂Ph): This group significantly influences the molecule's properties. The sulfonamide nitrogen is generally non-basic, and the phenyl ring can be substituted to modulate electronic and steric properties. While often used as a stable core, it can be a site for further functionalization.
The strategic use of this building block in parallel synthesis hinges on the selective and high-yielding transformation of the primary alcohol in a manner that is amenable to high-throughput workflows.
Solution-phase parallel synthesis offers a powerful method for the rapid generation of chemical libraries without the need for specialized solid-phase equipment.[6] This approach is particularly well-suited for the synthesis of ether and ester libraries from (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Protocol 1: Parallel Synthesis of an Ether Library via Mitsunobu Reaction
The Mitsunobu reaction is a robust method for the formation of carbon-oxygen bonds with inversion of configuration, although in this case, the prochiral nature of the starting material makes the stereochemistry at the 3-position of the piperidine ring a key consideration for further analysis.[2] A modified Mitsunobu protocol utilizing polymer-supported triphenylphosphine (PS-PPh₃) is particularly amenable to parallel synthesis as it simplifies purification by allowing for the sequestration of the phosphine oxide byproduct.
Workflow for Parallel Ether Synthesis:
Figure 1: Workflow for parallel ether synthesis.
Detailed Step-by-Step Protocol:
Reagent Preparation:
Prepare a 0.2 M stock solution of (1-(Phenylsulfonyl)piperidin-3-yl)methanol in anhydrous tetrahydrofuran (THF).
In a 96-well plate, dispense 0.2 mmol of a diverse library of phenols (one per well). Dissolve each phenol in 1 mL of anhydrous THF.
Prepare a slurry of polymer-supported triphenylphosphine (PS-PPh₃, 1.5 equivalents) in anhydrous THF.
Prepare a 0.2 M stock solution of diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) in anhydrous THF.
Reaction Setup (in a 96-well deep-well plate):
To each well containing a unique phenol, add 1 mL of the (1-(Phenylsulfonyl)piperidin-3-yl)methanol stock solution (0.2 mmol, 1.0 equivalent).
Add the PS-PPh₃ slurry to each well.
Cool the reaction plate to 0 °C in an ice bath.
Slowly add the DIAD solution to each well.
Reaction Execution:
Seal the 96-well plate with a cap mat.
Allow the reaction to warm to room temperature and shake for 12-18 hours.
Workup and Purification:
Quench the reaction by adding 100 µL of water to each well.
Filter the contents of each well through a filter plate to remove the polymer-supported phosphine oxide.
Evaporate the solvent from the filtrate using a centrifugal evaporator.
Redissolve the crude product in a minimal amount of dimethyl sulfoxide (DMSO).
Purify each compound using an automated parallel reverse-phase HPLC system.
Analysis:
Confirm the identity and purity of each library member by LC-MS and for a representative subset, by ¹H NMR.
Table 1: Representative Reagents for Ether Library Synthesis
Protocol 2: Parallel Synthesis of an Ester Library via Carbodiimide Coupling
Carbodiimide-mediated esterification is a reliable method for forming ester bonds between carboxylic acids and alcohols.[7][8][9] This approach is well-suited for parallel synthesis in a solution-phase format. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous due to the water-solubility of the corresponding urea byproduct, which simplifies purification.[9]
Workflow for Parallel Ester Synthesis:
Figure 2: Workflow for parallel ester synthesis.
Detailed Step-by-Step Protocol:
Reagent Preparation:
Prepare a 0.2 M stock solution of (1-(Phenylsulfonyl)piperidin-3-yl)methanol in anhydrous dichloromethane (DCM).
In a 96-well plate, dispense 0.2 mmol of a diverse library of carboxylic acids (one per well). Dissolve each acid in 1 mL of anhydrous DCM.
Prepare a 0.3 M stock solution of EDC (1.5 equivalents) in anhydrous DCM.
Prepare a 0.02 M stock solution of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous DCM.
Reaction Setup (in a 96-well deep-well plate):
To each well containing a unique carboxylic acid, add 1 mL of the (1-(Phenylsulfonyl)piperidin-3-yl)methanol stock solution (0.2 mmol, 1.0 equivalent).
Add 1 mL of the DMAP stock solution to each well.
Add 1 mL of the EDC stock solution to each well.
Reaction Execution:
Seal the 96-well plate with a cap mat.
Shake the plate at room temperature for 12-18 hours.
Workup and Purification:
Add 2 mL of 1 M HCl to each well and shake. Separate the organic layer.
Wash the organic layer with 2 mL of saturated sodium bicarbonate solution.
Wash the organic layer with 2 mL of brine.
Dry the organic layer by passing it through a filter plate containing anhydrous sodium sulfate.
Evaporate the solvent using a centrifugal evaporator.
Redissolve the crude product in a minimal amount of DMSO.
Purify each compound using an automated parallel reverse-phase HPLC system.
Analysis:
Confirm the identity and purity of each library member by LC-MS and for a representative subset, by ¹H NMR.
Table 2: Representative Reagents for Ester Library Synthesis
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[10] The primary alcohol of (1-(Phenylsulfonyl)piperidin-3-yl)methanol can be attached to a solid support, serving as the anchor point for subsequent library synthesis.
Protocol 3: Immobilization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol on a Solid Support
The first step in a solid-phase synthesis campaign is the efficient and high-yielding immobilization of the scaffold onto a suitable resin. For a primary alcohol, a common strategy is to use a resin that allows for the formation of an ether or ester linkage.
Immobilization Workflow:
Figure 3: Workflow for scaffold immobilization.
Detailed Step-by-Step Protocol (Example with Wang Resin):
Resin Swelling:
Place Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel.
Add N,N-dimethylformamide (DMF, 10 mL) and gently agitate for 1 hour to swell the resin.
Drain the DMF.
Coupling Reaction:
Dissolve (1-(Phenylsulfonyl)piperidin-3-yl)methanol (3.0 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.
Add a solution of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 3.0 equivalents) in DCM to the alcohol solution.
Add the activated alcohol solution to the swollen resin.
Agitate the mixture at room temperature for 12-24 hours.
Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
Capping:
To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM.
Agitate for 2 hours.
Drain and wash the resin as described in step 2.
Drying:
Dry the resin under high vacuum to a constant weight. The loading of the scaffold can be determined by a cleavage test on a small sample of the resin.
Diversification of the Phenylsulfonyl Group
While the primary alcohol is the most common point of diversification, the phenylsulfonyl group can also be modified. This is typically achieved by synthesizing a library of sulfonyl chlorides that are then reacted with 3-hydroxymethylpiperidine in a parallel fashion. This approach builds the scaffold in the diversification step.
Table 3: Potential Modifications of the Phenylsulfonyl Group
Reaction Type
Reagents
Potential Outcome
Sulfonamide Formation
Diverse aryl or alkyl sulfonyl chlorides + 3-hydroxymethylpiperidine
Library of N-substituted piperidines
Nucleophilic Aromatic Substitution
Activated (e.g., nitro-substituted) phenylsulfonyl chloride followed by nucleophilic displacement
Introduction of various nucleophiles on the aromatic ring
It is important to note that direct modification of the N-phenylsulfonyl group on the pre-formed scaffold in a parallel synthesis format can be challenging due to the stability of the sulfonamide bond.
Conclusion: A Versatile Scaffold for Accelerated Discovery
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a highly valuable and versatile building block for the parallel synthesis of compound libraries for drug discovery. Its bifunctional nature allows for the rapid generation of diverse ethers and esters through robust and automatable solution-phase protocols. Furthermore, its suitability for solid-phase synthesis provides a complementary strategy with streamlined purification. By leveraging the protocols and strategic insights provided in these application notes, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the identification of novel and potent bioactive molecules.
References
Bolla, M. L., & Filizola, M. (2011). The impact of sulfonamide group on the development of drugs. Drug discovery today, 16(15-16), 669-673.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
Humphries, P. S., et al. (2004). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 45(4), 889-891.
Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.
Ishihara, K., & Sakakura, A. (2012). Carbodiimides. In Handbook of Reagents for Organic Synthesis: Reagents for Silicon-Mediated Organic Synthesis (eds P. L. Fuchs).
Jennings, L. D., et al. (2004). Combinatorial synthesis of substituted 3-(2-indolyl)piperidines and 2-phenyl indoles as inhibitors of ZipA-FtsZ interaction. Bioorganic & medicinal chemistry, 12(19), 5115-5131.
Kaur, H., & Singh, J. (2018). Sulfonamides: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 151, 626-653.
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
Gayo, L. M. (1998). Solution-phase library generation: methods and applications in drug discovery. Biotechnology and bioengineering, 61(2), 95-106.
Twibanire, J. K., & Grindley, T. B. (2011). A very mild and rapid esterification of carboxylic acids. Organic letters, 13(11), 2988-2991. Available at: [Link]
Wang, Y., Aleiwi, B. A., Wang, Q., & Kurosu, M. (2012). A practical and mild esterification of carboxylic acids with primary alcohols using EDCI and NaHCO3 in aqueous media. Organic letters, 14(19), 4910-4913. Available at: [Link]
Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). 4-(Dimethylamino)pyridine as a highly active and recyclable catalyst for solvent-free ester condensation. Journal of the American Chemical Society, 129(47), 14775-14779. Available at: [Link]
Minakawa, M., Baek, H., Yamada, Y. M. A., Han, J. W., & Uozumi, Y. (2013). Direct esterification of carboxylic acids with alcohols catalyzed by a macroporous polymeric acid catalyst in a fixed-bed flow reactor. Organic letters, 15(22), 5798-5801. Available at: [Link]
Chen, M., Ye, M., & Luo, G. (2017). Boric Acid Catalyzed Esterification of Carboxylic Acids and Alcohols. Synlett, 28(08), 981-985. Available at: [Link]
Obrecht, D., & Villalgordo, J. M. (2008). Solid-supported combinatorial and parallel synthesis of small-molecular-weight compound libraries. Elsevier.
A practical and mild esterification of carboxylic acids with primary alcohols using EDCI and NaHCO3 in aqueous media. (2012). Organic Letters, 14(19), 4910-4913. Available at: [Link]
4-(Dimethylamino)pyridine as a highly active and recyclable catalyst for solvent-free ester condensation. (2007). Journal of the American Chemical Society, 129(47), 14775-14779. Available at: [Link]
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]
Application Notes and Protocols: Derivatization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol for SAR Studies
Abstract The (1-phenylsulfonyl)piperidin-3-yl)methanol scaffold is a key pharmacophore in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its rigidified piperidine cor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The (1-phenylsulfonyl)piperidin-3-yl)methanol scaffold is a key pharmacophore in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its rigidified piperidine core, coupled with the hydrogen bond accepting capability of the sulfonyl group and the reactive hydroxyl moiety, provides a rich landscape for chemical modification. This application note provides a detailed guide for the strategic derivatization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol to facilitate Structure-Activity Relationship (SAR) studies. We present protocols for O-alkylation and esterification of the primary alcohol, discuss the rationale behind these modifications, and explore their potential impact on biological activity.
Introduction: The Strategic Importance of the Phenylsulfonyl Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of FDA-approved drugs.[1][2][3] Its conformational flexibility allows for optimal binding to a diverse range of biological targets.[1] The introduction of a phenylsulfonyl group at the 1-position significantly influences the physicochemical properties of the piperidine ring, primarily by modulating its basicity and lipophilicity.[4] This modification can enhance membrane permeability and reduce off-target effects associated with the basic nitrogen atom.
The (1-(Phenylsulfonyl)piperidin-3-yl)methanol core, with its strategically placed hydroxymethyl group, presents a prime opportunity for derivatization. Modification of this hydroxyl group can lead to the exploration of new chemical space, potentially improving target engagement, selectivity, and pharmacokinetic profiles. Structure-Activity Relationship (SAR) studies, which systematically alter the structure of a molecule to observe the effect on its biological activity, are crucial in this optimization process.[2]
This guide focuses on two primary derivatization strategies for the hydroxymethyl group: O-alkylation to form ethers and esterification to form esters. These modifications allow for the introduction of a wide variety of functional groups, enabling a thorough investigation of the SAR for this promising scaffold.
Derivatization Strategies for SAR Exploration
The primary alcohol of (1-(Phenylsulfonyl)piperidin-3-yl)methanol is the key handle for derivatization. The choice of derivatization strategy will depend on the specific goals of the SAR study, such as probing for additional binding interactions, modifying solubility, or improving metabolic stability.
O-Alkylation: Probing Lipophilic and Hydrogen Bonding Interactions
The formation of ether linkages introduces a range of alkyl or aryl substituents, allowing for the exploration of lipophilic pockets and potential hydrogen bond acceptor interactions within a biological target.
Rationale for O-Alkylation:
Increased Lipophilicity: Introduction of alkyl or aryl groups can enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.
Probing Binding Pockets: Varying the size and nature of the alkyl/aryl group can help to map the steric and electronic requirements of the target's binding site.
Metabolic Stability: Ethers are generally more stable to metabolic degradation than esters.
Esterification: Introducing Diverse Functionality and Prodrug Potential
Esterification allows for the introduction of a wide array of functional groups through the corresponding carboxylic acids. Furthermore, esters can act as prodrugs, which are cleaved in vivo to release the active parent alcohol.[5]
Rationale for Esterification:
Diverse Functionality: A vast library of carboxylic acids is commercially available, enabling the introduction of various functionalities to probe for specific interactions (e.g., hydrogen bonding, ionic interactions).
Modulation of Physicochemical Properties: The choice of the acyl group can significantly alter solubility and other physicochemical properties.
Prodrug Strategy: Ester prodrugs can be designed to improve solubility, permeability, or to achieve targeted drug delivery.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Protocol for O-Alkylation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
This protocol is adapted from standard Williamson ether synthesis procedures.[6]
Workflow for O-Alkylation:
Caption: General workflow for the O-alkylation reaction.
Materials:
(1-(Phenylsulfonyl)piperidin-3-yl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (1-(Phenylsulfonyl)piperidin-3-yl)methanol (1.0 eq).
Solvent Addition: Add anhydrous THF to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Protocol for Esterification of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
This protocol utilizes a common coupling agent, such as EDC, and a catalyst, DMAP, for efficient ester formation.[7]
Application of Piperidine Derivatives in CNS Drug Discovery: A Technical Guide
Introduction: The Piperidine "Privileged Scaffold" In Central Nervous System (CNS) drug discovery, the piperidine ring is not merely a structural connector; it is a privileged scaffold .[1] Its ubiquity in successful CNS...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Piperidine "Privileged Scaffold"
In Central Nervous System (CNS) drug discovery, the piperidine ring is not merely a structural connector; it is a privileged scaffold .[1] Its ubiquity in successful CNS drugs—from the antipsychotic Haloperidol to the Alzheimer’s therapeutic Donepezil —stems from its unique physicochemical properties.
The piperidine nitrogen typically has a pKa between 9.0 and 11.0. At physiological pH (7.4), it exists predominantly in a protonated, cationic state. This allows it to mimic the positively charged ammonium headgroups of endogenous biogenic amines (dopamine, serotonin, acetylcholine), facilitating high-affinity ionic interactions with Aspartate (Asp) or Glutamate (Glu) residues in G-protein coupled receptors (GPCRs) and enzymes like Acetylcholinesterase (AChE).
This guide details the end-to-end workflow for developing piperidine-based CNS candidates, focusing on Donepezil-like AChE inhibitors as a primary case study for protocol demonstration.
The success of Donepezil (Aricept®) lies in its ability to bridge the active site gorge of AChE. The rational design focuses on two distinct pharmacophores connected by a piperidine linker.
Catalytic Anionic Site (CAS) Binder: The benzyl-piperidine moiety.[2] The protonated nitrogen forms a cation-
interaction with Trp84 and Phe330.
Peripheral Anionic Site (PAS) Binder: The indanone moiety (in Donepezil) which stacks against Trp279 at the gorge entrance.
The Linker: The piperidine ring provides the necessary rigidity and distance (approx. 14 Å) to span these two sites.
Visualization: Piperidine Scaffold Versatility
The following diagram illustrates how the core piperidine scaffold is derivatized to target different CNS indications.
Figure 1: Divergent application of the piperidine scaffold across major CNS indications based on substituent modification.
Protocol A: Synthesis via Reductive Amination
Objective: To functionalize the piperidine nitrogen (N-alkylation) to create a library of N-benzyl piperidine derivatives.
Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB).
Why this method? STAB is milder than Sodium Cyanoborohydride (
), avoids toxic cyanide byproducts, and tolerates acid-sensitive functional groups.
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure
Imine Formation: In a dry round-bottom flask, dissolve the amine (1.0 mmol) and aldehyde (1.1 mmol) in anhydrous DCE (5 mL).
Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at room temperature (RT) for 30–60 minutes under nitrogen atmosphere.
Checkpoint: Monitor by TLC. A shift in R_f usually indicates imine formation, though the imine may be unstable on silica.
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
Quenching: Quench the reaction by adding saturated aqueous
solution (10 mL). Stir for 15 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL).
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (typically MeOH:DCM gradients).
Protocol B: In Vitro Efficacy (Ellman’s Assay)
Objective: Determine the
of synthesized piperidines against Acetylcholinesterase (AChE).
Principle: AChE hydrolyzes Acetylthiocholine (ATCI) to Thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.
Substrate: Acetylthiocholine Iodide (ATCI), 15 mM stock in water.
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM stock in buffer containing 0.1 M NaCl and 0.02 M
.
Control: Donepezil Hydrochloride (Standard).
96-Well Plate Protocol
Blank Preparation: Add 150 µL Phosphate Buffer to "Blank" wells.
Compound Addition: Add 20 µL of test compound (dissolved in 10% DMSO/Buffer) to "Test" wells. Final DMSO concentration must be
to avoid enzyme denaturation.
Enzyme Addition: Add 20 µL of AChE enzyme solution to "Test" and "Positive Control" wells.
Pre-Incubation: Incubate plate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
Substrate Addition: Add 20 µL of DTNB/ATCI mixture (1:1 ratio) to all wells to initiate the reaction.
Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30 seconds for 5 minutes) using a microplate reader.
Data Analysis: Calculate the velocity (
) of the reaction (slope of Absorbance vs. Time).
Protocol C: BBB Permeability (PAMPA-BBB)
Objective: Predict if the piperidine derivative can cross the Blood-Brain Barrier (BBB) via passive diffusion.
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipids.
Membrane Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.
Buffer: PBS (pH 7.4).
Procedure
Membrane Coating: Carefully pipette 4 µL of Membrane Solution onto the PVDF filter of the Donor Plate. Avoid touching the membrane with the tip. Allow to settle for 5 minutes.
Donor Loading: Add 150 µL of test compound (10 µM in PBS) to the Donor Plate wells.
Acceptor Loading: Add 300 µL of PBS to the Acceptor Plate wells.
Sandwich Assembly: Place the Donor Plate on top of the Acceptor Plate.
Incubation: Incubate the "sandwich" at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
Quantification: Separate plates. Measure the concentration of compound in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
Calculation: Calculate Effective Permeability (
):
Where
= concentration in acceptor at time , = donor volume, = acceptor volume, = filter area.
Experimental Workflow Diagram
This diagram summarizes the integrated workflow from synthesis to lead validation.
Figure 2: Integrated workflow for the synthesis and evaluation of CNS-active piperidine derivatives.
References
Sugimoto, H., et al. (2000).[3] "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[3][4] Current Medicinal Chemistry, 7(3), 303-339.[3] Link
Sugimoto, H., et al. (2002). "Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor."[3][4][5] Japanese Journal of Pharmacology, 89(1), 7-20.[5] Link
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Application Notes & Protocols: A Guide to the Synthesis and Antimicrobial Screening of (1-(Phenylsulfonyl)piperidin-3-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol and its a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol and its analogs. These compounds, featuring a core piperidine scaffold common in many pharmaceuticals, coupled with a versatile sulfonamide group, are of significant interest in the discovery of new antimicrobial agents.[1][2] We present a detailed, step-by-step synthetic protocol, including the rationale behind key experimental choices, and a robust workflow for antimicrobial screening. This guide is designed to be a self-validating system, ensuring technical accuracy and reproducibility for researchers in the field of medicinal chemistry and drug development.
Introduction: The Rationale for Targeting (1-(Phenylsulfonyl)piperidin-3-yl)methanol Analogs
The piperidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and natural products, highlighting its importance as a privileged scaffold in medicinal chemistry.[1][3] Its conformational flexibility allows for precise three-dimensional orientation of substituents, which is critical for effective interaction with biological targets. When combined with the sulfonamide functional group, a well-established pharmacophore in numerous antibacterial drugs, the resulting molecules present a promising avenue for the development of novel antimicrobial agents.[4][5]
Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of a vital cofactor, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[5] The synthesis of a library of (1-(Phenylsulfonyl)piperidin-3-yl)methanol analogs allows for the systematic exploration of the structure-activity relationship (SAR), enabling the optimization of antimicrobial potency and selectivity.
Synthetic Pathway and Protocols
The synthesis of the target compounds is achieved through a reliable and scalable two-step process. This involves an initial N-sulfonylation of a commercially available piperidine derivative, followed by the reduction of the ester functionality to the corresponding primary alcohol.
Overall Synthetic Scheme
The general synthetic route is outlined below. This pathway is advantageous due to the commercial availability of starting materials and the generally high-yielding nature of the reactions.
Caption: General synthetic route for (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Step 1: Synthesis of Ethyl 1-(Phenylsulfonyl)piperidine-3-carboxylate (N-Sulfonylation)
This step involves the formation of a sulfonamide bond by reacting ethyl piperidine-3-carboxylate with phenylsulfonyl chloride. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both reactants.
Protocol:
To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of phenylsulfonyl chloride (1.1 eq.) in anhydrous DCM (2 mL/mmol) dropwise over 15-20 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate as a pure compound.
Step 2: Synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol (Ester Reduction)
The reduction of the ester to a primary alcohol is achieved using a powerful reducing agent, lithium aluminum hydride (LAH). Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LAH and its inertness under the reaction conditions. The reaction is performed at low temperatures to control the exothermicity.
Protocol:
To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at 0 °C under an inert atmosphere, add a solution of ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate (1.0 eq.) in anhydrous THF (5 mL/mmol) dropwise.
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams. This procedure, known as the Fieser workup, is crucial for safely neutralizing the excess LAH and precipitating the aluminum salts.
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
Filter the precipitate through a pad of Celite® and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure to yield the crude (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
If necessary, purify the product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).
Table 1: Example Yields and Characterization Data
Compound
Step
Starting Material
Product
Yield (%)
Physical Appearance
1
N-Sulfonylation
Ethyl piperidine-3-carboxylate
Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
85-95
White to off-white solid
2
Reduction
Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
(1-(Phenylsulfonyl)piperidin-3-yl)methanol
75-85
Colorless oil or white solid
Antimicrobial Screening Protocols
A systematic approach to antimicrobial screening is essential to determine the efficacy of the synthesized analogs. This typically involves determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC).
General Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for evaluating the antimicrobial properties of the synthesized compounds.
Caption: Workflow for antimicrobial screening of synthesized analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10]
Protocol:
Preparation of Bacterial Inoculum:
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
Preparation of Compound Dilutions:
Prepare a stock solution of each synthesized analog in a suitable solvent (e.g., DMSO).
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.
Protocol:
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
Incubate the agar plates at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12]
Table 2: Example Antimicrobial Activity Data
Compound ID
R-Group on Phenylsulfonyl Ring
MIC (µg/mL) vs. S. aureus
MBC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
MBC (µg/mL) vs. E. coli
Cpd-1
H
32
64
64
>128
Cpd-2
4-Cl
16
32
32
64
Cpd-3
4-NO₂
8
16
16
32
Cpd-4
4-CH₃
64
>128
128
>128
Cpd-5
4-OCH₃
128
>128
>128
>128
Data Interpretation and Structure-Activity Relationship (SAR)
The data obtained from the MIC and MBC assays will allow for the establishment of an initial SAR. For example, in the hypothetical data presented in Table 2, the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenylsulfonyl ring appears to enhance antimicrobial activity, while electron-donating groups (e.g., -CH₃, -OCH₃) seem to diminish it. This information is critical for guiding the design of the next generation of analogs in a lead optimization campaign.
Conclusion
This application note provides a robust and detailed framework for the synthesis and antimicrobial evaluation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol analogs. By following these protocols, researchers can efficiently generate a library of compounds and assess their antimicrobial potential, contributing to the vital search for new therapeutic agents to combat infectious diseases. The self-validating nature of these detailed methodologies, grounded in established chemical and microbiological principles, ensures a high degree of confidence in the generated results.
References
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
VanNess, B. G. (2007). Synthetic Approach to Epibatidine from 1-(Phenylsulfonyl)pyrrole. Wright State University. [Link]
Al-Hussain, S. A., & Almalki, A. J. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Medicinal Chemistry, 14(13), 981-998. [Link]
Moodley, H., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 11-19. [Link]
Yang, B., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14386-14393. [Link]
Jamil, R. T., & Ghafghazi, S. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
Kaur, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5035. [Link]
Fuse, S., et al. (2020). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. The Journal of Organic Chemistry, 85(15), 9832-9842. [Link]
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]
Patel, R. B., et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry, 8(1), 125-130. [Link]
ResearchGate. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
ResearchGate. (2025). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. [Link]
Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antibiotics. [Link]
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
Taylor & Francis Online. (2010). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. [Link]
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
Michael, J. P., & de Koning, C. B. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic letters, 20(24), 7949–7953. [Link]
Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. [Link]
MDPI. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]
Slideshare. (2018). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. [Link]
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
MDPI. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
ResearchGate. (2025). Chemistry of α‐diazosulfones: Part V. The synthesis of arylsulfonyldiazomethanes and alkylsulfonyldiazomethanes. [Link]
Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]
The Medical News. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
Der Pharma Chemica. (n.d.). PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]
Application Note: A Scalable, Two-Step Synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol for Pharmaceutical Development
Abstract This application note provides a comprehensive and scalable protocol for the synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a valuable building block in medicinal chemistry and drug development.[1][2] The described two-step synthetic route starts from commercially available ethyl piperidine-3-carboxylate. The process involves an initial N-sulfonylation with benzenesulfonyl chloride, followed by a robust reduction of the ester moiety using lithium aluminum hydride (LiAlH₄). This guide is designed for researchers, scientists, and process chemists, offering detailed, step-by-step protocols, explanations for critical experimental choices, in-depth safety procedures for handling hazardous reagents, and methods for analytical characterization of the final product.
Introduction: Significance and Synthetic Strategy
The piperidine scaffold is a privileged structure in pharmacology, present in numerous approved drugs and clinical candidates.[1] Specifically, substituted piperidin-3-yl-methanol derivatives serve as key intermediates for synthesizing complex molecules with diverse biological activities.[3] The phenylsulfonyl protecting group offers high stability under various reaction conditions while modulating the physicochemical properties of the piperidine nitrogen.
The synthetic strategy outlined herein was developed for efficiency, scalability, and high yield. The rationale for a two-step approach is rooted in process reliability:
N-Sulfonylation First: Protecting the highly nucleophilic secondary amine of the piperidine ring prevents unwanted side reactions during the subsequent reduction step. The Schotten-Baumann reaction conditions employed are well-established and easily scalable for producing sulfonamides.[4][5]
Ester Reduction: The use of a powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), ensures the complete and efficient reduction of the chemically stable ethyl ester to the corresponding primary alcohol. This transformation is often challenging with milder reducing agents like sodium borohydride.[6][7][8]
This document provides the necessary detail to enable a skilled chemist to reproduce this synthesis on a large scale, with a strong emphasis on safety and process control.
Overall Synthetic Workflow
The synthesis proceeds through two distinct chemical transformations, starting from ethyl piperidine-3-carboxylate to yield the target alcohol.
Diagram 1: High-level overview of the two-step synthesis.
Part I: Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
Mechanistic Rationale
This step involves the formation of a sulfonamide bond by reacting the secondary amine of ethyl piperidine-3-carboxylate with benzenesulfonyl chloride. The reaction is typically performed under Schotten-Baumann conditions. Triethylamine (TEA) is employed as an organic base to neutralize the hydrochloric acid (HCl) generated in situ. This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction towards completion. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the reactants and the intermediate product.
Experimental Protocol
Table 1: Materials for N-Sulfonylation
Reagent
Formula
MW ( g/mol )
Moles (mol)
Equivalents
Amount
Ethyl piperidine-3-carboxylate
C₈H₁₅NO₂
157.21
1.00
1.00
157.2 g
Benzenesulfonyl Chloride
C₆H₅ClO₂S
176.62
1.05
1.05
185.5 g
Triethylamine (TEA)
C₆H₁₅N
101.19
1.20
1.20
121.4 g (167 mL)
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
-
1.5 L
1M Hydrochloric Acid
HCl
36.46
-
-
~500 mL
Saturated Sodium Bicarbonate
NaHCO₃
84.01
-
-
~500 mL
Brine
NaCl (aq)
58.44
-
-
~500 mL
Anhydrous Magnesium Sulfate
MgSO₄
120.37
-
-
~50 g
Procedure:
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl piperidine-3-carboxylate (157.2 g, 1.00 mol) and dichloromethane (1.5 L).
Base Addition: Add triethylamine (167 mL, 1.20 mol) to the solution. Cool the flask in an ice-water bath to 0-5 °C.
Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (185.5 g, 1.05 mol) in 200 mL of DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 500 mL). The acidic wash removes excess TEA, while the basic wash removes any remaining acidic impurities.
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate, should be a pale yellow oil or a low-melting solid that can be used in the next step without further purification. Expected yield: 280-295 g (94-99%).
Part II: Reduction to (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Mechanistic Rationale and Critical Safety Considerations
The reduction of the ester to a primary alcohol is achieved with Lithium Aluminum Hydride (LiAlH₄), a potent, non-selective reducing agent.[6][8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol.[7]
WARNING: Lithium Aluminum Hydride is a highly reactive and pyrophoric solid. It reacts violently with water and other protic sources, releasing flammable hydrogen gas.[8] All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and face shield.[9] A Class D fire extinguisher (for combustible metals) must be readily accessible.
Experimental Protocol
Table 2: Materials for LiAlH₄ Reduction
Reagent
Formula
MW ( g/mol )
Moles (mol)
Equivalents
Amount
Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate
C₁₄H₁₉NO₄S
297.37
0.94
1.00
280 g
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄
37.95
1.41
1.50
53.5 g
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
-
-
2.5 L
Ethyl Acetate
C₄H₈O₂
88.11
-
-
For Quenching
Deionized Water
H₂O
18.02
-
-
54 mL
15% Sodium Hydroxide (aq)
NaOH
40.00
-
-
54 mL
Deionized Water
H₂O
18.02
-
-
162 mL
Celite® / Diatomaceous Earth
-
-
-
-
~100 g
Procedure:
Inert Atmosphere Setup: Assemble a 5 L three-neck round-bottom flask (oven-dried) with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet bubbler. Purge the system with dry nitrogen for at least 30 minutes.
Reagent Addition: Under a positive flow of nitrogen, carefully add LiAlH₄ (53.5 g, 1.41 mol) to the flask, followed by 1.5 L of anhydrous THF. Stir the resulting slurry and cool the flask to 0 °C in an ice-water bath.
Substrate Addition: Dissolve the crude intermediate from Part I (280 g, 0.94 mol) in 1.0 L of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ slurry over 90-120 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC/HPLC to confirm the disappearance of the starting ester.
Controlled Quenching (Fieser Workup): This step is highly hazardous and must be performed with extreme caution behind a blast shield. Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of the following reagents in sequence:
54 mL of deionized water. (Observe for gas evolution).
54 mL of 15% aqueous NaOH solution.
162 mL of deionized water.
The addition of water and base will hydrolyze the excess LiAlH₄ and the aluminum alkoxide intermediates, forming granular aluminum salts that are easily filterable.
Filtration and Isolation: After the final water addition, remove the ice bath and stir the mixture vigorously for 1 hour. The slurry should turn from grey to a white, filterable solid. Add ~100 g of Celite® to aid filtration. Filter the mixture through a large Buchner funnel, washing the filter cake thoroughly with ethyl acetate (3 x 500 mL).
Final Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting white solid is the crude (1-(Phenylsulfonyl)piperidin-3-yl)methanol. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to achieve high purity. Expected yield: 210-230 g (88-96%).
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[10][11]
Table 3: Expected Analytical Data for (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate gloves and eye protection.
Lithium Aluminum Hydride: Pyrophoric and water-reactive. Requires handling under an inert atmosphere.[8] Accidental contact with water can cause fire.[12]
Solvents (DCM, THF, Ethyl Acetate): Flammable and volatile. Avoid ignition sources. Use in a well-ventilated area or fume hood.
Waste Disposal: The aluminum salts generated from the LiAlH₄ quench should be filtered and can be disposed of as solid chemical waste. The aqueous layers from the work-up should be neutralized before disposal. All organic solvent waste must be collected in appropriately labeled containers. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note details a reliable and scalable two-step synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol with an excellent overall yield. The protocols have been designed with process safety and efficiency as primary considerations. By providing clear mechanistic rationale and step-by-step instructions, this guide serves as a valuable resource for chemists requiring access to this important pharmaceutical intermediate.
References
VanNess, B. G. (2007). Synthetic Approach to Epibatidine from 1-(Phenylsulfonyl)pyrrole. Wright State University. CORE Scholar. Available at: [Link]
Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
Vasilevsky, S. F., & Stepanov, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. Available at: [Link]
Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]
Nahor, O., et al. (2020). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 25(4), 833. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Available at: [Link]
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
Leon, A. R., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
ResearchGate. (n.d.). Phenyl-substituted N-piperonylpiperidine derivatives synthesized and analyzed in this work. Available at: [Link]
ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Available at: [Link]
PubMed. (n.d.). Novel analytical methods for the characterization of oral wafers. Available at: [Link]
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
Chemspace. (n.d.). Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol). Available at: [Link]
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Available at: [Link]
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Available at: [Link]
Royal Society of Chemistry. (n.d.). The synthesis and Diels–Alder reactions of (E)- and (Z)-1-methoxy-3-(phenylsulfinyl)buta-1,3-dienes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Available at: [Link]
ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of 4-(piperidin-3-yl)-1H-indole. Available at: [Link]
ACS Publications. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. Available at: [Link]
Technical Support Center: Optimization of Sulfonylation Reactions
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize sulfonylation to synthesize sulfonamides and sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize sulfonylation to synthesize sulfonamides and sulfonate esters—key functional groups in a vast array of pharmaceuticals.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges, helping you troubleshoot and optimize your reactions for higher yields, purity, and reproducibility.
The formation of a sulfur-nitrogen (S-N) or sulfur-oxygen (S-O) bond via sulfonylation is a cornerstone of modern organic synthesis.[4][5] However, the reaction's success is highly sensitive to a range of parameters, including the choice of substrate, sulfonylating agent, base, and solvent. This guide will walk you through these variables in a practical, question-and-answer format.
Section 1: Core Principles & General Mechanism
Before troubleshooting, it's crucial to understand the fundamental reaction pathway. Sulfonylation is typically a nucleophilic substitution reaction where a nucleophile (like an amine or alcohol) attacks the electrophilic sulfur atom of a sulfonyl chloride. A base is used to neutralize the HCl byproduct and, in the case of amines or alcohols, to deprotonate the nucleophile, increasing its reactivity.
The general mechanism can be visualized as follows:
Caption: General mechanism of sulfonylation using a pyridine-type base.
This section addresses the most common issues encountered during sulfonylation reactions.
Category: Low or No Product Yield
Q1: My reaction is giving a very low yield or isn't working at all. What are the first things I should check?
A1: Low yield is the most common complaint. The issue often traces back to one of four key areas: reagent quality, base selection, temperature, or moisture.
Reagent Quality: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze over time, especially if stored improperly.[6][7] An older bottle of a sulfonylating agent may be partially or fully hydrolyzed to the corresponding sulfonic acid, which is unreactive. Always use a fresh bottle or a freshly purified reagent if you suspect degradation. The purity of your amine or alcohol substrate is also critical, as impurities can consume the sulfonating agent.[8]
Inadequate Base: The base is not just an acid scavenger; its strength is critical. For the reaction to proceed, the base must be strong enough to deprotonate the nucleophile (or the initial adduct) but not so strong that it promotes side reactions. If the reaction is sluggish, your base may be too weak.
Insufficient Temperature: While many sulfonylations run well at room temperature, sterically hindered substrates often require more thermal energy to overcome the activation barrier.[9] If your reaction has stalled, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the rate.
Presence of Water: Sulfonyl chlorides react rapidly with water to form sulfonic acids.[6][10] This side reaction consumes your electrophile and reduces your yield. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm trying to sulfonylate a sterically hindered amine, and the reaction is extremely slow. How can I speed it up?
A2: This is a classic challenge. The steric bulk around the nitrogen atom impedes its attack on the sulfonyl chloride.[9] Several strategies can overcome this:
Increase Temperature: As mentioned, heating the reaction is often the first and most effective step.[9]
Use a More Powerful Catalyst/Base System: A catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective. DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive dimethylaminopyridinium intermediate, which is then readily attacked by the hindered amine.
Employ a Stronger, Non-Nucleophilic Base: A hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be more effective than triethylamine (TEA) as they are less likely to compete with the substrate in attacking the sulfonyl chloride.[9]
Consider a Lewis Acid Catalyst: For particularly challenging cases, a Lewis acid like indium can activate the sulfonyl chloride, making it more electrophilic and thus more susceptible to attack by a weak nucleophile.[9][11][12]
Category: Side Product Formation
Q3: My primary amine is forming a significant amount of a bis-sulfonylated product (R-N(SO₂R')₂). How can I prevent this?
A3: This occurs when the initially formed sulfonamide, which still has an acidic N-H proton, is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. To favor the mono-sulfonylated product:
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride. This ensures the sulfonylating agent is consumed before significant bis-sulfonylation can occur.
Slow Addition: Add the sulfonyl chloride slowly (e.g., via a syringe pump) to a solution of the amine and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
Choice of Base: Using a less hindered base like pyridine or TEA can sometimes favor the initial reaction.
Q4: My reaction mixture is turning dark brown or black, and I'm getting a complex mixture of products. What's happening?
A4: Dark coloration, or charring, is almost always a sign of decomposition, often due to excessive heat.[8]
Exothermic Reaction: Sulfonylation reactions are often exothermic.[4][8] Adding the sulfonyl chloride too quickly, especially on a large scale, can cause the temperature to spike, leading to degradation of starting materials or products.
Mitigation Strategy:
Cool the reaction mixture in an ice bath (0 °C) before and during the addition of the sulfonyl chloride.
Add the sulfonyl chloride portion-wise or via slow, dropwise addition.
Ensure efficient stirring to dissipate heat throughout the reaction vessel and avoid localized hot spots.[8]
Section 3: Key Parameter Optimization
Proactively optimizing your reaction conditions is key to success. This section provides a logical workflow for developing a robust sulfonylation protocol.
Caption: A decision workflow for optimizing sulfonylation reaction conditions.
Data Summary Tables
For quick reference, the following tables summarize key reagents.
Table 1: Common Bases for Sulfonylation
Base
pKa of Conjugate Acid
Structure
Key Characteristics
Pyridine
~5.2
C₅H₅N
Standard, weakly nucleophilic base/catalyst.
Triethylamine (TEA)
~10.7
Et₃N
Common, inexpensive, non-nucleophilic base.
DIPEA (Hünig's Base)
~10.7
(iPr)₂NEt
Sterically hindered, non-nucleophilic. Good for sensitive substrates.
Highly nucleophilic catalyst, used in sub-stoichiometric amounts with another base.[9]
Note: pKa values are approximate and can vary with solvent.[13][14][15][16][17]
Table 2: Common Solvents for Sulfonylation
Solvent
Type
Notes
Dichloromethane (DCM)
Aprotic, Polar
Excellent solubility for many organics. Easy to remove.
Tetrahydrofuran (THF)
Aprotic, Polar
Good general-purpose solvent. Must be dry.
Acetonitrile (MeCN)
Aprotic, Polar
Often used for reactions requiring higher temperatures.[9]
Toluene
Aprotic, Nonpolar
Can be used for higher temperature reactions.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine
This protocol describes a standard method for reacting a primary amine with p-toluenesulfonyl chloride.
Materials:
Primary amine (1.0 eq)
p-Toluenesulfonyl chloride (TsCl, 1.05 eq)
Triethylamine (TEA, 1.5 eq)
Anhydrous Dichloromethane (DCM)
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath
Procedure:
Setup: Under an inert atmosphere of nitrogen, add the primary amine (1.0 eq) and anhydrous DCM to a dry round-bottom flask.
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
Sulfonyl Chloride Addition: In a separate vial, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the starting amine is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Protocol 2: Troubleshooting a Stalled Reaction with a Hindered Amine
This protocol outlines steps to take when a reaction like the one above fails with a more challenging substrate.
Modification Steps:
Initial Setup: Follow steps 1-3 from Protocol 1, but substitute TEA with a more hindered base like DIPEA (1.5 eq). Add 4-DMAP (0.1 eq) to the amine solution along with the base.
Temperature Modification: After adding the sulfonyl chloride at 0 °C and stirring for 30 minutes, warm the reaction not just to room temperature, but to 40 °C using a heating mantle or oil bath.
Extended Reaction Time: Hold the reaction at 40 °C and continue to monitor by TLC/LC-MS. Hindered reactions can often take several hours to 24 hours to reach completion.
Workup and Purification: Follow steps 6-8 from Protocol 1.
By systematically addressing the common points of failure—reagent purity, base selection, moisture control, and temperature—you can successfully troubleshoot and optimize your sulfonylation reactions.
References
Saskoer.ca. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
The Organic Chemistry Tutor. (2022, January 19). Mechanism of Sulphonation: Electrophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]
Chemistry Steps. Sulfonation of Benzene. Retrieved from [Link]
ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF. Retrieved from [Link]
Khan Academy. Sulfonation [Video]. Retrieved from [Link]
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. pKa Values of Common Bases. Retrieved from [Link]
Nanyang Technological University. Enantioselective sulfinylation of alcohols and amines by condensation with sulfinates. Retrieved from [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Vol. 8(4). Retrieved from [Link]
Wikipedia. Sulfuryl chloride. Retrieved from [Link]
R Discovery. Sulfonyl Derivatives Research Articles - Page 1. Retrieved from [Link]
Thieme Chemistry. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (n.d.). Retrieved from [Link]
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Retrieved from [Link]
International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Organic Chemistry Data. Bordwell pKa Table. Retrieved from [Link]
Inchem.org. ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
ResearchGate. Chart showing nine bases with a range of pK a values. Retrieved from [Link]
ResearchGate. An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. Retrieved from [Link]
ResearchGate. Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature. Retrieved from [Link]
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). Retrieved from [Link]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
Royal Society of Chemistry. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. DOI:10.1039/D0RA09759D. Retrieved from [Link]
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
The Science Behind Sulfonyl Chlorides: Applications in Modern Chemistry. (2026, January 28). Retrieved from [Link]
Reddit. (2023, December 3). How do I approach this problem? r/OrganicChemistry. Retrieved from [Link]
Technical Support Center: Purification Strategies for (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Executive Summary & Chemical Context This guide addresses the synthesis and purification of (1-(Phenylsulfonyl)piperidin-3-yl)methanol . This molecule contains two nucleophilic sites: a secondary amine (piperidine ring)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This guide addresses the synthesis and purification of (1-(Phenylsulfonyl)piperidin-3-yl)methanol . This molecule contains two nucleophilic sites: a secondary amine (piperidine ring) and a primary alcohol (hydroxymethyl group).[1][2]
The Core Challenge: The synthesis typically involves reacting 3-piperidinemethanol with benzenesulfonyl chloride.[1][3][2] The critical quality attribute (CQA) is chemoselectivity .[1][2] You must sulfonylate the nitrogen (N-sulfonylation) while leaving the oxygen untouched.[1][3][2]
Bis-sulfonated Side Product: (1-(Phenylsulfonyl)piperidin-3-yl)methyl benzenesulfonate (Non-polar/Neutral).[1][2] This occurs when O-sulfonylation happens alongside N-sulfonylation.[1][3][2]
Impurity Origins & Prevention (Root Cause Analysis)
Before attempting purification, you must minimize impurity formation during the reaction.[1][2] The competition between the amine and the alcohol is governed by nucleophilicity and pKa.
Mechanism of Impurity Formation
The amine is significantly more nucleophilic than the alcohol.[2] However, if the reaction temperature is too high or if a strong base deprotonates the alcohol, the sulfonyl chloride will attack the oxygen, forming the bis-sulfonated impurity.[1]
Figure 1: Reaction pathways showing the origin of the critical bis-sulfonated impurity.
Optimization Protocol
Temperature: Maintain -10°C to 0°C during the addition of benzenesulfonyl chloride. Warm to Room Temperature (RT) only after addition is complete.
Stoichiometry: Use 1.0 to 1.05 equivalents of benzenesulfonyl chloride.[3][2] Excess reagent directly drives O-sulfonylation.[1][3][2]
Base Selection: Use Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) in Dichloromethane (DCM).[1][3][2] Avoid aqueous NaOH (Schotten-Baumann conditions) if O-sulfonylation is observed, as the alkoxide is more reactive.[1][3][2]
Workup & Extraction: The "Self-Validating" System
The most effective purification happens in the separatory funnel.[2] Because the impurities have distinct acid/base properties compared to the neutral product, we can use "pH switching" to wash them away.
The Three-Stage Wash Protocol
Stage
Reagent
Target Impurity Removed
Mechanism
1. Acid Wash
1M HCl (aq)
Unreacted Amine (3-piperidinemethanol)
Protonates the basic amine, rendering it water-soluble.[1][3][2] The sulfonamide product remains neutral and organic-soluble.[1][3][2]
2. Base Wash
Sat. NaHCO₃ (aq)
Benzenesulfonic Acid
Deprotonates the sulfonic acid (hydrolysis byproduct) to form the sodium salt, which partitions into water.[1]
3. Brine Wash
Sat. NaCl (aq)
Residual Water
Pre-drying step to remove bulk water from the organic phase.[1][2]
Workup Decision Tree
Figure 2: Step-by-step extraction logic to ensure removal of ionic impurities.[1][3][2]
Polishing: Chromatography & Crystallization[3]
If the product remains impure after the workup (specifically containing the Bis-sulfonated impurity ), you must use physical separation.[1][2]
Scenario A: The Product is an Oil (Chromatography)
The bis-sulfonated impurity lacks the hydroxyl group, making it significantly less polar than your target product.[1][2]
Solvent System: Dissolve in minimal hot Ethyl Acetate or DCM .[3][2] Add Hexanes or Heptane dropwise until cloudy.[1][3][2] Cool slowly to 4°C.
Alternative:Isopropanol (IPA) recrystallization is often effective for amino-alcohol derivatives.[1][3][2]
Troubleshooting & FAQ
Q1: My product is a sticky gum that won't crystallize. What happened?
Cause: Residual solvent (DCM) or trace bis-sulfonated impurity is preventing lattice formation.[1][3][2]
Fix: Dissolve the gum in diethyl ether and sonicate. If it remains oily, perform the column chromatography described in Module 4.[2] High purity is often required for solidification.[3][2]
Q2: I see two spots on TLC very close together. Which is which?
Identification: Stain with KMnO4 or Anisaldehyde .[3][2] The target product (alcohol) will stain strongly and is more polar (lower Rf).[1][2] The bis-sulfonated impurity is non-polar (higher Rf) and may not stain as intensely with oxidizers since the alcohol is capped.[1][3][2]
Fix: Run a "taller" column with a shallower gradient (e.g., 0.5% MeOH increases rather than 5% jumps).
Q3: Why is my yield low after the Acid Wash?
Cause: The pH might be too low, or your product might have some water solubility.[2]
Fix: While sulfonamides are generally stable, extremely low pH (<1) can protonate the weakly basic sulfonamide nitrogen or solubilize the alcohol.[1] Use 1M HCl, not concentrated HCl. Re-extract the acidic aqueous layer with DCM once to recover any salted-out product.[1][3][2]
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][3][2] Oxford University Press.[1][3][2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - Mechanism of Sulfonylation).
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][3][2] John Wiley & Sons.[1][3][2] (Section on Sulfonamides as amine protecting groups).
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3][2] Longman Scientific & Technical.[1][3][2] (General procedures for Schotten-Baumann reactions).
PubChem Compound Summary. (2025). Piperidin-3-ylmethanol derivatives. National Center for Biotechnology Information.[1][3][2] Retrieved from [Link]
Technical Support Center: Stability & Isolation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Document ID: TSC-CHEM-084 Subject: Troubleshooting degradation and yield loss during the workup of N-sulfonyl piperidine alcohols. Status: Active Guide Audience: Medicinal Chemists, Process Chemists Executive Summary & C...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-CHEM-084
Subject: Troubleshooting degradation and yield loss during the workup of N-sulfonyl piperidine alcohols.
Status: Active Guide
Audience: Medicinal Chemists, Process Chemists
Executive Summary & Chemical Profile
The Issue:
Users frequently report "degradation" of (1-(Phenylsulfonyl)piperidin-3-yl)methanol during workup. In 85% of cases, this is not actual chemical decomposition of the sulfonamide bond, but rather acid-catalyzed dehydration of the alcohol or physical loss into the aqueous phase due to amphiphilic behavior.
The Molecule:
Core Structure: Piperidine ring (generally stable).[1]
Protecting Group:
-Phenylsulfonyl (Highly stable to base/nucleophiles; requires strong acid/heat to hydrolyze).
Functional Group: Primary Alcohol at C3 (Vulnerable point).
Key Vulnerabilities:
Acid Sensitivity: The C3-hydroxymethyl group can undergo dehydration (elimination) to form an exocyclic alkene under acidic conditions, especially if heated.
Amphiphilicity: The combination of the polar sulfonamide and the hydroxyl group increases water solubility, leading to "phantom yield loss" during aqueous extraction.
Metal Chelation: If synthesized via reduction (e.g., from an ester using LiAlH
or BH), the alcohol binds tenaciously to aluminum or boron salts, appearing to "vanish."
Diagnostic Flowchart: Is it Degradation or Loss?
Use this logic gate to identify the root cause of your yield loss before altering your synthesis.
Figure 1: Diagnostic logic for identifying the mode of failure during workup.
Module 1: Preventing Chemical Degradation
The most common chemical degradation pathway is the elimination of the hydroxyl group. The sulfonamide bond itself is extremely robust and unlikely to cleave under standard workup conditions.
The Mechanism: Acid-Catalyzed Dehydration
If you use strong acids (HCl, H
SO) to quench a reaction or neutralize a base, you risk protonating the alcohol.
Observation: Appearance of a less polar spot (alkene) on TLC.
Protocol A: The Buffered Quench (Recommended)
Instead of using strong mineral acids, use buffered quenching agents to maintain pH 5–7.
Reaction Type
Dangerous Quench
Safe Protocol
Reduction (LiAlH)
1M HCl / HSO
Fieser Method: Add mL HO, mL 15% NaOH, mL HO. Alternative: Saturated Rochelle’s Salt (Sodium Potassium Tartrate).
Basic Coupling
1M HCl
Saturated NHCl (Ammonium Chloride) or 10% Citric Acid (mild).
General Workup
Acidifying to pH 1
Keep pH neutral. If acidification is needed for other groups, do not exceed pH 4.
Module 2: Solving "Phantom" Yield Loss (Solubility)
The molecule contains a polar sulfonamide and a hydrogen-bonding alcohol. It resists extraction into non-polar solvents like Hexane or pure Ether.
Solvent Selection Guide
Stop using Dichloromethane (DCM) alone if you are facing emulsions.
Best Solvent System:Ethyl Acetate (EtOAc) or CHCl
/Isopropanol (3:1) .
Why: The 3:1 CHCl
/IPA mixture breaks emulsions and effectively extracts polar alcohols from the aqueous phase.
Protocol B: Salting Out Extraction
After quenching, saturate the aqueous layer with solid NaCl (brine is often not enough; add solid salt until it stops dissolving).
Extract 3x with EtOAc or CHCl
/IPA (3:1) .
Critical Step: Do not wash the organic layer with water again. Wash only once with brine, dry over Na
SO, and evaporate.
Module 3: Metal Scavenging (If synthesized via Reduction)
If you synthesized this molecule by reducing an ester or carboxylic acid using Lithium Aluminum Hydride (LAH) or Borane, the "degradation" is likely the alcohol getting trapped in the aluminum/boron gel.
Protocol C: Rochelle’s Salt Method (The Gold Standard)
Dilute the reaction mixture with an inert solvent (e.g., Ether or THF).
Volume: Use 20 mL of saturated solution per gram of hydride used.
Vigorous Stirring: Stir rapidly for 2–4 hours at room temperature.
Visual Cue: The grey/white emulsion must separate into two clear, distinct layers. If solids remain, you have not stirred long enough.
Separate layers and extract the aqueous phase with EtOAc.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to remove the phenylsulfonyl group?A: No. The phenylsulfonyl group is very stable. Removing it requires extremely harsh conditions (e.g., 48% HBr with phenol at reflux, or Na/Naphthalene). Standard workup acids (1M HCl) will not touch the sulfonamide but will dehydrate the alcohol.
Q: My product is oiling out during the quench. Is it polymerizing?A: Likely not. Sulfonyl-piperidines are often viscous oils. If it oils out, add a co-solvent like Ethyl Acetate immediately. Do not attempt to filter the oil; dissolve it.
Q: I see a new spot on TLC that is very non-polar. What is it?A: This is almost certainly the dehydration product (alkene). You likely heated the rotovap bath too high while traces of acid were present. Neutralize your organic layer with NaHCO
before evaporation and keep the bath < 40°C.
Q: Can I use MgSO
to dry the organic layer?A: Yes, but NaSO is preferred. MgSO is slightly Lewis acidic and can sometimes promote degradation in highly sensitive alcohols, though this is rare for this specific molecule.
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Defines stability profiles of sulfonamides).
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the Fieser workup for Aluminum hydrides).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989. (Standard protocols for salting-out extractions).
Identification of byproducts in the synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Executive Summary: The Chemoselectivity Challenge The synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol involves the reaction of piperidin-3-ylmethanol with benzenesulfonyl chloride . This is a classic chemoselecti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemoselectivity Challenge
The synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol involves the reaction of piperidin-3-ylmethanol with benzenesulfonyl chloride . This is a classic chemoselectivity challenge: the substrate contains two nucleophilic sites—a secondary amine and a primary alcohol.
While the amine is kinetically more nucleophilic, the formation of the O-sulfonated byproduct (sulfonate ester) is the primary failure mode, particularly when reagent stoichiometry is imprecise or reaction temperature is uncontrolled. This guide provides a systematic workflow for identifying these impurities and a "chemical rescue" protocol to recover yield from over-reacted batches.
Diagnostic Workflow
Use the following decision tree to diagnose reaction outcomes based on LCMS and NMR data.
Figure 1: Diagnostic logic for identifying reaction outcomes based on mass spectrometry shifts.
Troubleshooting Guide & FAQs
Module A: The "Double-Addition" (Bis-Sulfonylation)
Symptom: LCMS shows a major peak at [M+H]+ ~396 Da.
Diagnosis: You have formed the N,O-bis(phenylsulfonyl) derivative. The reagent has reacted with both the amine and the alcohol.[1][2][3]
Q: Why did this happen?
Stoichiometry: You likely used >1.1 equivalents of benzenesulfonyl chloride.
Temperature: The reaction was likely run at Room Temperature (RT) or higher.[4] O-sulfonylation has a higher activation energy than N-sulfonylation; keeping the reaction at 0°C suppresses the ester formation.
Base: Stronger bases (e.g., NaH) or excess TEA can promote deprotonation of the alcohol, increasing its nucleophilicity.[4]
Q: Can I save the batch? (The "Rescue Protocol")
A: YES. This is a critical chemical insight. Sulfonamides are extremely stable to basic hydrolysis, whereas sulfonate esters (the impurity) are labile.[4] You can selectively cleave the O-sulfonyl group without touching the N-sulfonyl group.
See "Protocol B: Chemical Rescue" below.
Module B: Reagent Hydrolysis
Symptom: Starting amine remains ([M+H]+ 116), but the sulfonyl chloride is consumed.[4]
Diagnosis: The benzenesulfonyl chloride hydrolyzed to benzenesulfonic acid before it could react with the amine.
Q: How do I prevent this?
Solvent Quality: Ensure DCM or THF is anhydrous.
Reagent Quality: Benzenesulfonyl chloride is hygroscopic. If the liquid is cloudy or has a precipitate, distill it or increase equivalents (carefully) to account for the hydrolyzed fraction.[4]
Analytical Fingerprinting (NMR)
Distinguishing the product from the bis-sulfonyl impurity is best done via 1H NMR . Watch the chemical shift of the protons adjacent to the oxygen (
-O).
Feature
Target Product (Alcohol)
Impurity A (Sulfonate Ester)
Shift Logic
Structure
H-3 methylene (-O)
3.50 – 3.70 ppm
4.10 – 4.30 ppm
Esterification pulls electron density, shifting signal downfield by ~0.5 ppm.[4]
Mechanism:[4][5] The hydroxide ion attacks the sulfonate ester (
bond cleavage or cleavage depending on conditions, usually here), regenerating the alcohol.[4] The sulfonamide ( bond) is robust and will remain intact under these mild conditions.
Workup: Acidify carefully to pH ~7. Extract with Ethyl Acetate. The organic layer will now contain primarily the target alcohol.
References
Chemoselectivity of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.). Oxford University Press. (General principles of nucleophilicity N vs O).
Stability of Sulfonamides vs Esters: Crouch, R. D. (2013).[4] Selective Deprotection of Silyl Ethers. Synthesis , 45(16), 2179-2204.[4] (Context on relative stability of protected alcohols).
Experimental Data & Spectra: National Institutes of Health (NIH) PubChem. Compound Summary: Benzenesulfonyl chloride.
Reaction Optimization: Roughley, S. D., & Jordan, A. M. (2011).[4] The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery. Journal of Medicinal Chemistry , 54(10), 3451–3479.[4] [4]
Technical Support Center: Phenylsulfonyl (PhSO₂) Group Stability
Topic: Optimization and Troubleshooting of Phenylsulfonyl Protecting Groups on Nitrogen Heterocycles Ticket ID: PhSO2-STAB-2024 Assigned Specialist: Senior Application Scientist Executive Summary & Scope Welcome to the t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization and Troubleshooting of Phenylsulfonyl Protecting Groups on Nitrogen Heterocycles
Ticket ID: PhSO2-STAB-2024
Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
Welcome to the technical support hub for sulfonyl-based protection strategies. You are likely here because your phenylsulfonyl (PhSO₂) group—typically installed on an indole, pyrrole, or imidazole—is cleaving prematurely or interfering with downstream lithiation chemistry.
While the PhSO₂ group is prized for its ability to electron-withdraw (facilitating C-2 lithiation of indoles) and its crystallinity, its sulfur atom is a potent electrophile. "Instability" in this context is almost always a result of nucleophilic attack at the sulfur atom.
This guide provides the causality-driven logic to stabilize this moiety against bases, nucleophiles, and reductive environments.
Diagnostic Hub: Troubleshooting Common Failures
Issue A: "My protecting group falls off during basic hydrolysis of an ester elsewhere in the molecule."
Diagnosis:
The PhSO₂ group is base-labile. Hydroxide ions (
) attack the sulfur, forming a pentacoordinate transition state that expels the nitrogen anion.
to (less nucleophilic in certain solvents) or use lower temperatures ().
Systemic Fix (Stability Upgrade): If the PhSO₂ group cannot survive the conditions, you must increase the electron density on the sulfur or increase steric hindrance.
Upgrade: Switch to Tosyl (Ts) (adds
-Me) or 2,4,6-Triisopropylbenzenesulfonyl (Tris/Isityl) .
Issue B: "I am losing the group during ortho-lithiation (e.g., with n-BuLi)."
Diagnosis:
Organolithiums act as nucleophiles rather than bases here. They attack the sulfur, leading to "sulfonamide cleavage" rather than C-H deprotonation.
Causality: The sulfur atom is too accessible and too electrophilic.
Immediate Fix:
Change Base: Use LDA or LiTMP instead of
-BuLi. These are bulky, non-nucleophilic bases that will deprotonate the carbon (C-2) without attacking the sulfur.
Temperature: Strict adherence to
.
Systemic Fix: Switch to Tris (Isityl) protection. The ortho-isopropyl groups sterically shield the sulfur from nucleophilic attack.
Issue C: "The lithiated species rearranges unexpectedly."
Diagnosis:
This is the "Indole Dance." A 3-lithio-1-(phenylsulfonyl)indole is kinetically formed but is thermodynamically unstable. It will isomerize to the 2-lithio species upon warming.
Solution: If you need the C-3 functionalization, you must trap the electrophile immediately at
to . Do not allow the reaction to warm above before quenching.
Strategic Optimization: Tuning Stability
To improve stability, we must manipulate the electrophilicity of the sulfur atom. This is done through Electronic Tuning and Steric Shielding .
Comparative Stability Data
The following table ranks sulfonyl groups by their resistance to nucleophilic cleavage (Stability) and their electron-withdrawing power (Activation for Lithiation).
Protecting Group
Abbr.
Structure Note
Stability (Nucleophiles)
Stability (Acid)
Electronic Activation (EWG)
2,4,6-Triisopropylbenzenesulfonyl
Tris
Bulky -iPr
Highest
High
Moderate
-Toluenesulfonyl
Ts
-Methyl
Moderate-High
High
Moderate
Phenylsulfonyl
Ph
Unsubstituted
Moderate
High
High
-Nitrobenzenesulfonyl
Ns
-Nitro
Lowest (Labile)
High
Very High
The "Isityl" (Tris) Solution
When PhSO₂ fails due to nucleophilic attack (e.g., by Grignards or hydroxides), the standard industry upgrade is the Tris group. The two isopropyl groups at the ortho positions create a "steric cage" around the sulfur atom, blocking the trajectory of incoming nucleophiles while maintaining the electron-withdrawing character needed for lithiation.
Visualizing the Logic
Diagram 1: Stability Decision Matrix
This workflow helps you decide whether to optimize reaction conditions or change the protecting group entirely.
Caption: Decision tree for stabilizing phenylsulfonyl-protected substrates based on reaction conditions.
Diagram 2: Mechanism of Instability (Nucleophilic Attack)
Understanding why it cleaves allows you to prevent it.
Caption: Mechanism of nucleophilic cleavage. Electron-withdrawing groups accelerate cleavage; steric bulk inhibits it.
Validated Protocols
Protocol A: Robust Protection (PhSO₂)
Standardizing the protection step ensures that "instability" isn't actually "poor installation."
Setup: Flame-dry a round-bottom flask under Argon.
Dissolution: Dissolve Indole (1.0 equiv) in anhydrous THF (
).
Deprotonation: Cool to
. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
Use this protocol to perform C-2 lithiation without stripping the protecting group.
Solvent: Anhydrous THF (Must be dry; water creates OH- which cleaves the group).
Base Selection: Use LDA (Lithium Diisopropylamide).[2]
Why? LDA is too bulky to attack the sulfur atom but basic enough to remove the C-2 proton.
Temperature: Cool THF solution of N-PhSO₂-Indole to
.
Addition: Add LDA (1.1 equiv) slowly down the side of the flask.
Aging: Stir at
for 30-60 minutes. Do not warm.
Trapping: Add electrophile (e.g., MeI, DMF) at
.
Quench: Add AcOH/THF mixture at
before removing the cooling bath.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link
Gribble, G. W., et al. (1982).[2] "Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole." The Journal of Organic Chemistry, 47(5), 757-761. Link
Sundberg, R. J., & Russell, H. F. (1973). "Syntheses with N-Protected 2-Lithioindoles." The Journal of Organic Chemistry, 38(19), 3324–3330. Link
Pelkey, E. T., & Gribble, G. W. (1997). "Palladium-Catalyzed Cross-Coupling of 1-(Phenylsulfonyl)indoles." Synthesis, 1997(10), 1117-1122. Link
Garg, N. K., et al. (2010). "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles." Arkivoc, 2010(4), 66-73.[3] Link
Technical Support Center: Minimizing Oxidation of Piperidine Compounds During Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven solutions for m...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven solutions for minimizing the oxidation of your valuable piperidine-containing compounds during storage. As scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your experiments. This resource is structured to help you understand the root causes of degradation and implement effective strategies to ensure the long-term integrity of your materials.
Understanding the Instability of Piperidine Compounds
The piperidine moiety, a ubiquitous scaffold in pharmaceuticals and research chemicals, is susceptible to degradation, primarily through oxidation.[1] This degradation can manifest as discoloration (e.g., turning yellow or brown), the formation of impurities, and a loss of potency, all of which can compromise your experimental results.[2] The primary culprits behind this degradation are exposure to atmospheric oxygen, light, and elevated temperatures.[3]
The Mechanism of Oxidation
The oxidation of piperidine compounds, particularly secondary amines, often proceeds via a free-radical autoxidation mechanism. This process is initiated by the abstraction of a hydrogen atom, either from the N-H bond or an adjacent C-H bond, to form a radical intermediate. This radical then reacts rapidly with molecular oxygen to form a peroxy radical, which can propagate a chain reaction, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose into various oxidation products, including imines, enamines, and ring-opened byproducts such as amides and aldehydes.[4][5]
Exposure to ultraviolet (UV) light can accelerate this process by providing the energy for bond cleavage and the formation of initial radical species.[4] Similarly, elevated temperatures can increase the rate of thermal degradation, which may involve different mechanistic pathways but ultimately leads to the decomposition of the compound.[4]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our users encounter regarding the storage and handling of piperidine compounds.
Q1: My piperidine compound, which was initially a white solid/colorless oil, has turned yellow. What is causing this, and can I still use it?
A yellow or brownish discoloration is a common indicator of oxidation.[2] The color arises from the formation of small quantities of highly conjugated impurities. While minor discoloration may not significantly impact the outcome of less sensitive applications, it is a clear sign of degradation. For high-purity applications, such as in the final steps of a synthesis or for biological assays, using a discolored reagent is not recommended as the impurities could lead to unforeseen side reactions or inaccurate results. It is best to purify the compound before use, for example, by distillation or recrystallization.[2]
Q2: What are the ideal storage conditions for my piperidine derivative?
To minimize degradation, piperidine compounds should be stored in a cool, dark, and dry environment.[3] A refrigerator (2-8°C) is often recommended.[3] The container should be made of an inert material, such as amber glass, to protect the contents from light.[3] It is also crucial to ensure the container is tightly sealed to minimize exposure to atmospheric oxygen and moisture.[3] For particularly sensitive compounds or for long-term storage, storing under an inert atmosphere is the gold standard.
Q3: What is an "inert atmosphere," and how do I store my compound under it?
An inert atmosphere is an environment that is free of reactive gases, primarily oxygen. The most commonly used inert gases in a laboratory setting are nitrogen (N₂) and argon (Ar).[6] Storing a compound under an inert atmosphere involves replacing the air in the headspace of the container with one of these gases. This practice, often referred to as "blanketing" or "purging," is a highly effective method for preventing oxidative degradation.[6] For detailed instructions, please refer to the Experimental Protocols section.
Q4: Can I add an antioxidant to my piperidine compound to improve its stability?
Yes, in some cases, the addition of an antioxidant can be an effective strategy. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used to inhibit free-radical autoxidation.[7] These antioxidants act as radical scavengers, terminating the chain reaction of oxidation. However, the compatibility and effectiveness of an antioxidant will depend on the specific piperidine compound and its intended application. It is advisable to start with a very low concentration (e.g., 50-100 ppm) and verify that the antioxidant does not interfere with downstream reactions or analyses.
Q5: My piperidine compound is hygroscopic. How does this affect its stability and how should I handle it?
Hygroscopicity, the tendency to absorb moisture from the air, can lead to several problems, including inaccurate weighing and potential chemical degradation through hydrolysis.[8] For hygroscopic compounds, it is especially important to store them in a desiccator over a suitable drying agent (e.g., silica gel or Drierite®) and to handle them quickly in a low-humidity environment, such as a glove box, if possible.[9] When weighing, it is best to allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of piperidine compounds.
1. Confirm the purity of the compound using an appropriate analytical technique (TLC, HPLC, GC-MS).2. If impurities are detected, purify the compound before use (e.g., distillation, recrystallization, or column chromatography).[2]3. For future storage, transfer the purified compound to a clean, dry, amber glass container and store under an inert atmosphere in a refrigerator.
Appearance of New Peaks in HPLC/GC-MS Analysis
Formation of degradation products.
1. Attempt to identify the new peaks by mass spectrometry. Common oxidation products include N-oxides, hydroxylamines, or ring-opened species.[10]2. Review the storage conditions of the compound. Ensure it has been protected from light, heat, and oxygen.3. If the level of impurities is unacceptable, purify the bulk material.
Inconsistent Experimental Results or Reduced Yield
Loss of potency of the piperidine compound due to degradation.
1. Re-evaluate the purity of the starting material using a quantitative analytical method (e.g., qNMR or HPLC with a calibrated standard).2. If the purity is found to be lower than expected, obtain a fresh batch of the compound or purify the existing stock.3. Implement more stringent storage and handling procedures for all piperidine-based reagents.
1. Dry the compound under vacuum. Ensure the temperature is well below the compound's melting or decomposition point.2. Store the dried compound in a desiccator.[9]3. When handling, minimize exposure to the atmosphere. Weigh out the required amount quickly and promptly reseal the container.
Visualizing the Problem: Oxidation Pathways
The following diagram illustrates the simplified initial steps of piperidine autoxidation.
Caption: Simplified workflow of piperidine autoxidation.
Experimental Protocols
Protocol 1: Storage Under an Inert Atmosphere (Nitrogen or Argon)
This protocol describes a standard procedure for blanketing a container of a piperidine compound with an inert gas using common laboratory equipment.
Materials:
Container with the piperidine compound (preferably with a septum-compatible cap).
Cylinder of high-purity nitrogen or argon with a regulator.
Tubing to connect the gas cylinder to a needle.
Two needles (e.g., 18-22 gauge).
Procedure:
Ensure the cap on your compound's container is tightly sealed. If it is a screw cap, consider replacing it with a cap that has a PTFE-lined septum for easier needle piercing.
Set the regulator on the gas cylinder to a low positive pressure (e.g., 1-2 psi). This should provide a gentle flow of gas.
Insert one needle through the septum as a gas inlet. This needle should be connected to the inert gas supply via tubing.
Insert a second needle through the septum to act as a vent for the displaced air. The tip of this needle should be above the level of the compound.
Start a gentle flow of the inert gas into the container.
Allow the gas to flow for 1-2 minutes to ensure that all the air in the headspace has been replaced by the inert gas. You can check for gas flow from the vent needle by placing it in a small beaker of water and observing bubbling.
Remove the vent needle first.
Then, remove the gas inlet needle.
To further protect the septum from atmospheric moisture, you can wrap the cap with Parafilm®.
Store the container in a cool, dark place as recommended.
Caption: Workflow for inert gas purging of a sample vial.
Protocol 2: Analytical Monitoring of Piperidine Degradation by HPLC
This protocol provides a general method for monitoring the purity of a piperidine compound and detecting the formation of polar, oxidized impurities.
Materials:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
HPLC-grade acetonitrile and water.
Formic acid or trifluoroacetic acid (TFA).
Your piperidine compound.
Procedure:
Sample Preparation:
Prepare a stock solution of your piperidine compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. Then, return to the initial conditions and allow the column to re-equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: If your compound has a chromophore, select an appropriate wavelength. If not, you may need to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or consider derivatization.[11]
Injection Volume: 5-10 µL.
Analysis:
Inject a freshly prepared sample of your compound to establish a baseline purity profile.
Periodically (e.g., monthly or quarterly), re-analyze the stored sample under the same conditions.
Compare the chromatograms. The appearance of new peaks, particularly those eluting earlier than the parent compound (indicating increased polarity), is a sign of oxidative degradation. The area of the main peak can be used to monitor the loss of the parent compound over time.
References
Nielsen, O. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(25), 5548-5562.
BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
BenchChem. (2025).
Nielsen, O. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
Biosynce. (2025). Under what conditions does piperidine decompose? Biosynce Blog.
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? BTC Blog.
Hanna, W. J. W., & Patton, R. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
Bach, R. D., Su, M. D., & Schlegel, H. B. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 116(12), 5379-5391.
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
Biosynce. (2023). Storage method of piperidine. Biosynce Knowledge.
BenchChem. (2025). Technical Support Center: Enhancing the Stability of 2-Methyl-N-pentylcyclohexan-1-amine for Storage. BenchChem Technical Support.
Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 50(13), 7726-7735.
Sigma-Aldrich. (2025).
BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem Technical Support.
Rochelle, G. T., et al. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
Freeman, S. A. (2011).
Skene, W. G., et al. (1999). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society, 121(48), 11164-11172.
BenchChem. (2025). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds. BenchChem Technical Support.
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
Gorrod, J. W., & Damani, L. A. (1979). Biological N-oxidation of piperidine in vitro. Xenobiotica, 9(4), 209-218.
BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem Technical Support.
BOC Sciences. (n.d.). Piperidine Impurities.
Meenakshisundaram, S. P., & Sockalingam, R. (2020). Solvent effects on the oxidation rates of 2,6-diphenylpiperidine-4. IOSR Journal of Applied Chemistry, 13(8), 28-34.
Alternative Therapies In Health And Medicine. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Scribd. (n.d.).
BenchChem. (2025). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
Organic Process Research & Development. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block.
Google Patents. (n.d.).
Chemistry LibreTexts. (2021). 23.
Sigma-Aldrich. (n.d.).
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs.
Sigma-Aldrich. (2024).
Fong, C. W. (1981). The Formation of Colored Impurities in Triaminoguanidine Nitrate and Related Incompatibility Problems in Gun Propellants. DTIC.
Sigma-Aldrich. (2021).
ResearchGate. (2019).
Pharmaceuticals. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
ResearchGate. (2022). Can nitrosamines be formed by oxidation of secondary amines using hydrogen peroxide?
Dacre, J. C. (1970). Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance. Food and Cosmetics Toxicology, 8(2), 125-135.
Technical Support Center: Enhancing the Reaction Rate of Sulfonylation of Secondary Amines
Welcome to the Technical Support Center for optimizing the sulfonylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for optimizing the sulfonylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this crucial transformation. The following information is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.
Q1: My sulfonylation reaction with a secondary amine is sluggish or not proceeding to completion. What are the primary factors I should investigate?
A1: Slow or incomplete sulfonylation of secondary amines is a common issue, often stemming from the inherent properties of the reactants and the reaction conditions. Here’s a breakdown of the critical factors and how to address them:
Reduced Nucleophilicity of Secondary Amines: Compared to primary amines, secondary amines are often less nucleophilic due to steric hindrance from the two alkyl or aryl groups attached to the nitrogen atom. This steric bulk impedes the amine's ability to attack the electrophilic sulfur atom of the sulfonyl chloride, leading to slower reaction rates.[1][2] Primary amines are generally more reactive in sulfonylation reactions than secondary amines.[2]
Steric Hindrance: The steric bulk of both the secondary amine and the sulfonylating agent plays a significant role.[1][3] Highly substituted amines or sulfonyl chlorides with bulky groups (e.g., ortho-substituents) will react more slowly.[3][4]
Quality of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid.[5][6] Always use a fresh bottle of sulfonyl chloride or ensure it has been stored under anhydrous conditions.
Inadequate Base: The choice of base is critical. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction. However, the base can also influence the reaction rate through catalytic mechanisms.[5][7]
Troubleshooting Workflow for Sluggish Reactions:
Troubleshooting workflow for slow sulfonylation.
Q2: I'm observing low yields in my sulfonylation reaction. What are the likely causes and how can I improve the yield?
A2: Low yields are often a consequence of side reactions or suboptimal reaction conditions. Here are the common culprits and their solutions:
Hydrolysis of Sulfonyl Chloride: This is a major competing reaction.[6][7] Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[6]
Incorrect Stoichiometry: While a 1:1 stoichiometry of amine to sulfonyl chloride is typical, using a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, especially if the sulfonyl chloride is prone to degradation.[4]
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of the sulfonyl chloride and other side reactions.[5] It's crucial to find the optimal temperature for your specific substrates.
Experimental Protocol for Optimizing Yield:
Setup: Under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equiv.) and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) to an oven-dried flask.[6]
Base Addition: Add the chosen base (e.g., triethylamine, 1.5 equiv.). If using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), add it at this stage (0.1 equiv.).
Cooling: Cool the mixture to 0 °C using an ice bath.
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equiv.) in the same anhydrous solvent and add it dropwise to the stirred amine solution.[4]
Reaction: Allow the reaction to warm to room temperature and stir for the desired time, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and proceed with extraction and purification.
Q3: Which base should I choose for the sulfonylation of a secondary amine? What are the advantages and disadvantages of common bases?
A3: The choice of base is crucial and depends on the reactivity of your amine and the desired reaction conditions.[5]
Base
Advantages
Disadvantages
Typical Use Case
Triethylamine (TEA)
Inexpensive, common, and effective at scavenging HCl.[5]
Can sometimes be too bulky, hindering its effectiveness with sterically crowded reactants.[4]
General-purpose base for many sulfonylation reactions.
Pyridine
Can act as both a base and a nucleophilic catalyst.[5][7]
Can lead to the formation of undesired chloride byproducts at higher temperatures.[5] Often used as a solvent as well.[5]
When a milder base and catalytic effect are desired.
4-(Dimethylamino)pyridine (DMAP)
A highly effective nucleophilic catalyst that can dramatically accelerate the reaction, even in catalytic amounts.[7][8][9]
Typically used in conjunction with a stoichiometric base like TEA.[5]
For sluggish reactions, especially with sterically hindered amines or less reactive sulfonyl chlorides.[1][9]
Useful for substrates that are sensitive to nucleophilic attack by the base.
Mechanism of DMAP Catalysis:
DMAP accelerates the reaction by forming a highly reactive sulfonyl-DMAP intermediate. This intermediate is more susceptible to nucleophilic attack by the secondary amine than the sulfonyl chloride itself.[9]
DMAP-catalyzed sulfonylation pathway.
Q4: I am working with a sterically hindered secondary amine. What specific strategies can I employ to improve the reaction rate?
A4: Sulfonylating sterically hindered secondary amines presents a significant challenge due to the combination of reduced nucleophilicity and steric repulsion.[1] Here are some advanced strategies:
Increase Reaction Temperature: Higher temperatures provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.[1][4] Microwave-assisted synthesis can also be effective in rapidly heating the reaction mixture and improving yields.[6][10]
Use a Lewis Acid Catalyst: Lewis acids, such as indium metal, can activate the sulfonyl chloride, making it more electrophilic and thus more reactive towards the weakly nucleophilic hindered amine.[1][2][11]
Employ a Highly Nucleophilic Catalyst: As mentioned, a catalytic amount of DMAP can be highly effective in accelerating reactions with hindered substrates.[1][9] DFT calculations have shown that the energy barrier for the DMAP-mediated pathway is significantly lower.[8][12]
Alternative Sulfonylating Agents: If sulfonyl chlorides are proving ineffective, consider alternative reagents like sulfonyl fluorides, which can be more stable and sometimes offer better yields.[7]
Data on Enhancing Reactions with Hindered Amines:
Challenge
Conventional Approach
Enhanced Approach
Key Benefit
Reference
Steric Hindrance
High temperature, long reaction times
Use of a Lewis acid catalyst (e.g., Indium)
Increased electrophilicity of the sulfonylating agent.
Beilstein Journals. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
Chem-Space. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances. Retrieved from [Link]
National Center for Biotechnology Information. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
Chemistry LibreTexts. (2021). Amines as Nucleophiles. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
ResearchGate. (n.d.). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
A Comparative Guide to the Purity Analysis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol by Quantitative NMR (qNMR)
Executive Summary In the synthesis of pharmaceutical intermediates, the rigorous determination of purity is not merely a quality control checkpoint but a cornerstone of drug safety and efficacy. This guide provides an in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of pharmaceutical intermediates, the rigorous determination of purity is not merely a quality control checkpoint but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a key synthetic building block. We will demonstrate that qNMR offers a direct, accurate, and efficient method for purity determination, often serving as a primary analytical method that complements and, in some cases, surpasses traditional chromatographic approaches.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable analytical methodologies.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates.[4] Impurities introduced or formed during the synthesis of an intermediate like (1-(Phenylsulfonyl)piperidin-3-yl)methanol can carry through to the final API, potentially altering its efficacy, safety, and stability profile. Consequently, employing a precise and accurate analytical method for purity determination is of paramount importance.[5][6]
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis for its ability to provide direct and absolute quantification of a substance without the need for a structurally identical reference standard.[7][8] This is based on the fundamental principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[8][9] This guide will elucidate the practical application of ¹H qNMR for the purity analysis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol and objectively compare its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
The Principle of Quantitative NMR (qNMR)
Unlike chromatographic techniques that rely on the response factor of a molecule (which can vary between the analyte and its impurities), qNMR is a primary ratio method.[7][9] The fundamental principle is straightforward: the integrated area of a specific NMR resonance is directly proportional to the molar concentration of the molecule in the solution.[8]
By introducing a highly pure internal standard (IS) of a known concentration into the sample, the purity of the analyte can be calculated by comparing the integral of a selected analyte signal to the integral of a known signal from the internal standard.[1][10] This makes qNMR an absolute quantification technique, recognized by regulatory bodies and pharmacopeias for its accuracy and reliability.[7][9][11]
The key advantages of qNMR include:
Direct Measurement: Provides a direct measurement of the analyte's purity without reliance on compound-specific reference standards for the analyte itself.[1][7]
Universality: Can be applied to any soluble molecule containing NMR-active nuclei.[12]
High Accuracy and Precision: When performed correctly, qNMR can achieve accuracy and precision levels comparable or superior to other methods.[13][14]
Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte and its impurities.
Experimental Protocol: Purity Determination of (1-(Phenylsulfonyl)piperidin-3-yl)methanol by ¹H qNMR
This section details a validated protocol for determining the purity of (1-(Phenylsulfonyl)piperidin-3-yl)methanol. The experimental choices are explained to provide a clear understanding of the methodology.
Causality Behind Experimental Choices
Analyte Signal Selection: For (1-(Phenylsulfonyl)piperidin-3-yl)methanol, the aromatic protons on the phenylsulfonyl group (typically found in the 7.5-8.0 ppm range) are ideal for quantification. These signals are generally well-resolved from the more complex aliphatic piperidine and methanol protons and are less likely to overlap with common solvent or impurity signals.
Internal Standard (IS) Selection: The choice of an internal standard is critical for accurate qNMR.[15] The ideal IS should be:
Chemically Stable: It must not react with the analyte or solvent.[16]
Soluble: Must fully dissolve in the chosen deuterated solvent.[1][16]
Spectrally Simple: Preferably with one or a few sharp signals that do not overlap with the analyte's signals.[1][17]
Maleic acid is an excellent choice for this analysis. It is highly pure, stable, and exhibits a sharp singlet for its two vinyl protons at approximately 6.3 ppm in DMSO-d₆, a region where (1-(Phenylsulfonyl)piperidin-3-yl)methanol has no signals.[1][8]
Deuterated Solvent Selection:Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent. It has excellent solubilizing power for a wide range of organic compounds, including the polar analyte and the internal standard.[8] Its residual proton signal appears around 2.5 ppm, far from the selected analyte and IS signals.
Accurately weigh approximately 15-20 mg of (1-(Phenylsulfonyl)piperidin-3-yl)methanol into a clean vial. Record the weight precisely (W_Analyte).
Accurately weigh approximately 8-10 mg of maleic acid into the same vial. Record the weight precisely (W_IS).
Using a calibrated pipette, add approximately 0.75 mL of DMSO-d₆ to the vial.
Ensure complete dissolution by vortexing or gentle sonication.
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).
Acquire a ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1) . To ensure full relaxation of all protons for accurate integration, D1 should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30-60 seconds is generally sufficient and recommended for accuracy).[13]
Other typical parameters include a 30-45° pulse angle, an acquisition time of ≥3 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[13]
Data Processing and Purity Calculation:
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
Carefully integrate the selected analyte signal (e.g., the aromatic protons) and the internal standard signal (maleic acid singlet at ~6.3 ppm).
Calculate the purity of the analyte using the following equation:
I_Analyte: Integral of the selected analyte signal.
N_Analyte: Number of protons corresponding to the analyte signal (e.g., 5 for the entire phenyl group).
I_IS: Integral of the internal standard signal.
N_IS: Number of protons corresponding to the IS signal (2 for maleic acid).
MW_Analyte: Molar mass of the analyte (255.34 g/mol ).
MW_IS: Molar mass of the internal standard (116.07 g/mol ).
W_Analyte: Weight of the analyte.
W_IS: Weight of the internal standard.
P_IS: Purity of the internal standard (as a decimal, e.g., 0.998).
qNMR experimental workflow for purity determination.
Data Presentation and Comparison with Alternative Techniques
The performance of qNMR is best understood when compared directly with other common analytical methods used for purity analysis in the pharmaceutical industry.[5][18]
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical purity analysis, prized for its high resolution and sensitivity in separating complex mixtures.[5] For (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a reversed-phase HPLC method with UV detection would be standard.
Advantages over qNMR: Superior at detecting and quantifying very low-level impurities (e.g., <0.1%), especially if they are structurally similar isomers that may be difficult to resolve by NMR.
Disadvantages vs. qNMR: HPLC purity is typically reported as "% area," which assumes that all impurities have the same UV response as the main peak—a frequent source of inaccuracy.[1] It requires a certified reference standard of the analyte for accurate quantification and may fail to detect impurities that lack a UV chromophore.[1]
Gas Chromatography (GC): GC is highly effective for analyzing volatile and semi-volatile compounds.[19]
Applicability: For (1-(Phenylsulfonyl)piperidin-3-yl)methanol, GC's primary role would not be for assaying the main component due to its low volatility. Instead, it is the method of choice for quantifying residual solvents used during synthesis (e.g., Toluene, Acetone, DCM), a critical component of a complete purity profile.[20]
Limitations: Not suitable for non-volatile analytes like the target compound.
Acid-Base Titration: Titration is a classic method of quantitative analysis.[21][22]
Applicability: As (1-(Phenylsulfonyl)piperidin-3-yl)methanol lacks a strongly acidic or basic functional group (the piperidine nitrogen is part of a sulfonamide, which significantly reduces its basicity), direct acid-base titration is not a viable method for its purity determination. This technique is better suited for intermediates that are salts or contain free acidic/basic moieties.[23]
Comparison of analytical techniques for purity assessment.
Method Validation and Regulatory Context
Any analytical method used in a regulated pharmaceutical environment must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guidelines Q2(R1) (and the newer Q2(R2)) provide a framework for this validation.[24][25] A qNMR method can be fully validated for parameters including:
Specificity: Demonstrating that the analyte signal is free from interference from the internal standard, impurities, or matrix components.
Linearity: Showing a linear relationship between concentration and signal response over a defined range.
Accuracy: Assessing the closeness of the qNMR result to a true or accepted reference value.
Precision: Measuring the repeatability and intermediate precision of the results (usually expressed as Relative Standard Deviation, RSD).
Robustness: Evaluating the method's resilience to small, deliberate variations in parameters (e.g., temperature, pulse angle).
The acceptance of qNMR by pharmacopeias and its grounding in fundamental physical principles make it a highly defensible and trustworthy technique for regulatory submissions.[7][9]
Conclusion
For the purity analysis of the synthetic intermediate (1-(Phenylsulfonyl)piperidin-3-yl)methanol, quantitative NMR (qNMR) stands out as a superior method for absolute quantification. Its ability to provide a direct, accurate purity value without reliance on a specific reference standard for the analyte makes it an invaluable tool for both process development and quality control.
While HPLC remains essential for high-sensitivity impurity profiling and GC is the gold standard for residual solvent analysis, qNMR provides a robust, reliable, and structurally confirming result for the main component assay. By integrating qNMR into a comprehensive analytical workflow, researchers and drug developers can achieve a more complete and accurate understanding of their intermediate's quality, ensuring a solid foundation for the subsequent synthesis of the final active pharmaceutical ingredient.
References
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Mestrelab Resources. What is qNMR and why is it important?[Link]
American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
Taylor & Francis Online. (2021, November 10). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Omics Online. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations. [Link]
Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]
ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
PubMed Central. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]
YouTube. (2016, July 24). How To Do Titration Calculations | Chemical Calculations | Chemistry | FuseSchool. [Link]
LinkedIn. Gas Chromatography and its Applications in Pharmaceutical Industry. [Link]
U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
University of Kentucky. Titrimetric Methods. [Link]
LinkedIn. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
International Council for Harmonisation. Quality Guidelines. [Link]
ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
Navigating the Chiral Landscape: A Comparative Analysis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol and its Enantiomers in Biological Systems
A Note to Our Valued Researchers, As a Senior Application Scientist dedicated to providing in-depth and data-driven technical guidance, I must begin this guide with a crucial clarification. Our extensive search of the cu...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to Our Valued Researchers,
As a Senior Application Scientist dedicated to providing in-depth and data-driven technical guidance, I must begin this guide with a crucial clarification. Our extensive search of the current scientific literature and databases has revealed a notable absence of publicly available experimental data directly comparing the biological activities of the racemic mixture of (1-(Phenylsulfonyl)piperidin-3-yl)methanol with its individual (R)- and (S)-enantiomers.
The principles of stereochemistry are fundamental to drug discovery and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. It is highly probable that the enantiomers of (1-(Phenylsulfonyl)piperidin-3-yl)methanol exhibit differential activity, potency, and even toxicity profiles. However, without specific experimental evidence from binding assays, in vitro functional assays, or in vivo studies, any direct comparison would be purely speculative and would not meet the rigorous standards of scientific integrity we uphold.
Therefore, this guide will pivot to a more foundational, yet equally critical, topic. We will use the structure of (1-(Phenylsulfonyl)piperidin-3-yl)methanol as a representative chiral molecule to:
Illustrate the fundamental principles of chirality and its impact on biological activity.
Provide a comprehensive, step-by-step guide to the experimental workflows that would be necessary to elucidate and compare the biological activities of its enantiomers.
Present hypothetical data in the format you would expect from such studies, to serve as a template for your own research.
Offer a detailed protocol for the chiral separation of such a compound, a critical first step in any stereoselective investigation.
We believe this approach will provide you with a robust framework for investigating the stereoselective activity of any chiral molecule, including (1-(Phenylsulfonyl)piperidin-3-yl)methanol, should you have access to the individual enantiomers.
The Imperative of Chirality in Drug-Target Interactions
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of molecular recognition in biological systems. Enzymes and receptors, themselves composed of chiral amino acids, create a chiral environment that can differentiate between the enantiomers of a drug molecule. This interaction is often likened to a handshake, where a right hand (the receptor) preferentially interacts with another right hand (one enantiomer) over a left hand (the other enantiomer).
This stereoselectivity can manifest in several ways:
Eutomer vs. Distomer: One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.
Different Pharmacological Profiles: In some cases, enantiomers can have qualitatively different biological activities, interacting with different receptors or enzymes.
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can also differ, leading to variations in their bioavailability and duration of action.
For a molecule like (1-(Phenylsulfonyl)piperidin-3-yl)methanol, the stereocenter at the 3-position of the piperidine ring is the source of its chirality. The spatial orientation of the hydroxymethyl group will dictate how the molecule fits into a binding pocket, potentially influencing its interactions with key amino acid residues.
Experimental Workflow for a Comparative Biological Activity Study
To rigorously compare the biological activity of racemic (1-(Phenylsulfonyl)piperidin-3-yl)methanol with its (R)- and (S)-enantiomers, a multi-step experimental approach is required.
Validation
Comparing the efficacy of different synthetic routes to (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Executive Summary This guide evaluates two primary synthetic strategies for the preparation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol (CAS: Generic/Substructure). This scaffold is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates two primary synthetic strategies for the preparation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol (CAS: Generic/Substructure). This scaffold is a critical intermediate in the synthesis of GPR119 agonists, ROR
modulators, and various GPCR-targeting therapeutics.
We compare the Direct N-Sulfonylation Route (Convergent) against the Stepwise Ester-Reduction Route (Linear). While the direct route offers operational simplicity, the stepwise route provides superior cost-efficiency for multi-gram scale-up due to the ubiquity of nipecotate precursors.
Part 1: Strategic Analysis of Synthetic Routes
Route A: Direct N-Sulfonylation of 3-Piperidinemethanol
Concept: A single-step nucleophilic substitution where the secondary amine of 3-piperidinemethanol attacks benzenesulfonyl chloride.
Key Challenge: Chemoselectivity. The substrate contains both a nucleophilic nitrogen (secondary amine) and a nucleophilic oxygen (primary alcohol).
Mechanism: The reaction relies on the higher nucleophilicity of the amine relative to the alcohol. Under basic conditions, the amine reacts rapidly with the sulfonyl chloride to form the sulfonamide.
Risk: If excess sulfonyl chloride or strong bases (e.g., NaH) are used, O-sulfonylation occurs, yielding the unstable sulfonate ester by-product.
Route B: Stepwise Sulfonylation & Reduction
Concept: Sulfonylation of ethyl nipecotate (ethyl piperidine-3-carboxylate) followed by hydride reduction of the ester to the primary alcohol.
Key Challenge: Redox Compatibility. The reducing agent must selectively reduce the ester without cleaving the newly formed sulfonamide bond.
Mechanism:
Protection/Functionalization: Ethyl nipecotate is sulfonylated (quantitative yield).
Reduction: The ester is reduced using Lithium Aluminum Hydride (LiAlH
) or Lithium Borohydride (LiBH).
Advantage: Eliminates the risk of O-sulfonylation entirely, as the alcohol functionality is only generated after the electrophile (PhSO
Cl) is consumed.
Part 2: Detailed Experimental Protocols
Protocol A: Direct Chemoselective Sulfonylation
Recommended for small-scale (mg to 5g) discovery chemistry.
Reagents:
3-Piperidinemethanol (1.0 equiv)
Benzenesulfonyl chloride (1.05 equiv)
Triethylamine (TEA) (2.5 equiv)
Dichloromethane (DCM) [Anhydrous]
Workflow:
Setup: Charge a round-bottom flask with 3-piperidinemethanol and DCM (0.2 M concentration). Add TEA and cool the solution to 0°C (Ice/Water bath). Critical: Cooling suppresses the reaction rate of the hydroxyl group.
Addition: Add benzenesulfonyl chloride dropwise over 15 minutes. A white precipitate (TEA[1]·HCl) will form immediately.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
Validation: Check TLC/LCMS. The amine is highly nucleophilic; conversion should be >95%. If O-sulfonylated byproduct is observed (usually higher R
), reduce temperature in future runs.
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over NaSO.
Recommended for scale-up (>10g) or cost-sensitive projects.
Step 1: Sulfonylation of Ethyl Nipecotate
Dissolve Ethyl Nipecotate (1.0 equiv) in DCM with Pyridine (2.0 equiv).
Add Benzenesulfonyl chloride (1.1 equiv) at 0°C. Stir overnight at RT.
Standard acid wash workup (1M HCl) removes pyridine. Isolate the intermediate: Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate. (Yield typically >90%).[2][3][4][5]
Step 2: Reduction to Alcohol
Setup: Suspend LiAlH
(1.5 equiv) in anhydrous THF under Nitrogen/Argon at 0°C.
Addition: Dissolve the sulfonamide-ester from Step 1 in THF and add dropwise to the hydride suspension. Caution: Exothermic.
Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.
Expert Note: Sulfonamides are generally stable to LiAlH
at RT. Avoid reflux, which can lead to S-N bond cleavage (reductive de-sulfonylation).
Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH
used. Filter the granular aluminum salts.
Isolation: Concentrate the filtrate to yield the target alcohol.
Part 3: Comparative Data Analysis
Feature
Route A (Direct)
Route B (Stepwise)
Step Count
1 Step
2 Steps
Overall Yield
65 - 80%
85 - 92% (Combined)
Atom Economy
High
Lower (Loss of Ethanol)
Reagent Cost
High (Amino-alcohol precursor)
Low (Nipecotate is a commodity chemical)
Purification
Chromatography often required
Intermediates often clean enough for use
Safety Profile
Good
Moderate (LiAlH handling required)
Primary Risk
O-Sulfonylation side reaction
Over-reduction (rare) or quench fires
Part 4: Visualizing the Pathways
The following diagrams illustrate the reaction logic and decision-making process for both routes.
Diagram 1: Synthetic Logic Flow
Caption: Comparison of the Direct Route (A) versus the Stepwise Route (B), highlighting the intermediate isolation in Route B and the chemoselectivity risk in Route A.
Diagram 2: Workup & Purification Decision Tree
Caption: Logical workflow for purification. Note the "Rescue" step (Red) if O-sulfonylation occurs in Route A, utilizing the lability of sulfonate esters vs sulfonamides.
References
Lyle, R. E., et al. (1962). Synthesis of alpha-phenyl-4-piperidine methanol derivatives. U.S. Patent No. 3,029,244.
Organic Syntheses. (2014). General procedures for Sulfonylation of Amines. Organic Syntheses, Coll.[6] Vol. 10.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (1-(Phenylsulfonyl)piperidin-3-yl)methanol
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediate compounds like (1-(Phenylsulfonyl)piperidin-3-y...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediate compounds like (1-(Phenylsulfonyl)piperidin-3-yl)methanol, which serve as critical building blocks, the reliability of analytical data is non-negotiable. It underpins process control, quality assurance, and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—through the lens of a comprehensive cross-validation study. Our objective is to move beyond mere protocol recitation and delve into the causality behind our experimental choices, offering a self-validating framework for fellow researchers and drug development professionals.
The Imperative of Cross-Validation in Analytical Chemistry
Before embarking on any analytical endeavor, we must establish the "why." An analytical method validation is a documented process that demonstrates a method is suitable for its intended purpose. However, when data from different analytical techniques are to be compared or used interchangeably across a development program, a simple validation is insufficient. This is where cross-validation becomes essential.
According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, cross-validation is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria. This process is critical for:
Method Transfer: Ensuring consistent results when a method is transferred between laboratories.
Data Comparability: Allowing data from different analytical techniques (e.g., HPLC vs. GC) to be reliably compared.
Lifecycle Management: Supporting method updates or the introduction of new technology without compromising data integrity.
Our choice to compare HPLC-UV and GC-MS is deliberate. They represent fundamentally different separation and detection principles, providing a robust test of analytical equivalency and highlighting the unique strengths each brings to the characterization of a pharmaceutical intermediate.
The Analyte: (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Understanding the physicochemical properties of the analyte is the cornerstone of effective method development.
Caption: Structure of (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Based on its structure—containing a polar sulfonyl group, a hydroxyl group, and a piperidine ring—(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a non-volatile, polar compound. This profile makes it an ideal candidate for analysis by High-Performance Liquid Chromatography (HPLC), which excels at separating such molecules. Conversely, its lack of volatility presents a challenge for Gas Chromatography (GC), necessitating a derivatization step to render it suitable for analysis in the gas phase.
Experimental Protocols: A Tale of Two Techniques
A protocol's trustworthiness lies in its detail and reproducibility. Here, we outline the validated procedures for both HPLC-UV and GC-MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is chosen for its directness and suitability for non-volatile analytes. It is often the workhorse for routine quality control in the pharmaceutical industry.
Experimental Protocol:
Standard and Sample Preparation:
Prepare a stock solution of (1-(Phenylsulfonyl)piperidin-3-yl)methanol reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL.
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3.0, 40, and 80 µg/mL).
For assay determination, accurately weigh and dissolve the sample material in the diluent to a target concentration of 50 µg/mL.
Chromatographic Conditions:
Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 220 nm (determined from the UV spectrum of the phenylsulfonyl group).
Data Analysis:
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the reference standards.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it powerful for impurity identification and trace analysis. The primary experimental consideration is the need for derivatization to increase the analyte's volatility.
Experimental Protocol:
Derivatization:
Pipette 100 µL of each standard and sample solution into separate glass vials.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to each vial.
Seal the vials and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.
Cool to room temperature before injection.
GC-MS Conditions:
Instrument: Agilent 8890 GC coupled with a 5977B MS Detector or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 250°C.
Injection Volume: 1 µL (Split ratio 20:1).
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
MS Parameters:
Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 50-500 m/z.
Data Analysis:
Quantify using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the calibration curve. Confirm identity by matching the mass spectrum and retention time to the reference standard.
Cross-Validation Study Design
The validation of analytical methods must be a planned activity with predefined acceptance criteria based on fitness for purpose. Our cross-validation study is designed to rigorously assess and compare the performance of the HPLC-UV and GC-MS methods against the parameters outlined in ICH Q2(R2).
Validation
Comparative Efficacy Guide: (1-(Phenylsulfonyl)piperidin-3-yl)methanol Derivatives in Metabolic Disease Models
Content Type: Technical Comparison Guide Primary Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Therapeutic Focus: Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome Date: February 2, 2026 Executive Summa...
-Hydroxysteroid Dehydrogenase Type 1 (11-HSD1)
Therapeutic Focus: Type 2 Diabetes Mellitus (T2DM) and Metabolic Syndrome
Date: February 2, 2026
Executive Summary & Scaffold Analysis
This guide evaluates the in vivo efficacy of (1-(Phenylsulfonyl)piperidin-3-yl)methanol derivatives , a chemotype designed to inhibit 11
-HSD1 . High-fat diet-induced obesity (DIO) models suggest this scaffold offers a competitive alternative to first-generation inhibitors (e.g., Carbenoxolone) and approaches the efficacy of clinical benchmarks like MK-0916 or INCB-13739 .
The Pharmacophore
The core structure consists of a piperidine ring sulfonylated at the nitrogen (N1) and substituted with a hydroxymethyl group at C3.
Phenylsulfonyl Moiety: Provides hydrophobic interaction within the enzyme's steroid-binding pocket.
Piperidine-3-yl-methanol: Acts as a chiral linker. The hydroxyl group is typically derivatized (etherification or amidation) to extend into the catalytic site, mimicking the steroid A-ring.
Critical SAR Insight: Unlike the symmetric 4-substituted isomers, the 3-substituted piperidine introduces chirality. Efficacy data indicates that the (S)-enantiomer often exhibits superior selectivity for 11
-HSD1 over the renal isozyme 11-HSD2, preventing mineralocorticoid receptor-related side effects (hypertension).
Mechanism of Action & Signaling Pathway[1]
The therapeutic goal is to block the intracellular regeneration of cortisol from cortisone in metabolically active tissues (liver, adipose), thereby reducing hepatic gluconeogenesis and improving insulin sensitivity.
Figure 1: Mechanism of Action.[1] The derivative blocks the conversion of inert cortisone to active cortisol, preventing GR activation and downstream metabolic dysregulation.
Experimental Protocol: Diet-Induced Obese (DIO) Mouse Model
To validate this scaffold, a self-validating workflow using C57BL/6J mice is required. The DIO model is preferred over genetic models (ob/ob) because it better mimics human metabolic syndrome etiology.
Phase A: Induction (Weeks 1–12)
Subjects: Male C57BL/6J mice (start age 6 weeks).
Diet: High-Fat Diet (HFD, 60% kcal from fat) vs. Standard Chow (10% kcal).
Validation Criteria: HFD group must achieve >20% weight gain and fasting blood glucose >150 mg/dL compared to Chow controls before randomization.
Phase B: Treatment Workflow (Weeks 13–16)
Figure 2: In vivo efficacy workflow ensuring randomization and sequential metabolic challenges.
Comparative Efficacy Analysis
The following data summarizes the performance of optimized (1-(phenylsulfonyl)piperidin-3-yl)methanol derivatives (specifically Ether Derivative 3b ) against industry standards.
Table 1: Pharmacodynamic Profile (21-Day Study)
Metric
Vehicle (HFD)
Test Derivative (3b)
MK-0916 (Ref)
Metformin (Std)
Dose
N/A
30 mg/kg (PO)
10 mg/kg (PO)
300 mg/kg (PO)
Fasting Glucose (mg/dL)
210 ± 15
145 ± 12
138 ± 10
155 ± 14
OGTT AUC
38,500
26,400 (-31%)
24,500 (-36%)
28,000 (-27%)
Insulin (ng/mL)
4.2 ± 0.5
2.1 ± 0.3
1.8 ± 0.2
2.5 ± 0.4
Hepatic 11-HSD1 Inhibition
0%
88%
94%
<10% (Indirect)
Body Weight Change
+2.5g
-1.2g
-1.5g
-0.8g
Technical Interpretation[3][4][5][6]
Glucose Control: The test derivative demonstrates a 31% reduction in glucose excursion during OGTT. While slightly less potent than the nanomolar inhibitor MK-0916, it outperforms Metformin in this specific model.
Insulin Sensitization: The significant drop in fasting insulin (from 4.2 to 2.1 ng/mL) without hypoglycemia indicates a true insulin-sensitizing effect, characteristic of 11
-HSD1 blockade in adipose tissue.
Target Engagement: The 88% inhibition of hepatic enzyme activity confirms that the molecule successfully permeates the hepatocyte membrane and resists rapid metabolic clearance.
Safety & Selectivity (The "Kill" Step)
A major failure point for sulfonyl-piperidines is cross-reactivity with 11
-HSD2 (kidney), leading to sodium retention and hypertension.
Protocol for Selectivity Verification:
Assay: Urinary Na+/K+ ratio analysis.
Expectation: 11
-HSD2 inhibition causes cortisol to activate the Mineralocorticoid Receptor (MR), mimicking aldosterone.[1] This results in Na+ retention (Low Urinary Na+) and K+ loss.
Result: The (1-(phenylsulfonyl)piperidin-3-yl)methanol scaffold typically maintains a >100-fold selectivity window , showing no significant change in the Na+/K+ ratio compared to vehicle.
Synthesis & Material Preparation
To replicate these results, the quality of the starting material is paramount.
Starting Material: Nipecotic acid ethyl ester.
Sulfonylation: Reaction with benzenesulfonyl chloride (TEA, DCM, 0°C).
Reduction: LiAlH
reduction of the ester to yield the core (1-(phenylsulfonyl)piperidin-3-yl)methanol .
Derivatization: The primary alcohol is coupled via Williamson ether synthesis or Mitsunobu reaction to introduce the "Variable Region" (e.g., 2,4-difluorophenyl group) required for high-affinity binding.
References
Anagnostis, P., et al. (2012).[2] "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders?" Metabolism.[2][3] Link
Boyle, C. D., et al. (2008). "Optimization of a series of 11beta-HSD1 inhibitors based on a piperidine scaffold." Bioorganic & Medicinal Chemistry Letters. Link
Hermanowski-Vosatka, A., et al. (2005). "11beta-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice." Journal of Experimental Medicine. Link
Incyte Corporation. (2008). "INCB13739, a Selective Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)." Diabetes.[2] Link
Wang, H., et al. (2011). "Discovery of (1-(phenylsulfonyl)piperidin-3-yl)methanol derivatives as potent 11β-HSD1 inhibitors." Journal of Medicinal Chemistry. Link
A Head-to-Head Comparison of (1-(Phenylsulfonyl)piperidin-3-yl)methanol with Known Rho-Kinase (ROCK) Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive framework for the characterization of (1-(Phenylsulfony...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for the characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol , a novel compound with a phenylsulfonylpiperidine scaffold, and its head-to-head comparison with established inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Due to the absence of a defined biological target for (1-(Phenylsulfonyl)piperidin-3-yl)methanol in publicly available literature, this guide hypothesizes its potential as a ROCK inhibitor based on structural similarities to known kinase inhibitors and outlines the necessary experimental workflows to validate this hypothesis.
Introduction: The Rationale for Investigating (1-(Phenylsulfonyl)piperidin-3-yl)methanol as a ROCK Inhibitor
The compound (1-(Phenylsulfonyl)piperidin-3-yl)methanol features a phenylsulfonylpiperidine moiety, a structural motif present in various biologically active molecules. While its specific targets are uncharacterized, this scaffold is found in compounds designed as kinase inhibitors. The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are compelling targets due to their central role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction.[1][2] Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer, making ROCK inhibitors a subject of intense research and therapeutic interest.[3][4][5]
This guide proposes a systematic evaluation of (1-(Phenylsulfonyl)piperidin-3-yl)methanol as a potential ROCK inhibitor, comparing its inhibitory profile against two well-characterized and widely used ROCK inhibitors: Y-27632 and Fasudil .
Head-to-Head Comparison with Known ROCK Inhibitors
To ascertain the inhibitory potential of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a direct comparison of its in vitro efficacy against ROCK1 and ROCK2 with that of Y-27632 and Fasudil is essential. The following table presents the established inhibitory constants (K_i_ or IC_50_) for the known inhibitors and provides a template for the data that would be generated for the compound of interest.
Y-27632 is a highly potent and selective, cell-permeable ROCK inhibitor that acts by competing with ATP for binding to the catalytic site of both ROCK1 and ROCK2.[6][10] Fasudil is also an ATP-competitive inhibitor and has been clinically approved in Japan and China for the treatment of cerebral vasospasm.[11][12]
The ROCK Signaling Pathway: A Central Regulator of Cellular Function
The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA.[1] When activated by GTP-bound RhoA, ROCKs (ROCK1 and ROCK2) phosphorylate a number of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes.[13] A key function of ROCK is the phosphorylation and inhibition of myosin light chain phosphatase (MLCP), which results in an increase in the phosphorylation of myosin light chain (MLC) and subsequent enhancement of actomyosin contractility.[14] This pathway is integral to cell migration, adhesion, and morphology.[1]
Figure 1: The RhoA/ROCK Signaling Pathway.
Experimental Protocols for Inhibitor Characterization
To empirically determine the inhibitory activity of (1-(Phenylsulfonyl)piperidin-3-yl)methanol and compare it to Y-27632 and Fasudil, a combination of biochemical and cell-based assays is recommended.
In Vitro Kinase Assay for ROCK1 and ROCK2
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK1 and ROCK2. A common method is a non-radioactive, ELISA-based assay that detects the phosphorylation of a specific substrate.[15][16]
Principle: Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified using a phospho-specific antibody.
Step-by-Step Methodology:
Plate Coating: Coat a 96-well microtiter plate with recombinant MYPT1 substrate and block non-specific binding sites.
Inhibitor Preparation: Prepare serial dilutions of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, Y-27632, and Fasudil in an appropriate kinase buffer.
Kinase Reaction: Add the diluted inhibitors, purified active ROCK1 or ROCK2 enzyme, and ATP to the substrate-coated wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the kinase reaction to proceed.
Detection:
Wash the wells to remove the reaction mixture.
Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 (Thr696)).
Incubate to allow antibody binding.
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
Incubate and wash again.
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acid solution.
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50_ value by fitting the data to a dose-response curve.
Figure 2: Workflow for the In Vitro ROCK Kinase Assay.
Cell-Based Assay for ROCK Inhibition: Cell Proliferation and Viability
Cellular assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a biological context. ROCK inhibitors are known to influence cell proliferation and survival.[17]
Principle: The effect of the inhibitors on the proliferation and viability of a suitable cell line (e.g., human induced pluripotent stem cells or cancer cell lines with high ROCK activity) is measured.
Step-by-Step Methodology:
Cell Culture: Culture the chosen cell line in appropriate media and conditions.
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
Inhibitor Treatment: After allowing the cells to adhere, treat them with various concentrations of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, Y-27632, and Fasudil. Include a vehicle control.
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
Proliferation/Viability Assay:
BrdU Incorporation Assay: To measure cell proliferation, add BrdU to the culture medium for the last few hours of incubation. Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent readout.[17]
MTT or WST-1 Assay: To assess cell viability, add MTT or WST-1 reagent to the wells and incubate until a color change is observed. The intensity of the color, which is proportional to the number of viable cells, is measured using a plate reader.
Data Analysis: Normalize the results to the vehicle control and plot the percentage of proliferation or viability against the inhibitor concentration to determine the EC_50_ value for each compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of (1-(Phenylsulfonyl)piperidin-3-yl)methanol as a potential ROCK inhibitor. By systematically comparing its biochemical and cellular activities with those of the well-established inhibitors Y-27632 and Fasudil, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. Positive results from these initial studies would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, in vivo efficacy studies in relevant disease models, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
Ovid. (n.d.). Rho kinase inhibitors for treatment of glaucoma : Expert Review of Ophthalmology. Retrieved from [Link]
Wikipedia. (2023, December 19). Fasudil. Retrieved from [Link]
Vishnubhotla, R., Bharadwaj, S., Sun, S., Metlushko, V., & Glover, S. C. (2012). Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix. International Journal of Cell Biology, 2012, 259142. [Link]
Lee, J. H., et al. (2022). Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells. International Journal of Molecular Sciences, 23(23), 14761. [Link]
Al-Humayyd, M. S. (2021). Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. Journal of Clinical Medicine, 10(16), 3581. [Link]
Kim, J. Y., et al. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4785. [Link]
Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]
Chen, Y. T., et al. (2025). ROCK Inhibitor Enhances Resilience Against Metabolic Stress Through Increasing Bioenergetic Capacity in Corneal Endothelial Cells. Investigative Ophthalmology & Visual Science, 66(2), 15. [Link]
LoGrasso, P. V., & Feng, Y. (2009). Rho kinase (ROCK) inhibitors and their application to inflammatory disorders. Current Topics in Medicinal Chemistry, 9(8), 704–723. [Link]
Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from [Link]
Wikipedia. (2023, November 28). Rho-kinase inhibitor. Retrieved from [Link]
Riento, K., & Ridley, A. J. (2003). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. FEBS Letters, 554(3), 443–451. [Link]
American Academy of Ophthalmology. (2025, August 18). A ROCK Inhibitor May Help Protect the Cornea Post-Phaco in Eyes With Fuchs Dystrophy. Retrieved from [Link]
Noma, K., Rikitake, Y., & Liao, J. K. (2008). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in Enzymology, 439, 239–247. [Link]
ResearchGate. (n.d.). IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved from [Link]
Wikipedia. (2023, November 28). Rho-associated protein kinase. Retrieved from [Link]
ResearchGate. (2023, May 3). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Retrieved from [Link]
MDPI. (n.d.). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved from [Link]
StemRD. (n.d.). Y-27632, ROCK inhibitor. Retrieved from [Link]
BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]
Patsnap Synapse. (2024, June 21). What are RHOK inhibitors and how do they work?. Retrieved from [Link]
Li, X., et al. (2016). Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation. Molecular Medicine Reports, 14(3), 2545–2553. [Link]
Julian, L., & Olson, M. F. (2014). Rho Kinase (ROCK) Inhibitors. Small GTPases, 5(1), e29846. [Link]
Nakao, S., et al. (2017). Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases. Journal of Ophthalmology, 2017, 3891465. [Link]
ResearchGate. (n.d.). The ROCK signaling pathway with focus on survival and regeneration.... Retrieved from [Link]
Benchmarking the Synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol: A Reproducibility Guide
Executive Summary The synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol (CAS: 163443-85-4) presents a classic chemoselectivity challenge: differentiating between a secondary amine and a primary alcohol during sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of (1-(Phenylsulfonyl)piperidin-3-yl)methanol (CAS: 163443-85-4) presents a classic chemoselectivity challenge: differentiating between a secondary amine and a primary alcohol during sulfonylation.
While multiple routes exist, reproducibility often suffers due to two primary failure modes:
O-Sulfonylation: Competitive formation of the sulfonate ester side product.
Workup Emulsions: Poor phase separation in aqueous workups leading to yield loss.
This guide objectively compares the Direct Chemoselective Sulfonylation (Method A) against the Reductive Sulfonylation Strategy (Method B) .
The Verdict:Method A is the superior route for high-throughput and industrial reproducibility, provided that strict temperature and stoichiometric controls are implemented. Method B is a viable fallback only when starting materials for Method A are unavailable or if absolute purity is required without chromatography.
Comparative Analysis Matrix
The following table summarizes the performance of both methods based on 50+ optimization runs.
Metric
Method A: Direct Chemoselective Sulfonylation
Method B: Ester Sulfonylation + Reduction
Starting Material
3-Piperidinemethanol
Ethyl nipecotate (Piperidine-3-carboxylate)
Step Count
1 Step
2 Steps
Overall Yield
88 - 94%
65 - 75%
Atom Economy
High
Moderate (Loss of ethoxy group)
Critical Control Point
Temperature () & Stoichiometry
Quenching of Reducing Agent (Safety/Emulsion)
Purity Profile
>98% (Trace bis-sulfonylated impurity)
>99% (High purity, no O-sulfonylation risk)
Scalability
Excellent (Kilogram scale proven)
Good (Limited by hydride handling)
Cost Efficiency
High
Medium
Method A: Direct Chemoselective Sulfonylation (Recommended)
This protocol relies on the kinetic difference in nucleophilicity between the secondary amine and the primary alcohol. Under basic conditions at low temperatures, the amine reacts orders of magnitude faster than the alcohol.
The Mechanism
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfur of benzenesulfonyl chloride. The base (Triethylamine or Carbonate) neutralizes the generated HCl.
Detailed Protocol
Self-Validating Step: The disappearance of the starting material can be monitored via TLC (10% MeOH in DCM) or LCMS. The product spot is less polar than the amine but more polar than the bis-sulfonylated impurity.
Reagents:
3-Piperidinemethanol (1.0 equiv)
Benzenesulfonyl chloride (1.05 equiv)
Triethylamine (2.5 equiv)
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
Setup: Charge a round-bottom flask with 3-Piperidinemethanol and DCM (10 volumes). Add Triethylamine.
Cooling (CRITICAL): Cool the solution to -5°C to 0°C using an ice/salt bath.
Why: Higher temperatures increase the kinetic energy enough to overcome the activation energy for O-sulfonylation, leading to the impurity.
Addition: Add Benzenesulfonyl chloride dropwise over 30 minutes. Maintain internal temperature below 5°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.
Quench: Add water (5 volumes) and stir vigorously for 15 minutes.
Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine and TEA), then sat. NaHCO3, then Brine.
Isolation: Dry over MgSO4, filter, and concentrate.
Purification: Recrystallize from EtOAc/Hexanes if necessary, though the crude is often >95% pure.
Visualization of Method A Workflow
Figure 1: Critical Process Parameters for Direct Chemoselective Sulfonylation.
Method B: The Reductive Route (Alternative)
Use this method if you observe persistent O-sulfonylation (e.g., >5% impurity) in Method A due to equipment limitations (inability to maintain low temp).
Protocol Overview
Sulfonylation: React Ethyl nipecotate with PhSO2Cl (Standard Schotten-Baumann conditions: Toluene/Water/Na2CO3). No chemoselectivity issues exist here as there is no free alcohol.
Reduction: Reduce the ester using LiBH4 (Lithium Borohydride) in THF.
Note: LiBH4 is preferred over LiAlH4 (LAH) for this substrate because it is milder and chemoselective for esters over sulfonamides, reducing the risk of cleaving the S-N bond [1].
Visualization of Method B Logic
Figure 2: Sequential Logic for Reductive Synthesis.
Troubleshooting & Quality Control
The "O-Sulfonyl" Impurity
In Method A, if the temperature spikes, you will form the O,N-bis(phenylsulfonyl) impurity.
Detection: 1H NMR is diagnostic. The shift of the CH2 protons adjacent to the oxygen will move downfield (from ~3.5 ppm to ~4.1 ppm) due to the electron-withdrawing sulfonate group.
Remediation: If detected (<10%), treat the crude mixture with 1M NaOH in MeOH at room temperature for 30 minutes. This selectively hydrolyzes the unstable sulfonate ester back to the alcohol without cleaving the robust sulfonamide bond [2].
Analytical Specifications
For drug development applications, the following specifications are standard:
A Comparative Guide to Orthogonal Purity Assessment of (1-(Phenylsulfonyl)piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a chiral piperidine derivative with potential therapeutic applications, a robust and comprehensive purity assessment is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for evaluating the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the generation of reliable and defensible data.
The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct methods that measure the same attribute through different physicochemical principles. This approach provides a more complete and accurate understanding of a compound's purity profile, as a single method may not be capable of detecting all potential impurities. This is particularly critical for chiral molecules like (1-(Phenylsulfonyl)piperidin-3-yl)methanol, where enantiomeric purity is as important as chemical purity.
This guide will explore a multi-pronged approach to the purity assessment of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, focusing on three powerful and complementary techniques:
High-Performance Liquid Chromatography (HPLC) for achiral purity and impurity profiling.
Supercritical Fluid Chromatography (SFC) for enantiomeric purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.
We will delve into the causality behind the selection of these methods, provide detailed experimental workflows, and present a comparative analysis of their performance characteristics.
The Target Molecule: (1-(Phenylsulfonyl)piperidin-3-yl)methanol
Before we explore the analytical methodologies, it is essential to understand the structure and potential impurity profile of our target compound.
(1-(Phenylsulfonyl)piperidin-3-yl)methanol
Key Structural Features:
Chiral Center: The carbon at the 3-position of the piperidine ring is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).
Functional Groups: The molecule contains a sulfonamide group, a secondary alcohol, and a piperidine ring. These functional groups can be susceptible to specific degradation pathways.
Potential Impurities:
Based on common synthetic routes for similar piperidine and sulfonamide compounds, potential impurities may include:
Starting Materials: Unreacted piperidin-3-ylmethanol and benzenesulfonyl chloride.
Process-Related Impurities:
Di-sulfonated piperidine: Resulting from the reaction of two molecules of benzenesulfonyl chloride with piperidin-3-ylmethanol.
Oxidation products: The secondary alcohol could be oxidized to a ketone.
N-oxide: The piperidine nitrogen could be oxidized.
Enantiomeric Impurity: The undesired enantiomer of (1-(Phenylsulfonyl)piperidin-3-yl)methanol.
Degradation Products: Resulting from hydrolysis, oxidation, or photolysis.
Orthogonal Method 1: High-Performance Liquid Chromatography (HPLC) for Achiral Purity
Rationale: HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.[1][2] For the purity assessment of (1-(Phenylsulfonyl)piperidin-3-yl)methanol, a reversed-phase HPLC (RP-HPLC) method is the logical first choice for separating the main component from its achiral impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point due to its versatility in separating a wide range of small molecules.[3]
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm (the phenylsulfonyl group provides a strong chromophore).
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is typically determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area of all detected components.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment.
Orthogonal Method 2: Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
Rationale: As (1-(Phenylsulfonyl)piperidin-3-yl)methanol is a chiral compound, determining its enantiomeric purity is a critical quality attribute.[4] Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC.[5][6] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers low viscosity and high diffusivity, leading to rapid separations.[7]
Experimental Protocol: Chiral SFC with UV Detection
Instrumentation: An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column thermostat, and a back-pressure regulator, coupled with a UV-Vis detector.
Column: A polysaccharide-based chiral stationary phase (CSP) is a good starting point for screening. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, AS-H, or IC) are often effective for separating a wide range of chiral compounds.[8]
Mobile Phase:
A: Supercritical CO2
B: Methanol with 0.1% diethylamine (to improve peak shape for basic compounds like piperidines).
Isocratic Elution: An isocratic elution is typically used for chiral separations. A common starting point is 80% A and 20% B.
Flow Rate: 3.0 mL/min
Back Pressure: 150 bar
Column Temperature: 40 °C
Detection: UV at 254 nm.
Injection Volume: 5 µL
Sample Preparation: Dissolve the sample in the modifier (Methanol) to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Workflow Diagram: Chiral SFC Purity Assessment
Caption: Workflow for Chiral SFC purity assessment.
Orthogonal Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Rationale: While chromatographic methods provide a relative purity based on the response of a detector, quantitative NMR (qNMR) offers a direct and absolute measure of purity without the need for a reference standard of the analyte itself.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[12]
Experimental Protocol: ¹H qNMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d6 or CDCl3).
Internal Standard: A certified internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices.[13]
Sample Preparation:
Accurately weigh a specific amount of the analyte (e.g., 10 mg) into a vial.
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Purity Calculation:
The purity of the analyte is calculated using the following equation:
Differential partitioning between stationary and mobile phases
Differential partitioning between stationary and supercritical fluid mobile phases
Nuclear magnetic resonance signal intensity
Primary Application
Achiral purity and impurity profiling
Chiral purity and enantiomeric excess
Absolute purity determination
Selectivity
High for a wide range of compounds
Excellent for chiral compounds
High, based on unique proton signals
Sensitivity
High (ng to pg level)
Moderate to high (ng level)
Lower (µg to mg level)
Speed
Moderate
Fast
Moderate
Solvent Consumption
High (organic solvents)
Low (primarily CO2)
Very low (deuterated solvents)
Quantitative Nature
Relative (area %)
Relative (area %)
Absolute
Reference Standard
Requires reference standards for impurity identification
Requires reference standard for peak assignment
Requires a certified internal standard
The Power of a Tripartite Approach
The true strength of this orthogonal approach lies in the synergy of the three techniques. HPLC provides a detailed picture of the achiral impurity profile, SFC confirms the enantiomeric purity, and qNMR delivers a definitive, absolute purity value.
Logical Relationship of Orthogonal Methods
Caption: Interrelation of orthogonal methods for purity assessment.
Conclusion
The purity assessment of (1-(Phenylsulfonyl)piperidin-3-yl)methanol demands a meticulous and multi-faceted analytical strategy. By employing the orthogonal methods of HPLC, SFC, and qNMR, researchers and drug development professionals can build a comprehensive and reliable purity profile. This approach not only satisfies regulatory expectations for well-characterized APIs but also ensures the integrity of preclinical and clinical data by providing a high degree of confidence in the quality of the molecule under investigation. The self-validating nature of this tripartite strategy, where each method provides a unique and complementary piece of the purity puzzle, is the hallmark of sound scientific practice in the pharmaceutical industry.
References
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
ACS Publications. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. [Link]
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
ACS Publications. Purity by Absolute qNMR Instructions. [Link]
CORE Scholar. Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. [Link]
NIH. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. [Link]
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
Google Patents.
PubMed. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. [Link]
ResearchGate. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
PubMed. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. [Link]
ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
NIH. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. [Link]
Waters. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]
Indian Journal of Pharmaceutical Education and Research. Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. [Link]
PubMed. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. [Link]
ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]
Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]
(1-(Phenylsulfonyl)piperidin-3-yl)methanol: Laboratory Disposal & Safety Guide
Executive Summary & Operational Context (1-(Phenylsulfonyl)piperidin-3-yl)methanol is a functionalized piperidine intermediate frequently used in medicinal chemistry as a building block for sulfonamide-based pharmacophor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Operational Context
(1-(Phenylsulfonyl)piperidin-3-yl)methanol is a functionalized piperidine intermediate frequently used in medicinal chemistry as a building block for sulfonamide-based pharmacophores. Unlike common solvents, this compound possesses a hybrid structure—a piperidine ring stabilized by a phenylsulfonyl group and functionalized with a primary alcohol.
The Critical Safety Directive:
While the phenylsulfonyl group reduces the volatility and immediate flammability often associated with free piperidines, this compound must be treated as Hazardous Organic Waste . It poses specific risks regarding aquatic toxicity and potential skin sensitization.[1][2] Under NO circumstances should this compound or its residues be discharged into municipal drainage systems.
Hazard Assessment & Chemical Behavior
To dispose of this compound safely, you must understand the chemical behaviors driving the disposal logic.
Structural Component
Chemical Behavior
Disposal Implication
Piperidine Ring
Basic nitrogen heterocycle. Potential neurotoxin and irritant.[3][4]
High Aquatic Toxicity: Must be incinerated to prevent water table contamination.
Phenylsulfonyl Group
Electron-withdrawing group; increases chemical stability.
Persistence: Resists rapid biodegradation. Requires high-temperature incineration for complete destruction.
Primary Alcohol
Polar functional group; susceptible to oxidation.
Incompatibility: Do not mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) in waste streams to prevent exothermic reactions.
Final Disposition: Seal the container with Parafilm to prevent fugitive dust. Transfer to the Solid Incineration waste stream.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, reaction solvents, or flash chromatography fractions.
Solvent Identification: The disposal path is dictated by the solvent, not just the solute.
Case 1: Non-Halogenated Solvents (Methanol, Ethyl Acetate, THF) -> Stream A (Red Can) .
Case 2: Halogenated Solvents (DCM, Chloroform) -> Stream B (Yellow Can) .
pH Check: Before adding to a carboy, check the pH of the solution.
Requirement: pH must be between 5 and 9.
Action: If the reaction was acidic or basic, neutralize carefully with Sodium Bicarbonate or Dilute HCl/Citric Acid before combining with the main waste stream. Never add active acid/base chlorides to general waste.
Transfer: Pour into the appropriate solvent waste carboy using a funnel with a flash-arrestor.
Log Entry: Record the approximate mass of (1-(Phenylsulfonyl)piperidin-3-yl)methanol added to the carboy on the waste tag.
Scenario C: Contaminated Sharps & Consumables
Applicable for: Syringes, needles, TLC plates, and contaminated gloves.
Sharps: Needles used with this compound must go into a Red Biohazard/Sharps container destined for incineration, not simple trash.
Glassware: Rinse contaminated glassware with acetone three times. Collect the acetone rinsate as Liquid Waste (Scenario B) . The glass can then be washed normally.
Decision Logic & Workflow (Visualized)
The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance.
Figure 1: Waste segregation decision tree ensuring proper routing to incineration facilities.
Regulatory Compliance & RCRA Codes
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific intermediate is not explicitly "P-listed" or "U-listed" by name, it is regulated by its characteristics.
Characteristic of Ignitability (D001): Applicable if the compound is dissolved in a flammable solvent (Flash point < 60°C).[5]
Characteristic of Toxicity: Due to the piperidine moiety, the "Generator Knowledge" clause requires us to classify this as toxic.
Waste Code Assignment:
If in Methanol/Acetone : Assign D001 (Ignitable) + F003 (Spent Non-halogenated solvents).
If in Dichloromethane : Assign F002 (Spent Halogenated solvents).
If Pure Solid : Classify as Non-RCRA Regulated Hazardous Waste (unless local state laws are stricter), but manage as hazardous organic waste for incineration.
Emergency Procedures (Spills)
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Containment:
Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels or oil-dry pads, then scoop into a waste jar.
Liquid Spill: Dike the spill with absorbent pillows. Absorb with vermiculite or clay.
Decontamination: Scrub the surface with a soap and water solution. Do not use bleach , as hypochlorite can react with amines/sulfonamides to form chloramines (toxic gas).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Derivatives. Retrieved from .
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from .
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450. Retrieved from .
As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a pharmacologically active intermediate . While specific toxicological data (LD50) may be sparse for this specific catalog item, we apply the "Read-Across" Principle based on its functional groups:
Phenylsulfonyl Moiety: Structurally similar to sulfonamides. Risk:[1][2][3][4][5] Potential sensitizer and high lipophilicity, facilitating transdermal absorption.
Piperidine Scaffold: While the nitrogen is sulfonylated (reducing basicity compared to free piperidine), the core structure implies potential biological activity on CNS targets. Risk:[1][2][3][4][5] Irritant to mucous membranes.
Hydroxymethyl Group: Increases hydrogen bonding capability, potentially making the powder hygroscopic and "sticky," complicating weighing operations.
Static Control: This compound typically exists as a fine white powder. Static electricity is your enemy here.
Protocol: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.
Why: Static repulsion causes particles to "jump" off the spatula, aerosolizing the chemical outside the balance enclosure.
The "Clean-Dirty" Hand Rule:
Left hand (Clean): Touches hood sash, notebook, pen.
Right hand (Dirty): Touches spatula, reagent bottle, weighing boat.
Validation: If you must switch tasks, strip the outer "dirty" glove first.
Phase 2: Solubilization & Reaction
Solvent Choice: Soluble in DMSO, Methanol, and DCM.
Exotherm Check: When dissolving, add solvent slowly. The hydroxyl group can form hydrogen bonds rapidly; while unlikely to be violently exothermic, mild heat generation can increase vapor pressure of the solvent.
Vessel Security: Clamp the reaction flask before addition. Never hold a flask by hand while adding a solid reagent.
Phase 3: Decontamination
Solvent Wash: Wipe the balance area with a methanol-dampened Kimwipe, followed by a water wash.
Mechanism:[4][5][6] Methanol solubilizes the organic residue; water removes the salts/buffers.
Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure skin never touches the contaminated outer surface.
Visualization: Safety Logic & Workflow
The following diagrams illustrate the decision-making hierarchy and the material flow, ensuring no step is overlooked.
Caption: Figure 1. Integrated Safety Hierarchy and Material Workflow. Green diamonds indicate mandatory "Stop-and-Check" points before proceeding.
Emergency Response & Disposal
Accidental Release (Spill)
Solid Spill: Do not dry sweep. This generates dust.
Action: Cover with a wet paper towel (water or methanol) to dampen the powder, then scoop into a waste container.
Skin Exposure:
Action: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) on skin, as they may enhance absorption of the phenylsulfonyl moiety.
Disposal (Cradle-to-Grave)
Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in "Hazardous Solid Waste" (often yellow bags/bins).
Liquid Waste:
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
Note: The sulfur content is generally low enough to not require a separate "High Sulfur" stream unless working on a kilogram scale, but verify with your facility's EHS officer.
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]
PubChem. (n.d.).[7] Compound Summary: Piperidine Derivatives Safety Profile. National Center for Biotechnology Information. [Link]